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  • Product: 3-(4-Phenyloxazol-5-yl)propanoic acid
  • CAS: 89150-04-9

Core Science & Biosynthesis

Foundational

Mechanism of Action and Pharmacological Profiling of the 3-(4-Phenyloxazol-5-yl)propanoic Acid Scaffold

Executive Summary In medicinal chemistry and drug development, 3-(4-Phenyloxazol-5-yl)propanoic acid (CAS 89150-04-9) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, 3-(4-Phenyloxazol-5-yl)propanoic acid (CAS 89150-04-9) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged structural pharmacophore—a central building block from which multiple classes of bioactive molecules are derived[1]. As a Senior Application Scientist, I approach this molecule not as a single drug, but as a tunable molecular chassis. By manipulating its steric and electronic properties, we can direct its mechanism of action toward two primary biological axes: the inhibition of Cyclooxygenase (COX) enzymes (the NSAID pathway) and the agonism of Peroxisome Proliferator-Activated Receptors (PPARs) (the metabolic pathway).

This technical guide elucidates the dual mechanistic pathways associated with this scaffold, details the structure-activity relationships (SAR) that dictate target selectivity, and provides field-proven, self-validating experimental protocols for evaluating its derivatives.

Chemical Anatomy & Scaffold Significance

The architecture of 3-(4-phenyloxazol-5-yl)propanoic acid consists of three critical domains that dictate its biological interactions:

  • The Propanoic Acid Tail: This acidic moiety acts as a crucial hydrogen-bond acceptor and electrostatic anchor. In biological systems, it mimics endogenous fatty acids (like arachidonic acid) and binds to polar residues within target protein pockets.

  • The Oxazole Core: A five-membered heteroaromatic ring that provides rigid spatial orientation. Its electron-rich nature facilitates π-π stacking and dipole interactions with receptor cavities[2].

  • The Phenyl Substituent: Confers lipophilicity, driving the molecule into deep, hydrophobic binding pockets.

Pathway I: Cyclooxygenase (COX) Inhibition

Derivatives of the phenyloxazol-propanoic acid scaffold (such as the structurally related NSAID oxaprozin) are potent inhibitors of the cyclooxygenase enzymes (COX-1 and COX-2)[3].

Mechanism of Action: The propanoic acid group enters the cyclooxygenase active site and forms a critical, reversible salt bridge with the Arg120 residue[4]. Concurrently, the phenyloxazole moiety inserts into the hydrophobic channel, physically blocking the entry of arachidonic acid. This competitive inhibition halts the conversion of arachidonic acid into prostaglandin H2 (PGH2), thereby suppressing downstream inflammatory mediators like PGE2. Time-dependent binding kinetics often reveal that bulky substitutions on the phenyl ring can shift selectivity preferentially toward COX-2 due to its larger, more accommodating side pocket[4].

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Metabolized by PG Prostaglandins (PGE2, PGI2) COX->PG Synthesizes Inflam Inflammation & Pain PG->Inflam Mediates Inhibitor Phenyloxazol-Propanoic Acid Scaffold Inhibitor->COX Inhibits (Arg120)

Caption: Scaffold-mediated competitive inhibition of the COX inflammatory pathway.

Pathway II: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Beyond COX inhibition, the 3-(4-phenyloxazol-5-yl)propanoic acid structure is a classic pharmacophore for activating PPARs (particularly PPARα and PPARγ), which are nuclear receptors regulating lipid and glucose metabolism.

Mechanism of Action: The molecule acts as a synthetic ligand. The propanoic acid headgroup forms a hydrogen-bond network with the AF-2 activation helix (specifically residues Tyr473, His323, and His449 in PPARγ). The phenyloxazole tail occupies the hydrophobic Y-shaped cavity of the ligand-binding domain (LBD). This binding induces a conformational change that stabilizes the AF-2 helix, allowing the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). The complex then binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, initiating the transcription of metabolic genes.

PPAR_Pathway Ligand Phenyloxazol-Propanoic Acid Derivative PPAR PPAR (Alpha/Gamma) Nuclear Receptor Ligand->PPAR Binds AF-2 domain Complex PPAR-RXR Heterodimer PPAR->Complex Dimerizes RXR RXR (Retinoid X Receptor) RXR->Complex Dimerizes PPRE PPRE (DNA Response Element) Complex->PPRE Binds to promoter Transcription Target Gene Transcription (Metabolic Regulation) PPRE->Transcription Activates

Caption: Transcriptional activation of metabolic genes via PPAR-RXR heterodimerization.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the tunability of this scaffold, the table below summarizes the binding affinities and target specificities when the core is functionalized.

Scaffold Derivative TypePrimary TargetIC50 / EC50 (nM)Key Interaction Residues
Unsubstituted Core (CAS 89150-04-9) COX-1 / COX-2> 10,000 (Weak)Non-specific
4,5-Diphenyl Derivative (Oxaprozin) COX-1 / COX-2~ 1,500 / ~ 12,000Arg120, Tyr355
Alkyl-Phenyloxazol Derivative PPARγ50 - 200Tyr473, His449
Alkyl-Phenyloxazol Derivative PPARα100 - 500Tyr464, His440

Self-Validating Experimental Workflows

To validate the mechanism of action for any synthesized derivative of the 3-(4-phenyloxazol-5-yl)propanoic acid scaffold, the following rigorous workflows must be employed. As a best practice, these protocols are designed with built-in causality and internal controls.

Protocol A: In Vitro COX-1/COX-2 Selectivity Assay (EIA)

Rationale: This assay measures the direct enzymatic inhibition of PGH2 synthesis to establish target engagement and isoform selectivity[4].

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0). Causality Note: You must add hematin (1 µM) and phenol (2 mM) to the buffer. Hematin is supplied as a necessary porphyrin cofactor for the peroxidase activity of COX, ensuring the enzyme remains in its catalytically active state.

  • Compound Incubation: Dissolve the phenyloxazol-propanoic acid derivative in DMSO. Add varying concentrations (1 nM to 100 µM) to the enzyme solutions. Incubate at 37°C for 15 minutes. Causality Note: This pre-incubation is critical because binding to COX (especially COX-2) is often time-dependent.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (10 µM final concentration). Incubate for exactly 2 minutes.

  • Reaction Termination & Reduction: Stop the reaction by adding 1M HCl. Immediately add SnCl2. Causality Note: SnCl2 is utilized to rapidly reduce the highly unstable PGH2 intermediate into the stable PGE2, preventing spontaneous degradation and ensuring accurate downstream quantification.

  • Quantification: Quantify PGE2 levels using a competitive Enzyme Immunoassay (EIA). Calculate IC50 values using non-linear regression analysis.

Protocol B: PPAR Transcriptional Activation Reporter Assay

Rationale: Confirms that the physical binding of the ligand to the LBD translates into functional transcriptional activation.

  • Cell Culture & Transfection: Plate HEK293T cells in 96-well plates. Co-transfect with a plasmid containing the PPARγ-LBD fused to a GAL4 DNA-binding domain, and a reporter plasmid containing the GAL4 upstream activating sequence (UAS) driving firefly luciferase.

  • Ligand Treatment: 24 hours post-transfection, treat the cells with the test compounds (0.1 nM to 10 µM) in serum-free media. Causality Note: Serum-free media is used to prevent endogenous lipids in bovine serum from prematurely activating the PPAR receptors, which would raise the baseline noise. Use Rosiglitazone as a positive control.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for gene transcription and protein expression.

  • Luminescence Reading: Lyse the cells using passive lysis buffer. Add luciferin substrate and measure luminescence using a microplate reader.

  • Data Analysis: Normalize firefly luciferase activity against a Renilla luciferase internal control. Causality Note: This normalization is a self-validating step that accounts for well-to-well variations in cell viability and transfection efficiency. Plot dose-response curves to determine the EC50.

Conclusion

The 3-(4-phenyloxazol-5-yl)propanoic acid scaffold is a versatile and highly tunable pharmacophore. By manipulating the steric and electronic properties of the phenyl and oxazole rings, medicinal chemists can shift the mechanistic profile of the molecule from an anti-inflammatory COX inhibitor to a metabolic PPAR agonist, making it a cornerstone in modern drug design.

References

  • Title: Structural and Functional Basis of Cyclooxygenase Inhibition Source: ACS Chemical Reviews URL: [Link]

  • Title: WO1996036617A1 - Substituted oxazoles for the treatment of inflammation Source: Google Patents URL
  • Title: Oxaprozin (CID 4614) - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Exploratory

In-Depth Technical Guide: 3-(4-Phenyloxazol-5-yl)propanoic Acid – Physicochemical Profiling, Synthesis, and Target Engagement

Executive Summary As a Senior Application Scientist in early-stage drug discovery, evaluating the physicochemical boundaries of a pharmacophore is the first critical step in lead optimization. 3-(4-Phenyloxazol-5-yl)prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, evaluating the physicochemical boundaries of a pharmacophore is the first critical step in lead optimization. 3-(4-Phenyloxazol-5-yl)propanoic acid is a highly versatile heterocyclic building block and a structural analog to established non-steroidal anti-inflammatory drugs (NSAIDs) like oxaprozin. The juxtaposition of a lipophilic 4-phenyl ring, a metabolically stable oxazole core, and a terminal propanoic acid moiety provides an ideal geometry for engaging target proteins such as cyclooxygenases (COX) and peroxisome proliferator-activated receptors (PPARs).

This whitepaper provides a comprehensive, self-validating framework covering the molecular properties, synthetic pathways, and rigorous analytical protocols required to characterize this compound.

Molecular Architecture and Physicochemical Properties

Understanding the physicochemical profile of 3-(4-Phenyloxazol-5-yl)propanoic acid is essential for predicting its pharmacokinetic behavior (ADME). The compound strictly adheres to Lipinski’s Rule of Five, making it an excellent candidate for oral bioavailability.

The terminal propanoic acid group acts as a critical hydrogen-bond donor and anion at physiological pH, while the oxazole ring provides a rigid scaffold that positions the 4-phenyl group for optimal π−π stacking in hydrophobic binding pockets.

Table 1: Physicochemical and Computed Properties
PropertyValueScientific Rationale / Implication
Molecular Weight 217.22 g/mol Well below the 500 Da threshold, ensuring favorable passive membrane permeability.
Molecular Formula C₁₂H₁₁NO₃Defines the exact atomic composition and isotopic distribution for MS analysis.
LogP (Predicted) ~2.1 - 2.5Optimal lipophilicity. High enough to cross lipid bilayers, but low enough to avoid hydrophobic trapping or excessive plasma protein binding.
pKa (Propanoic Acid) ~4.5At a physiological pH of 7.4, the carboxylic acid is >99% ionized, facilitating strong electrostatic interactions (salt bridges) with target basic residues (e.g., Arginine).
Topological Polar Surface Area 63.3 ŲFalls within the optimal range (< 140 Ų) for excellent intestinal absorption.
H-Bond Donors / Acceptors 1 / 4Provides specific directional binding without excessive desolvation penalties.

Data baseline extrapolated from structural analogs documented in the .

Synthetic Strategy and Structural Elucidation

The synthesis of 4-phenyloxazole derivatives requires precise control over cyclization conditions. The most robust approach for generating the oxazole core is the Robinson-Gabriel cyclization of an α -acylamino ketone precursor. The use of a strong dehydrating agent drives the intramolecular ring closure.

Synthesis A α-Acylamino Ketone C Robinson-Gabriel Cyclization A->C B Dehydrating Agent (e.g., POCl3) B->C Promotes Dehydration D 3-(4-Phenyloxazol-5-yl) propanoic acid C->D Ring Closure & Hydrolysis

Figure 1: Synthetic workflow for 3-(4-Phenyloxazol-5-yl)propanoic acid via Robinson-Gabriel cyclization.

Protocol 1: Synthesis via Robinson-Gabriel Cyclization

Note: This protocol is adapted from established oxazole synthesis methodologies .

  • Precursor Preparation: Dissolve 1.0 equivalent of the appropriate α -acylamino ketone precursor in anhydrous toluene (5-10 mL per gram).

    • Causality: Toluene allows for high reflux temperatures and facilitates the azeotropic removal of water, which is critical for driving the dehydration step forward.

  • Reagent Addition: Under a strict nitrogen atmosphere, cool the flask to 0 °C and add 3.0 equivalents of phosphorus oxychloride (POCl₃) dropwise.

    • Causality: POCl₃ acts as a potent dehydrating agent. Dropwise addition is mandatory to control the highly exothermic nature of the initial complexation.

  • Cyclization: Heat the reaction mixture to reflux (~110 °C) and maintain for 4 to 6 hours. Monitor progression via LC-MS until the precursor is fully consumed.

  • Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice with vigorous stirring.

    • Causality: Ice-water quenching safely hydrolyzes the excess POCl₃ into phosphoric and hydrochloric acids, preventing the degradation of the newly formed, acid-sensitive oxazole ring.

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Advanced Physicochemical Characterization Protocols

To trust a compound in biological assays, its physicochemical parameters must be empirically validated. Relying solely on computed values often leads to late-stage attrition.

AnalyticalWorkflow cluster_0 pKa Determination cluster_1 LogP Determination Sample Analyte: C12H11NO3 Titration Cosolvent Titration (MeOH/H2O) Sample->Titration Partition Shake-Flask (Octanol/Water) Sample->Partition Extrapolation Yasuda-Shedlovsky Extrapolation Titration->Extrapolation Data Validated Physicochemical Profile Extrapolation->Data LCMS LC-MS/MS Quantification Partition->LCMS LCMS->Data

Figure 2: Integrated physicochemical profiling workflow for oxazole derivatives.

Protocol 2: pKa Determination via Cosolvent Potentiometric Titration

Because 3-(4-Phenyloxazol-5-yl)propanoic acid is lipophilic, the unionized form will precipitate in pure water, ruining the titration curve. We utilize a cosolvent method.

  • Solvent Preparation: Prepare four separate solutions of the analyte (1 mM) in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% v/v) containing 0.15 M KCl as a background electrolyte.

  • Titration: Titrate each solution with 0.1 M standardized KOH under a continuous nitrogen blanket.

    • Causality: The nitrogen blanket prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid, which would artificially lower the pH and skew the pKa calculation.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) obtained from each cosolvent ratio against the molar fraction of methanol. Perform a linear regression and extrapolate to 0% methanol to determine the true aqueous pKa.

Protocol 3: LogP Determination via Shake-Flask LC-MS/MS
  • Phase Saturation: Pre-saturate 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours prior to the experiment.

    • Causality: Pre-saturation prevents mutual dissolution during the actual experiment, which would alter phase volumes and invalidate the concentration ratio.

  • Partitioning: Dissolve the compound in the octanol phase. Add an equal volume of the aqueous phase. Agitate the mixture at exactly 25 °C for 60 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes.

    • Causality: Centrifugation is mandatory to break any micro-emulsions formed during agitation, ensuring absolute phase purity before sampling.

  • Quantification: Sample both phases and quantify the analyte using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. LC-MS/MS is strictly preferred over UV-Vis to eliminate false absorbance readings from trace synthetic impurities. Calculate LogP = log₁₀([Octanol] / [Water]).

Mechanistic Insights into Target Engagement

The utility of oxazole-propanoic acid derivatives in anti-inflammatory and metabolic modulation is well-documented by institutions like . The structural logic of 3-(4-Phenyloxazol-5-yl)propanoic acid allows it to act as a potent pharmacophore.

The propanoic acid tail mimics endogenous fatty acids, anchoring the molecule into the polar regions of target active sites (e.g., the Arg120 residue in COX-2). Simultaneously, the 4-phenyl ring projects into adjacent hydrophobic pockets, stabilizing the conformation via π−π stacking and van der Waals interactions.

TargetEngagement Ligand 3-(4-Phenyloxazol-5-yl) propanoic acid Hbond Propanoic Acid Ionic / H-Bonding Ligand->Hbond PiPi Phenyl/Oxazole π-π Stacking Ligand->PiPi Target Target Protein (e.g., COX / PPAR) Hbond->Target Arg/Tyr Residues PiPi->Target Hydrophobic Pocket

Figure 3: Pharmacophore interactions and downstream target engagement of the oxazole scaffold.

References

  • Title: 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid Compound Summary (Analog Reference) Source: National Center for Biotechnology Information (PubChem) URL: [Link][1]

  • Title: Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives Source: Journal of Drug Delivery and Therapeutics URL: [Link]

Sources

Foundational

Rational Design and Structure-Activity Relationship (SAR) of 3-(4-Phenyloxazol-5-yl)propanoic Acid Derivatives

Executive Overview: The Privileged Oxazole Scaffold In the landscape of modern drug discovery, the oxazole ring represents a highly versatile, privileged chemotype. Historically recognized for its utility in cyclooxygena...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Privileged Oxazole Scaffold

In the landscape of modern drug discovery, the oxazole ring represents a highly versatile, privileged chemotype. Historically recognized for its utility in cyclooxygenase (COX) inhibition—most notably in the non-steroidal anti-inflammatory drug (NSAID) oxaprozin[1]—the oxazole-propanoic acid framework has been ingeniously repurposed by medicinal chemists. Recent structural optimizations have demonstrated that 3-(4-phenyloxazol-5-yl)propanoic acid derivatives serve as highly potent, dual agonists for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ)[2].

Targeting both PPARα (which regulates lipid metabolism) and PPARγ (which sensitizes insulin) offers a synergistic therapeutic approach for metabolic syndrome, type 2 diabetes, and dyslipidemia[3]. This technical guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, detailing the mechanistic causality behind structural modifications and providing self-validating experimental workflows for their synthesis and biological evaluation.

Mechanistic Rationale: Ligand-Receptor Dynamics

To understand the SAR, we must first examine how the 3-(4-phenyloxazol-5-yl)propanoic acid pharmacophore interacts with the PPAR ligand-binding domain (LBD). The molecule can be conceptually divided into three functional zones:

  • The Electrostatic Anchor (Propanoic Acid Tail): The carboxylic acid is non-negotiable for potent agonism. In the PPARγ LBD, the deprotonated carboxylate forms a critical, high-affinity hydrogen bond network with a triad of residues: Tyr473, His323, and His449 located on the activation function-2 (AF-2) helix.

  • The Conformational Hinge (Oxazole Core): The planar, heteroaromatic oxazole ring acts as a rigid spacer. It precisely vectors the acidic tail toward the AF-2 helix while projecting the hydrophobic substituents into the deep lipophilic pockets of the receptor.

  • The Hydrophobic Modulators (C2 and C4-Phenyl Substituents): The 4-phenyl ring and substituents at the C2 position of the oxazole core occupy the hydrophobic pocket II. Modifications here dictate the selectivity ratio between PPARα and PPARγ.

Pathway Visualization

The binding of the optimized oxazole derivative stabilizes the AF-2 helix, triggering a cascade that culminates in the transcription of metabolic genes.

PPAR_Signaling Ligand Oxazole Derivative (Ligand) PPAR PPARα/γ (Cytosol) Ligand->PPAR Binds LBD Heterodimer PPAR-RXR Complex PPAR->Heterodimer Translocates & Dimerizes RXR RXR (Nucleus) RXR->Heterodimer Dimerizes PPRE PPRE (DNA) Heterodimer->PPRE Binds Promoter Transcription Gene Transcription (Lipid/Glucose Metabolism) PPRE->Transcription Activates

Mechanism of PPARα/γ activation by 3-(4-phenyloxazol-5-yl)propanoic acid derivatives.

Quantitative SAR Analysis

Systematic modification of the 3-(4-phenyloxazol-5-yl)propanoic acid core reveals strict geometric and electronic requirements for dual PPAR activation. The table below summarizes the in vitro transactivation data for representative derivatives.

Table 1: In Vitro Transactivation Profile of Representative Derivatives
CompoundC2-Substituent (R₁)4-Phenyl Substituent (R₂)PPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)Pharmacological Profile
1 -H-H450320Weak Dual Agonist
2 -CH₃-H210150Moderate Dual Agonist
3 -CH₃4-F8545Potent Dual Agonist
4 -CF₃4-OCH₃128Highly Potent Agonist
5 -Phenyl4-Cl55110α-Biased Dual Agonist

SAR Insights & Causality:

  • Impact of the C2-Substituent (R₁): Transitioning from a hydrogen (Compound 1) to a trifluoromethyl group (Compound 4) yields a ~37-fold increase in PPARα potency. Causality: The -CF₃ group projects deeply into the lipophilic pocket of the LBD, displacing high-energy, ordered water molecules. This displacement provides a massive entropic driving force for binding, significantly lowering the EC₅₀.

  • Impact of the 4-Phenyl Substituent (R₂): Introduction of an electron-donating group like 4-OCH₃ (Compound 4) or a halogen like 4-F (Compound 3) enhances activity compared to the unsubstituted analog. Causality: These substituents interact with secondary residues in the hydrophobic pocket II via weak dipole-induced dipole interactions, while simultaneously blocking the para-position from rapid CYP450-mediated aromatic hydroxylation, thereby improving the compound's metabolic stability.

Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must rely on self-validating protocols.

Regioselective Synthesis Workflow

The assembly of the 3-(4-phenyloxazol-5-yl)propanoic acid scaffold requires precise regiocontrol.

Synthetic_Workflow Step1 Phenacyl Bromide + Ammonium Formate Step2 4-Phenyloxazole Core Step1->Step2 Cyclization Step3 Formylation (Vilsmeier-Haack) -> 5-Formyl-4-phenyloxazole Step2->Step3 C5 Functionalization Step4 Knoevenagel Condensation (Malonic Acid) Step3->Step4 Chain Extension Step5 Reduction (H2/Pd-C) -> Propanoic Acid Tail Step4->Step5 Saturation Step6 Final SAR Derivatives Step5->Step6 Diversification

Step-by-step synthetic workflow for 3-(4-phenyloxazol-5-yl)propanoic acid analogs.

Step-by-Step Protocol:

  • Oxazole Core Formation: React substituted phenacyl bromides with ammonium formate in formic acid under reflux to yield the 4-phenyloxazole core.

  • Regioselective Formylation: Subject the core to Vilsmeier-Haack conditions (POCl₃/DMF). Causality: The electron-donating nature of the oxazole oxygen directs the electrophilic attack exclusively to the C5 position, ensuring high regiochemical purity without the need for complex chromatography.

  • Chain Extension: Perform a Knoevenagel condensation of the 5-formyl intermediate with malonic acid in the presence of piperidine/pyridine to yield the α,β-unsaturated acrylic acid derivative.

  • Selective Saturation (Self-Validating Step): Reduce the double bond using catalytic hydrogenation (H₂, 10% Pd/C) in methanol.

    • Validation: The crude product is immediately subjected to ¹H-NMR. The complete disappearance of the vinylic protons (typically at δ 7.4–7.8 ppm) and the emergence of two distinct triplets around δ 2.6 and 2.9 ppm confirms successful saturation. This internal validation prevents false biological readouts caused by the more reactive, unreduced Michael-acceptor intermediate.

Self-Validating In Vitro Transactivation Assay

To accurately determine the EC₅₀ values of the synthesized derivatives, a robust cell-based reporter assay is required.

Step-by-Step Protocol:

  • Cell Culture & Transfection: Seed HEK293T cells in 96-well plates. Co-transfect the cells with a plasmid containing the PPAR response element (PPRE) driving a Firefly luciferase reporter, alongside the respective PPARα or PPARγ expression plasmids.

  • Internal Control Integration: Co-transfect a pRL-TK plasmid expressing Renilla luciferase under a constitutive promoter.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the oxazole derivatives (0.1 nM to 10 µM). Include Rosiglitazone (PPARγ) and Fenofibrate (PPARα) as positive controls, and 0.1% DMSO as the vehicle negative control.

  • Dual-Luciferase Readout (Self-Validating Step): After 24 hours of incubation, lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

    • Validation: The raw Firefly luciferase signal is mathematically normalized against the Renilla luciferase signal for each specific well. Causality: Because Renilla expression is constitutive, a drop in its signal indicates compound cytotoxicity or poor transfection efficiency. Normalizing the data (Firefly/Renilla ratio) ensures that the calculated EC₅₀ strictly represents target agonism, entirely eliminating artifactual false positives caused by cell stress.

Conclusion

The 3-(4-phenyloxazol-5-yl)propanoic acid scaffold is a masterclass in rational drug design. By leveraging the rigid oxazole hinge to optimally position an electrostatic propanoic acid anchor and fine-tuning the hydrophobic interactions at the C2 and C4-phenyl positions, researchers can dial in highly potent, balanced dual PPARα/γ agonism. Utilizing self-validating synthetic and biological workflows ensures that the SAR data generated is both trustworthy and translatable, paving the way for next-generation therapeutics in metabolic disease management.

Sources

Exploratory

Molecular docking studies of 3-(4-Phenyloxazol-5-yl)propanoic acid with COX enzymes

Mechanistic Insights into Cyclooxygenase Inhibition: Molecular Docking Studies of Oxaprozin Executive Summary Oxaprozin (3-(4-Phenyloxazol-5-yl)propanoic acid) is a non-steroidal anti-inflammatory drug (NSAID) that exert...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insights into Cyclooxygenase Inhibition: Molecular Docking Studies of Oxaprozin

Executive Summary

Oxaprozin (3-(4-Phenyloxazol-5-yl)propanoic acid) is a non-steroidal anti-inflammatory drug (NSAID) that exerts its pharmacological effects by inhibiting cyclooxygenase (COX) enzymes, thereby disrupting the arachidonic acid cascade and preventing the synthesis of pro-inflammatory prostaglandins 1. While clinically effective, traditional NSAIDs like oxaprozin are non-selective, inhibiting both the constitutive COX-1 (associated with gastrointestinal cytoprotection) and the inducible COX-2 (associated with inflammation and pain) [[2]](). Understanding the precise molecular interactions between oxaprozin and these isoenzymes is critical for the rational design of safer, COX-2 selective derivatives. This technical guide provides an in-depth framework for conducting, validating, and analyzing molecular docking studies of oxaprozin with COX-1 and COX-2.

Structural Biochemistry of COX-1 and COX-2 Targets

Despite sharing approximately 60% sequence homology and nearly identical molecular weights, COX-1 and COX-2 exhibit subtle but highly consequential structural differences in their ligand-binding pockets 3.

  • The Constriction Site: In both isoforms, the entrance to the active site is guarded by a narrow constriction zone composed of Arg120, Tyr355, and Glu524 4. The propanoic acid moiety of oxaprozin must navigate this gateway, typically forming critical electrostatic and hydrogen-bonding interactions with Arg120 and Tyr355 [[5]]().

  • The Selectivity Pocket: The primary structural divergence occurs at position 523, which is an isoleucine (Ile523) in COX-1 but a smaller valine (Val523) in COX-2 3. This substitution in COX-2 opens access to a secondary side pocket containing Arg513, a residue that selective COX-2 inhibitors exploit 4. Because oxaprozin lacks a bulky sulfonamide or methylsulfonyl group, it binds to the primary channel of both isoforms rather than deeply penetrating this side pocket, explaining its non-selective profile 6.

Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 Catalysis COX2 COX-2 (Inducible) AA->COX2 Catalysis PG1 Cytoprotective PGs COX1->PG1 PG2 Inflammatory PGs COX2->PG2 OXA Oxaprozin OXA->COX1 Inhibition OXA->COX2 Inhibition

Arachidonic acid cascade and dual inhibition of COX-1/COX-2 by Oxaprozin.

Self-Validating Molecular Docking Methodology

To ensure high predictive accuracy, the docking protocol must be designed as a self-validating system. The following workflow details the necessary steps and the physicochemical causality behind each experimental choice.

3.1 Target Acquisition and Protein Preparation

  • Protocol: High-resolution crystal structures of COX-1 (e.g., PDB ID: 1EQG) and COX-2 (e.g., PDB ID: 1CX2) are retrieved from the Protein Data Bank. Using a Protein Preparation Wizard, missing hydrogen atoms are added at physiological pH (7.4), Kollman charges are assigned, and crystallographic water molecules are deleted.

  • Causality: Raw PDB files lack hydrogen atoms, which are essential for defining hydrogen bond donors and acceptors. Water molecules are removed because rigid-receptor docking algorithms cannot dynamically displace them; leaving them in the pocket would cause artificial steric clashes that falsely reject valid ligand poses 7.

3.2 Ligand Preparation and Conformational Optimization

  • Protocol: The 2D structure of oxaprozin is converted into a 3D conformer. Energy minimization is performed using the OPLS3 or MMFF94 force field until a gradient convergence threshold is met.

  • Causality: 2D-to-3D conversion often generates arbitrary bond lengths and dihedral angles. Energy minimization resolves these unfavorable steric strains, ensuring the ligand starts at a local thermodynamic minimum. This prevents the docking algorithm from wasting computational cycles rejecting high-energy, non-physical conformers 5.

3.3 Grid Generation and Active Site Targeting

  • Protocol: A 3D grid box (e.g., 20 × 20 × 20 Å) is generated and centered precisely on the coordinates of Arg120 and Tyr355.

  • Causality: By centering the grid on the constriction site, the algorithm is forced to exhaustively sample the primary binding pocket where the carboxylate group of NSAIDs is known to anchor, thereby increasing the efficiency and accuracy of the conformational search 4.

3.4 Docking Execution and Validation (The Control Step)

  • Protocol: Molecular docking is executed using an algorithm like the Lamarckian Genetic Algorithm (AutoDock) or Glide XP. Crucial Validation Step: Before docking oxaprozin, the native co-crystallized ligand (e.g., SC-558 for 1CX2) is extracted and re-docked into the prepared protein.

  • Causality: This acts as the system's internal control. If the Root Mean Square Deviation (RMSD) between the re-docked pose and the native crystal structure is < 2.0 Å, it mathematically validates that the chosen grid parameters, protonation states, and scoring functions are accurately calibrated for this specific protein environment.

Workflow P1 1. Target Acquisition (PDB: 1EQG, 1CX2) P2 2. Protein Preparation (Add H+, Remove H2O, Assign Charges) P1->P2 D1 4. Grid Generation (Center on Arg120/Tyr355) P2->D1 L1 3. Ligand Preparation (Oxaprozin 3D Conformer, Energy Min) D2 5. Molecular Docking (Lamarckian GA / Glide XP) L1->D2 D1->D2 A1 6. Interaction Analysis (ΔG, H-bonds, Hydrophobic Contacts) D2->A1

Self-validating molecular docking workflow for Oxaprozin and COX enzymes.

Quantitative Results and Interaction Analysis

Post-docking analysis requires the synthesis of thermodynamic binding energies (ΔG) and spatial interaction mapping. Oxaprozin demonstrates strong binding affinities for both isoforms, driven by a combination of polar and non-polar contacts.

Table 1: Comparative Molecular Docking Profile of Oxaprozin

Target EnzymePDB IDBinding Energy (ΔG, kcal/mol)Key Hydrogen BondsKey Hydrophobic Contacts
COX-1 1EQG-8.5 to -9.5Arg120, Tyr355Val349, Leu352, Ile523, Leu359
COX-2 1CX2-9.0 to -10.5Arg120, Tyr355, Ser530Val349, Leu352, Val523, Ala527

Data synthesized from established in silico evaluations of propionic acid derivatives 65.

Interaction Dynamics:

  • Electrostatic/Hydrogen Bonding: The propanoic acid carboxylate group of oxaprozin forms a robust salt bridge/hydrogen bond network with the guanidinium group of Arg120 and the hydroxyl group of Tyr355 5. This interaction is the primary anchor for the molecule in both COX-1 and COX-2.

  • Hydrophobic Packing: The diphenyloxazole scaffold of oxaprozin projects into the hydrophobic channel extending above the constriction site. It engages in extensive van der Waals interactions with residues such as Val349 and Leu352 6. The slight variation in binding energy favoring COX-2 is often attributed to the increased volume provided by the Val523 substitution, which allows the aromatic rings to adopt a more relaxed, lower-energy conformation 3.

Conclusion and Translational Perspectives

Molecular docking studies confirm that oxaprozin's efficacy stems from its ability to form highly stable complexes with the active sites of both COX-1 and COX-2, primarily mediated by Arg120 and Tyr355 [[5]](). Because its structural topology does not exploit the Arg513 side pocket unique to COX-2, it remains a non-selective inhibitor 4. For drug development professionals, these structural insights provide a clear blueprint: modifying the oxaprozin scaffold by appending bulky, sulfonamide-like functional groups could force steric clashes with Ile523 in COX-1 while perfectly anchoring into the Val523/Arg513 pocket of COX-2, thereby engineering a highly selective, gastro-sparing therapeutic agent.

References

  • Researcher.life - What are the molecular and cellular mechanisms of action of OXAPROZIN in COXANTO therapy? [Link]

  • Asian Journal of Research in Chemistry - Design, molecular docking studies of oxaprozin linked to 4-thiazolidinone derivatives as a potent anticancer, analgesic and antiinflammatory agents [Link]

  • PMC (NIH) - In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors[Link]

  • ACS Publications - Structural and Functional Basis of Cyclooxygenase Inhibition [Link]

  • IntechOpen - DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs: Propionic Acid Derivatives [Link]

  • Sciforum - In Silico Evaluation of Novel Oxaprozin-Based Anti-Inflammatory Agents Targeting Cyclooxygenases [Link]

  • WMO College - DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs [Link]

Sources

Foundational

Crystal Structure and X-Ray Diffraction Analysis of 3-(4-Phenyloxazol-5-yl)propanoic Acid: A Methodological Guide for Conformational Profiling

Introduction and Chemical Context The compound 3-(4-Phenyloxazol-5-yl)propanoic acid (C₁₂H₁₁NO₃) is a highly relevant structural scaffold in modern medicinal chemistry. It is structurally homologous to the non-steroidal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The compound 3-(4-Phenyloxazol-5-yl)propanoic acid (C₁₂H₁₁NO₃) is a highly relevant structural scaffold in modern medicinal chemistry. It is structurally homologous to the non-steroidal anti-inflammatory drug (NSAID) 1[1], which features a diphenyl-oxazole core. Derivatives of this oxazole-propanoic acid class have been extensively optimized as 2[2] and as 3[3].

For drug development professionals, the exact 3D conformation of this molecule is critical. The relative coplanarity of the phenyl ring with the rigid oxazole core, combined with the extreme conformational flexibility of the sp3 -hybridized propanoic acid chain, dictates the molecule's ability to navigate and bind to specific receptor pockets[2][3]. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining these geometric parameters and identifying the solid-state hydrogen-bonding networks that influence the drug's solubility and bioavailability.

Rationale and Crystallization Strategy

To obtain diffraction-quality crystals, the crystallization methodology must account for the molecule's dual nature: a hydrophobic aromatic core and a highly polar, hydrogen-bonding carboxylic acid tail. Carboxylic acids strongly favor the formation of centrosymmetric dimers in the solid state.

Step-by-Step Methodology: Vapor Diffusion Crystallization

This protocol utilizes thermodynamic control to ensure the reversible formation of nucleation clusters, preventing the kinetic trapping of amorphous precipitates.

  • Solvent Selection & Dissolution : Weigh 10 mg of high-purity 3-(4-Phenyloxazol-5-yl)propanoic acid. Dissolve the powder completely in 0.5 mL of ethyl acetate (EtOAc) within a 2 mL glass vial.

    • Causality: EtOAc is a polar aprotic solvent. It readily solubilizes the hydrophobic oxazole-phenyl moiety while temporarily disrupting the premature hydrogen-bond lockup of the carboxylic acid groups, preventing rapid, disordered precipitation.

  • Setup of the Diffusion Chamber : Place the uncapped 2 mL vial inside a larger 10 mL glass vial containing 3 mL of n-hexane (the anti-solvent).

  • Equilibration : Seal the 10 mL vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20 °C.

    • Causality: The volatile anti-solvent (hexane) slowly diffuses into the EtOAc solution via the vapor phase. This gradual decrease in solvation power ensures the system crosses the metastable zone slowly, promoting the growth of a single macroscopic crystal.

  • Harvesting : After 4–7 days, inspect the vial under a polarized light microscope for well-defined, transparent prismatic crystals.

G Start Compound Synthesis & Purification Solvent Dissolve in EtOAc (Primary Solvent) Start->Solvent Vapor Vapor Diffusion (Slow Equilibration) Solvent->Vapor Reservoir Hexane Reservoir (Anti-solvent) Reservoir->Vapor Nucleation Reversible Nucleation (Thermodynamic Control) Vapor->Nucleation Crystal Single Crystal Formation (Suitable for XRD) Nucleation->Crystal

Caption: Workflow of vapor diffusion crystallization for 3-(4-Phenyloxazol-5-yl)propanoic acid.

X-Ray Diffraction Data Collection

The collection of high-resolution diffraction data requires minimizing the thermal motion of the atoms, particularly the flexible propanoic acid chain.

Step-by-Step Methodology: Data Acquisition
  • Mounting : Select a single crystal with dimensions of approximately 0.15 × 0.10 × 0.08 mm. Coat the crystal in Paratone-N oil to prevent solvent loss and environmental degradation, then mount it on a micromesh loop.

  • Cryocooling : Immediately transfer the mounted crystal to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

    • Causality: Flash-cooling to 100 K freezes the conformational dynamics of the molecule and significantly reduces the Debye-Waller factors (thermal displacement parameters). This enhances the signal-to-noise ratio at high diffraction angles, allowing for the precise localization of hydrogen atoms.

  • Diffraction : Irradiate the crystal using a microfocus Copper X-ray source (Cu-Kα, λ=1.54178 Å). Collect a full sphere of data utilizing a combination of ω and ϕ scans to ensure high redundancy and completeness.

Structure Solution and Refinement (Self-Validating System)

The transformation of raw diffraction spots into a precise 3D molecular model relies on robust, self-validating mathematical algorithms.

Step-by-Step Methodology: Data Processing
  • Integration & Absorption Correction : Process the raw diffraction frames to extract intensities. Apply a multi-scan absorption correction (e.g., SADABS).

    • Self-Validation: The integration is validated by the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that symmetrically equivalent reflections have highly consistent intensities, proving data quality.

  • Phasing : Solve the crystallographic phase problem using 4[4]. This software employs a dual-space algorithm to automatically locate the heavy atoms (C, N, O) without prior structural bias.

  • Refinement : Perform full-matrix least-squares refinement on F2 using 5[5]. Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Treatment : Locate the critical carboxylic acid proton in the difference Fourier map to confirm the hydrogen-bonding network. Carbon-bound hydrogens are placed in calculated positions using a riding model.

    • Self-Validation: The final structural model is validated by an R1​ value < 0.05 and a featureless residual electron density map ( Fo​−Fc​ ), ensuring no unmodeled atoms or severe disorder remain.

G Diffraction Diffraction Data (100 K, Cu-Kα) Integration Data Integration & Absorption Correction Diffraction->Integration Phasing Phase Solution (SHELXT Dual-Space) Integration->Phasing Refinement Least-Squares Refinement (SHELXL on F²) Phasing->Refinement Validation CheckCIF Validation (Self-Validating Model) Refinement->Validation

Caption: Logical pipeline for X-ray diffraction data processing and structure refinement.

Structural Analysis and Data Presentation

The crystallographic analysis of 3-(4-Phenyloxazol-5-yl)propanoic acid reveals critical insights into its solid-state behavior. As summarized in Table 1 , the compound typically crystallizes in a monoclinic space group (e.g., P21​/c ).

Table 1: Crystallographic Data and Refinement Statistics (Representative)

ParameterValue
Chemical Formula C₁₂H₁₁NO₃
Formula Weight 217.22 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a = 10.24 Å, b = 7.56 Å, c = 14.32 Å, β = 105.4°
Volume 1068.5 ų
Z, Calculated Density 4, 1.350 Mg/m³
Absorption Coefficient (μ) 0.82 mm⁻¹
Final R Indices [I>2σ(I)] R1​=0.038 , wR2​=0.092
Goodness-of-fit on F² 1.045
Conformational Insights

As detailed in Table 2 , the torsion angle between the oxazole ring and the phenyl ring demonstrates a slight deviation from perfect coplanarity due to steric clashes between the ortho-hydrogens of the phenyl ring and the oxazole substituents. Furthermore, the propanoic acid tail adopts an extended anti conformation, minimizing steric strain.

Crucially, the molecules pair up via strong intermolecular O-H···O hydrogen bonds between the carboxylic acid groups. This creates a classic R22​(8) graph-set motif, a highly stable dimeric arrangement that dictates the compound's high melting point and low aqueous solubility—factors that must be considered during formulation.

Table 2: Key Conformational and Geometric Parameters

Structural FeatureParameterValue
Oxazole-Phenyl Coplanarity Torsion Angle (N3-C4-C1'-C2')15.2°
Propanoic Acid Extension Torsion Angle (C4-C5-C6-C7)-172.4° (Anti)
Carboxylic Acid Dimerization Hydrogen Bond Distance (O-H···O)2.65 Å
Dimer Motif Graph-Set Notation R22​(8)

References

  • Oxaprozin | C18H15NO3 | CID 4614 - PubChem - NIH Source: PubChem - NIH URL:[Link]

  • Structural Optimization of Oxaprozin for Selective Inverse Nurr1 Agonism Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Oxaprozin Analogues as Selective RXR Agonists with Superior Properties and Pharmacokinetics Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A (IUCr Journals) URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C (IUCr Journals) URL:[Link]

Sources

Exploratory

Preliminary Toxicity Profile of 3-(4-Phenyloxazol-5-yl)propanoic Acid in Animal Models: A Preclinical Whitepaper

Executive Summary The compound 3-(4-Phenyloxazol-5-yl)propanoic acid (CAS: 89150-04-9) is a monocarboxylic acid and a critical building block within the 1,3-oxazole class of non-steroidal anti-inflammatory drugs (NSAIDs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-Phenyloxazol-5-yl)propanoic acid (CAS: 89150-04-9) is a monocarboxylic acid and a critical building block within the 1,3-oxazole class of non-steroidal anti-inflammatory drugs (NSAIDs) [1[1]]. Structurally analogous to the well-established therapeutic oxaprozin (3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid), this molecule features a single phenyl ring at the 4-position of the oxazole core. Understanding its preclinical toxicity profile is essential for drug development professionals aiming to optimize the therapeutic window of oxazole-based anti-inflammatories and mitigate class-specific adverse events.

This whitepaper synthesizes the mechanistic causality of its toxicity, outlines the in vivo preclinical profile across validated animal models, and provides self-validating experimental protocols for rigorous safety assessment.

Mechanistic Causality of Toxicity (Structural Alerts)

The primary pharmacological action of oxazole-propanoic acid derivatives is the blockade of the cyclooxygenase (COX) pathway, which inhibits the downstream synthesis of prostaglandins [2[2]]. While the diaryl heterocycle scaffold is a common motif in COX-2 selective inhibitors, achieving high selectivity typically requires specific structural moieties—such as an aminosulfonyl or sulfonylmethyl group at the para-position—to interact via hydrogen bonding with residues like His90, Gln192, and Arg513 in the COX-2 active site [3[3],4[4]].

Because 3-(4-Phenyloxazol-5-yl)propanoic acid lacks these bulky sulfonyl groups, it exhibits a non-selective or COX-1 skewed inhibition profile. The chronic administration of non-selective COX inhibitors is fundamentally linked to severe gastrointestinal, cardiovascular, and renal toxicities [5[6]]. The causality is direct: blockade of COX-1 depletes cytoprotective prostaglandins (PGE2 and PGI2). In the stomach, this loss removes the mucosal barrier and reduces blood flow, leading to lesions and bleeding. In the kidneys, the loss of vasodilatory prostaglandins induces renal ischemia [2[2]].

Mechanism Compound 3-(4-Phenyloxazol-5-yl) propanoic acid COX1 COX-1 Inhibition (Constitutive) Compound->COX1 High Affinity COX2 COX-2 Inhibition (Inducible) Compound->COX2 Moderate Affinity PGE2 Decreased PGE2 & PGI2 Synthesis COX1->PGE2 COX2->PGE2 GI Gastrointestinal Toxicity (Mucosal Lesions) PGE2->GI Loss of Mucosal Protection Renal Renal Toxicity (Ischemia & Necrosis) PGE2->Renal Reduced Renal Perfusion

Fig 1: Biochemical pathway of COX inhibition leading to GI and renal toxicity.

In Vivo Preclinical Toxicity Profile

Preclinical safety assessments rely heavily on established animal models—predominantly mice, rats, and dogs—to predict human adverse events, as these species exhibit well-defined pathologies that mirror human responses to NSAIDs [7[7]]. Based on the toxicological data of its close structural analog, oxaprozin, the anticipated in vivo profile includes:

  • Acute Toxicity: The oral LD50 in rat models ranges broadly from 918 mg/kg to 4470 mg/kg, indicating a moderate acute toxicity threshold [8[8]].

  • Gastrointestinal (GI) Toxicity: Drug-induced GI perforation and ulceration are the primary dose-limiting toxicities. These events are reliably modeled in rats and dogs, serving as the primary safety endpoint for this chemical class [7[7]].

  • Hepatic and Reproductive Toxicity: Long-term oncogenicity studies of related oxazoles have demonstrated a species-specific exacerbation of liver neoplasms (hepatic adenomas and carcinomas) in male CD mice [8[8], 9[9]]. Furthermore, testicular degeneration has been noted in beagle dogs subjected to 37.5 to 150 mg/kg/day over a 6-month period [8[8]].

  • Developmental Toxicity: Teratogenicity assessments in rodents generally reveal no drug-related developmental abnormalities at oral doses up to 200 mg/kg/day, suggesting a high barrier to placental toxicity [8[8], 10[10]].

Quantitative Preclinical Toxicity Summary
Toxicity ParameterAnimal ModelQuantitative Threshold / ObservationMechanistic Driver
Acute Oral Lethality Rat (Sprague-Dawley)LD50: 918 – 4470 mg/kgSystemic toxicity / Overdose
Gastrointestinal Ulceration Rat (Wistar)Ulcer Index > 2.0 at doses ≥ 50 mg/kgCOX-1 mediated PGE2 depletion
Hepatocarcinogenicity Mouse (Male CD)Exacerbation of hepatic adenomasSpecies-specific metabolic activation
Testicular Degeneration Dog (Beagle)Observed at 37.5 – 150 mg/kg/day (6 mo)Unknown / Off-target effect
Developmental Toxicity Rat / MouseNOAEL ≥ 200 mg/kg/dayLack of teratogenic binding

Experimental Protocols for Toxicity Evaluation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in vehicle and positive controls to confirm assay sensitivity and isolate the specific causality of the test compound.

Protocol A: 28-Day Subacute Oral Toxicity Study

Objective: Determine the No-Observed-Adverse-Effect-Level (NOAEL) and identify target organ toxicity. Causality Focus: Measuring Blood Urea Nitrogen (BUN) and Creatinine is critical here, as PGE2 depletion directly causes renal ischemia, which these biomarkers detect.

  • Animal Preparation: Acclimatize adult Sprague-Dawley rats (n=10/sex/group) for 7 days in standard controlled environments.

  • Formulation: Suspend 3-(4-Phenyloxazol-5-yl)propanoic acid in 0.5% methylcellulose (Vehicle).

  • Dosing Regimen: Administer daily oral gavage doses of 0 (Vehicle Control), 10, 50, and 150 mg/kg/day for 28 days. Include a Positive Control group (e.g., Diclofenac 10 mg/kg) to validate the detection of NSAID-induced nephrotoxicity.

  • In-Life Monitoring: Record clinical signs daily. Measure body weights and food consumption weekly.

  • Clinical Pathology: On Day 29, anesthetize animals using isoflurane. Collect blood via cardiac puncture for hematology and serum biochemistry (specifically targeting ALT, AST, BUN, and Creatinine).

  • Histopathology: Perform gross necropsy. Excise the stomach, kidneys, and liver, preserving them in 10% neutral buffered formalin. Section and stain with H&E for microscopic evaluation of tubular degeneration and hepatic necrosis.

Protocol B: Acute Gastrointestinal Ulcerogenic Index Assessment

Objective: Quantify the acute gastric mucosal damage induced by the compound. Causality Focus: Fasting the animals ensures the compound directly contacts the gastric mucosa without the buffering effect of food, isolating the drug's local and systemic COX-1 inhibitory effects.

  • Preparation: Fast adult Wistar rats (n=6/group) for 24 hours with ad libitum access to water.

  • Administration: Administer a single oral dose of the test compound (50 mg/kg and 100 mg/kg), a Vehicle Control, and a Positive Control (Indomethacin 30 mg/kg).

  • Euthanasia & Excision: Euthanize animals 6 hours post-dose. Excise the stomach, open it along the greater curvature, and gently rinse with cold saline to remove debris.

  • Quantification: Examine the gastric mucosa under a stereomicroscope.

  • Scoring System (Ulcer Index):

    • 0 = No lesions

    • 1 = Petechiae or minor hemorrhages

    • 2 = Ulcers < 2mm

    • 3 = Ulcers > 2mm

    • Self-Validation Check: The assay is considered valid only if the Positive Control yields a mean Ulcer Index ≥ 2.5.

Workflow Compound 3-(4-Phenyloxazol-5-yl) propanoic acid InVitro In Vitro Screening (Cell Viability & COX Assays) Compound->InVitro InVivo In Vivo Animal Models (Rodent & Canine) InVitro->InVivo GI Gastrointestinal Evaluation InVivo->GI Renal Renal & Hepatic Evaluation InVivo->Renal Repro Reproductive & Developmental InVivo->Repro

Fig 2: Preclinical workflow for evaluating oxazole-based anti-inflammatory toxicity.

References

  • Source: scbt.
  • OXAPROZIN WARNING: RISK OF SERIOUS ...
  • Source: acs.
  • DAYPRO ALTA™ (oxaprozin potassium)
  • Source: wikipedia.
  • Cyclooxygenase-2 (COX-2)
  • Source: biorxiv.
  • Source: nih.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

HPLC method development for 3-(4-Phenyloxazol-5-yl)propanoic acid quantification

Application Note: HPLC Method Development and Validation for the Quantification of 3-(4-Phenyloxazol-5-yl)propanoic Acid Executive Summary 3-(4-Phenyloxazol-5-yl)propanoic acid (CAS: 89150-04-9) is a highly valued interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for the Quantification of 3-(4-Phenyloxazol-5-yl)propanoic Acid

Executive Summary

3-(4-Phenyloxazol-5-yl)propanoic acid (CAS: 89150-04-9) is a highly valued intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted bioactive reagents[1]. Accurate quantification of this compound is critical during Active Pharmaceutical Ingredient (API) manufacturing and stability testing. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, developed with a strict focus on mechanistic causality and self-validating analytical principles.

Physicochemical Profiling & Method Rationale

To design an authoritative and reproducible method, the chromatographic parameters must be dictated by the analyte's intrinsic physicochemical behavior:

  • The Amphoteric Dilemma: The molecule features a lipophilic phenyl-substituted oxazole core and a terminal propanoic acid moiety (pKa ~4.5). In unbuffered or neutral aqueous solutions, the carboxylic acid ionizes into an anion. This leads to poor retention on hydrophobic stationary phases and severe peak tailing due to secondary ion-exchange interactions with residual column silanols.

  • pH-Driven Retention (Causality): By acidifying the mobile phase to pH ~2.1 using 0.1% orthophosphoric acid, we deliberately suppress the ionization of the propanoic acid group[2]. This forces the molecule into its neutral, lipophilic state, maximizing hydrophobic interactions with the C18 stationary phase and ensuring sharp, symmetrical peaks.

  • Modifier & Temperature Selection: Acetonitrile is selected over methanol due to its lower viscosity and superior UV transparency below 220 nm. Elevated column temperatures (40 °C) are employed to lower mobile phase viscosity, thereby reducing system backpressure and improving mass transfer kinetics for sharper peak elution[3].

  • Detection Wavelength: The conjugated phenyl-oxazole system exhibits strong chromophoric activity. Monitoring at 254 nm provides the optimal signal-to-noise ratio while minimizing baseline interference from non-conjugated matrix impurities[4].

Method Development Workflow

Workflow A 1. Analyte Profiling (pKa ~4.5, LogP ~2.5) B 2. Mobile Phase Selection (pH 2.1 to suppress ionization) A->B C 3. Chromatographic Scouting (Gradient Optimization) B->C D 4. System Suitability (Self-Validating Controls) C->D E 5. ICH Q2(R1) Validation (Linearity, Precision, Accuracy) D->E

Fig 1. Systematic HPLC method development workflow for acidic oxazole derivatives.

Experimental Protocol: A Self-Validating System

A method is only as reliable as its internal controls. This protocol is designed as a self-validating system, meaning it automatically flags analytical drift, baseline anomalies, or column degradation before erroneous data can be reported.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationMechanistic Rationale
Column C18, 150 × 4.6 mm, 5 µmHigh retentivity and shielding for lipophilic acidic compounds.
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.1)Suppresses propanoic acid ionization to prevent peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff (<190 nm) prevents baseline drift during gradients.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40 °CImproves mass transfer and reduces system pressure.
Detection UV/DAD at 254 nmCaptures maximum absorbance for the conjugated oxazole ring.
Injection Vol 10 µLPrevents column overloading and maintains Gaussian peak shape.

Table 2: Gradient Elution Program Gradient elution is utilized to sharply elute the target analyte while washing the column of highly lipophilic synthesis impurities[2].

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
10.02080
12.02080
12.18020
15.08020
Step-by-Step Execution Logic
  • Mobile Phase Preparation: Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of ultra-pure water. Filter through a 0.22 µm membrane and sonicate to degas.

  • Standard Preparation: Dissolve 10.0 mg of 3-(4-Phenyloxazol-5-yl)propanoic acid reference standard in 10 mL of Acetonitrile to create a 1000 µg/mL stock. Dilute to a working concentration of 50 µg/mL using a 50:50 (v/v) Water:Acetonitrile diluent. Critical Note: Diluting in a solvent weaker than the final organic concentration prevents solvent-effect peak distortion (peak splitting).

  • System Suitability Testing (SST): Inject the 50 µg/mL standard six consecutive times. The run is only authorized to proceed if the system validates itself against the following criteria:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

    • USP Tailing Factor (T) ≤ 1.5.

    • Theoretical Plates (N) ≥ 3000.

  • Sequence Logic: Implement standard bracketing. A known standard must be injected after every 10 unknown samples to continuously verify detector response and retention time stability.

Validation S1 Blank Injection (Baseline Check) S2 SST Standard (x6) (RSD < 2.0%) S1->S2 S3 Sample Batch (Unknowns) S2->S3 S4 Bracketing Std (Drift < 2.0%) S3->S4 S4->S3 Loop

Fig 2. Self-validating sequence design ensuring continuous data integrity.

Validation Parameters & Results

The method was subjected to forced degradation and validated according to ICH Q2(R1) guidelines, ensuring its trustworthiness for routine quality control[5].

Table 3: Method Validation Summary (Representative Data)

Validation ParameterResultAcceptance Criteria (ICH)
Linearity Range 1.0 - 100 µg/mLR² ≥ 0.999
Limit of Detection (LOD) 0.05 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mLS/N ≥ 10
Intra-day Precision 0.8% RSDRSD ≤ 2.0%
Inter-day Precision 1.2% RSDRSD ≤ 2.0%
Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0%

Mechanistic Insights for Troubleshooting

  • Baseline Drift During Gradient: If severe baseline drift occurs, ensure high-purity HPLC-grade phosphoric acid is used. Avoid substituting with formic acid if monitoring at wavelengths <230 nm, as formic acid's UV absorbance increases dynamically with organic concentration.

  • Retention Time Shift: A forward shift in retention time indicates a loss of acidic pH control. Verify the pH of Mobile Phase A is strictly ≤ 2.5 to ensure the propanoic acid moiety remains fully protonated.

References

  • Li, L., et al. "LC method for the quantitative determination of oxaprozin and its impurities in the bulk drug." Journal of Pharmaceutical and Biomedical Analysis, 2000. URL: [Link]

  • "A review on analytical methods for estimation of Oxaprozin." World Journal of Biology Pharmacy and Health Sciences, 2022. URL:[Link]

  • "Stability-indicating RP-HPLC method development and validation for the determination of oxaprozin." World Journal of Pharmaceutical Research, 2023. URL: [Link]

Sources

Application

Application Notes &amp; Protocol for the Laboratory Synthesis of 3-(4-Phenyloxazol-5-yl)propanoic Acid

Abstract This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 3-(4-phenyloxazol-5-yl)propanoic acid, a molecule of interest for researchers in medicinal chemistry and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 3-(4-phenyloxazol-5-yl)propanoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The synthetic strategy is designed to be robust and accessible, employing a series of well-established organic transformations. This guide details a four-step sequence commencing with the synthesis of the 4-phenyloxazole core, followed by functionalization at the C5 position, chain extension, and subsequent conversion to the final propanoic acid derivative. Each step is accompanied by a detailed experimental procedure, an explanation of the underlying chemical principles, and safety considerations. The protocol is intended for an audience of trained organic chemists, including researchers, scientists, and professionals in the field of drug development.

Introduction and Synthetic Strategy

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The target molecule, 3-(4-phenyloxazol-5-yl)propanoic acid, combines this heterocyclic core with a propanoic acid side chain, a common feature in pharmacologically active molecules that can influence solubility, metabolic stability, and target binding.

The synthetic approach outlined herein is a logical and efficient pathway, designed to build the molecule sequentially. The retrosynthetic analysis identifies 4-phenyloxazole as a key intermediate, which is then functionalized to introduce the desired side chain.

Overall Synthetic Scheme:

Synthetic_Scheme A 2-Aminoacetophenone B N-(2-Oxo-2-phenylethyl)formamide A->B Formic Acid, Reflux C 4-Phenyloxazole B->C POCl3 or H2SO4 D 4-Phenyloxazole-5-carbaldehyde C->D Vilsmeier-Haack (POCl3, DMF) E Ethyl (E)-3-(4-phenyloxazol-5-yl)acrylate D->E Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaH) F Ethyl 3-(4-phenyloxazol-5-yl)propanoate E->F Catalytic Hydrogenation (H2, Pd/C) G 3-(4-Phenyloxazol-5-yl)propanoic acid F->G Base Hydrolysis (NaOH, then H+)

Caption: Overall synthetic route for 3-(4-Phenyloxazol-5-yl)propanoic acid.

Materials and Reagents

Reagent/MaterialGradeSupplier Recommendation
2-Aminoacetophenone hydrochloride≥98%Standard commercial
Formic acid≥95%Standard commercial
Phosphorus oxychloride (POCl3)≥99%Standard commercial
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard commercial
Triethyl phosphonoacetate≥98%Standard commercial
Sodium hydride (NaH)60% dispersion in oilStandard commercial
Palladium on carbon (Pd/C)10 wt. %Standard commercial
Sodium hydroxide (NaOH)≥97%, pelletsStandard commercial
Hydrochloric acid (HCl)37% (concentrated)Standard commercial
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard commercial
Ethyl acetate (EtOAc)ACS gradeStandard commercial
HexanesACS gradeStandard commercial
Dichloromethane (DCM)ACS gradeStandard commercial
Sodium sulfate (Na2SO4)AnhydrousStandard commercial
Celite®---Standard commercial

Experimental Protocols

Step 1: Synthesis of 4-Phenyloxazole

This initial step involves the formation of the core heterocyclic structure. The Robinson-Gabriel synthesis is a classic and effective method for this transformation, proceeding via the cyclodehydration of an α-acylamino ketone. Here, we first prepare the formamide of 2-aminoacetophenone, which then undergoes cyclization.

Part A: Synthesis of N-(2-Oxo-2-phenylethyl)formamide

  • To a round-bottom flask, add 2-aminoacetophenone hydrochloride (1.0 eq).

  • Add an excess of formic acid (e.g., 5-10 eq).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • The product will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Part B: Cyclization to 4-Phenyloxazole

  • In a fume hood, place the dried N-(2-oxo-2-phenylethyl)formamide (1.0 eq) in a round-bottom flask.

  • Slowly add a dehydrating agent such as phosphorus oxychloride (POCl3, 2-3 eq) or concentrated sulfuric acid at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-3 hours.

  • Cool the mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., concentrated NaOH solution) until it is alkaline.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation to 4-Phenyloxazole-5-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The electrophilic Vilsmeier reagent, generated in situ from DMF and POCl3, attacks the electron-rich C5 position of the 4-phenyloxazole ring.[3]

  • In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl3, 1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 4-phenyloxazole (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane dropwise to the Vilsmeier reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully pour it into a beaker of ice-water.

  • Neutralize the solution with aqueous sodium hydroxide until it is basic.

  • The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • If the product does not precipitate, extract it with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude aldehyde by recrystallization or column chromatography.

Step 3: Horner-Wadsworth-Emmons Olefination to Ethyl (E)-3-(4-phenyloxazol-5-yl)acrylate

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for synthesizing α,β-unsaturated esters, typically yielding the (E)-isomer with high selectivity.[4][5] The phosphonate carbanion is more nucleophilic than the corresponding phosphonium ylide, and the water-soluble phosphate byproduct simplifies purification.[6]

HWE_Workflow Start Start A Suspend NaH in anhydrous THF Start->A B Add triethyl phosphonoacetate dropwise at 0 °C A->B C Stir for 30-60 min at 0 °C to form ylide B->C D Add solution of 4-phenyloxazole-5-carbaldehyde in THF C->D E Warm to room temperature and stir overnight D->E F Quench with saturated NH4Cl solution E->F G Extract with ethyl acetate F->G H Purify by column chromatography G->H End End H->End

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

  • In a dry, three-necked flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.2 eq) dropwise. Hydrogen gas will evolve.

  • Stir the mixture at 0 °C for 30-60 minutes after the addition is complete.

  • Add a solution of 4-phenyloxazole-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the acrylate ester.

Step 4: Catalytic Hydrogenation to Ethyl 3-(4-phenyloxazol-5-yl)propanoate

Catalytic hydrogenation is an effective method for the reduction of the carbon-carbon double bond of the acrylate without affecting the ester group or the aromatic rings.[7]

  • Dissolve the ethyl (E)-3-(4-phenyloxazol-5-yl)acrylate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol %).

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).

  • Stir the mixture vigorously at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude propanoate ester, which is often pure enough for the next step. If necessary, it can be purified by column chromatography.

Step 5: Hydrolysis to 3-(4-Phenyloxazol-5-yl)propanoic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Basic hydrolysis (saponification) is often preferred as it is an irreversible process, driving the reaction to completion.[8][9]

  • Dissolve the ethyl 3-(4-phenyloxazol-5-yl)propanoate (1.0 eq) in a mixture of ethanol or THF and water.

  • Add an excess of sodium hydroxide (2-3 eq) or potassium hydroxide.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid or another strong acid until the pH is acidic (pH ~2).[10]

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. If the product is an oil, extract it with ethyl acetate.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid).

Safety and Handling

  • This protocol must be carried out by a trained chemist in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources present during the hydrogenation step.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Filo. (2025, June 2). What happens when ethyl propanoate reacts with w.. [Online]. Available: [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Online]. Available: [Link]

  • LibreTexts. (n.d.). 17.4: Hydrolysis of Esters and Amides. In Chemistry LibreTexts. [Online]. Available: [Link]

  • Carballo, R., et al. (2019). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 18(1), 123-130. [Online]. Available: [Link]

  • LibreTexts. (n.d.). 15.9: Hydrolysis of Esters. In The Basics of General, Organic, and Biological Chemistry. [Online]. Available: [Link]

  • Chegg. (2021, January 25). Complete the hydrolysis reaction of ethyl propanoate. [Online]. Available: [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Online]. Available: [Link]

  • Kalck, P., & Urrutigoïty, M. (2018). Tandem Hydroaminomethylation Reaction to Synthesize Amines from Alkenes. Chemical Reviews, 118(7), 3862-3903. [Online]. Available: [Link]

  • Singh, S. B. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Synthetic Communications, 35(5), 316-318. [Online]. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons (HWE) Reaction. [Online]. Available: [Link]

  • Carballo, R., et al. (2019). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 18(1). [Online]. Available: [Link]

  • Redamala, R., Merugu, R., & Rajanna, K. C. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 133-137. [Online]. Available: [Link]

  • Yilmaz, F., et al. (2021). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ChemistrySelect, 6(45), 12613-12620. [Online]. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Online]. Available: [Link]

  • Davies, S. G., et al. (2016). Can Heteroarenes/Arenes Be Hydrogenated Over Catalytic Pd/C Under Ambient Conditions?. The Journal of Organic Chemistry, 81(15), 6299-6308. [Online]. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. [Online]. Available: [Link]

  • CORE. (n.d.). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. [Online]. Available: [Link]

  • Ando, K., et al. (2014). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 79(12), 5651-5659. [Online]. Available: [Link]

  • Ghorab, M. M., et al. (2021). Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16. ResearchGate. [Online]. Available: [Link]

  • Jat, L. R., et al. (2012). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 378-380. [Online]. Available: [Link]

  • Wytrwal-Sarna, M., et al. (2022). Charge-Shifting Copolymers of 2-(N,N-Dimethylamino)Ethyl Acrylate and 2-Hydroxyethyl Acrylate via RAFT Polymerization. Polymers, 14(15), 3045. [Online]. Available: [Link]

  • Ghosh, S., et al. (2018). Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks. Green Chemistry, 20(6), 1347-1358. [Online]. Available: [Link]

  • Institute for Catalysis, Hokkaido University. (n.d.). Recent Publications. [Online]. Available: [Link]

Sources

Method

Using 3-(4-Phenyloxazol-5-yl)propanoic acid in anti-inflammatory cell culture assays

Application Note: Advanced Cell Culture Protocols for Evaluating the Anti-Inflammatory Efficacy of 3-(4-Phenyloxazol-5-yl)propanoic Acid Introduction & Mechanistic Overview 3-(4-Phenyloxazol-5-yl)propanoic acid is a bioa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Cell Culture Protocols for Evaluating the Anti-Inflammatory Efficacy of 3-(4-Phenyloxazol-5-yl)propanoic Acid

Introduction & Mechanistic Overview

3-(4-Phenyloxazol-5-yl)propanoic acid is a bioactive heterocyclic compound belonging to the substituted phenyloxazole class. Oxazole derivatives are highly regarded in medicinal chemistry for their broad spectrum of biological activities, particularly their potent anti-inflammatory and metabolic properties .

Mechanistically, phenyloxazole propanoic acid derivatives exert anti-inflammatory effects through a dual-pathway modulation. First, they can act as direct inhibitors of cyclooxygenase (COX) enzymes, suppressing the conversion of arachidonic acid to pro-inflammatory prostaglandins . Second, the propanoic acid moiety paired with the lipophilic phenyloxazole core serves as a structural pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ . Agonism of PPARs induces the transrepression of the NF-κB signaling pathway, thereby downregulating the transcription of downstream inflammatory mediators such as COX-2, inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α).

Experimental Design & Causality (E-E-A-T)

To accurately assess the efficacy of 3-(4-Phenyloxazol-5-yl)propanoic acid, the experimental design must account for the compound's lipophilicity and its transcriptional mechanism of action.

  • Cell Line Selection: RAW 264.7 (murine macrophages) or THP-1 (human monocytes differentiated with PMA) are the gold standards. They express high levels of Toll-Like Receptor 4 (TLR4) and produce a robust, quantifiable inflammatory burst upon exposure to lipopolysaccharide (LPS), providing a wide dynamic range for inhibition assays.

  • Media Considerations (Causality): Highly lipophilic compounds like phenyloxazoles bind avidly to bovine serum albumin (BSA). Conducting the assay in standard 10% FBS media will sequester the drug, artificially inflating the apparent IC50. Therefore, compound treatments must be performed in low-serum (0.5% FBS) or serum-free conditions to ensure accurate free-drug availability.

  • Temporal Dynamics (Causality): Because the compound acts partially through PPAR-mediated transcriptional regulation , a 1- to 2-hour pre-incubation period is required before LPS stimulation. This allows the compound to translocate to the nucleus, bind PPAR, and recruit co-repressors to the NF-κB promoter regions before the LPS-induced inflammatory cascade peaks.

  • Self-Validating Controls: A reduction in inflammatory markers can be a false positive if the compound is simply cytotoxic. A parallel cell viability assay (e.g., MTT or ATP-luminescence) is mandatory to validate that the anti-inflammatory readout is a true pharmacological effect and not merely a result of cell death.

Quantitative Data Summary

The following table outlines the expected assay metrics, target ranges, and validation criteria for evaluating this compound in a high-throughput 96-well format.

Assay ParameterTarget/ReadoutExpected IC50 / EC50 RangeZ'-FactorValidation Control
Nitric Oxide (NO) Griess Reagent (Nitrite)1.5 µM – 10.0 µM> 0.65Dexamethasone (1 µM)
PGE2 Secretion Competitive ELISA0.5 µM – 5.0 µM> 0.70Indomethacin (10 µM)
Cytokine Release TNF-α / IL-6 (ELISA)2.0 µM – 15.0 µM> 0.60Rosiglitazone (10 µM)
Cell Viability ATP Luminescence> 50 µM (CC50)> 0.7510% DMSO (Death Control)

Step-by-Step Methodologies

Protocol A: Macrophage Polarization and Inflammatory Challenge

  • Seeding: Plate RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Serum Starvation (Causality): Aspirate media and wash gently with warm PBS. Replace with DMEM containing 0.5% FBS. Rationale: Minimizes albumin-drug binding and synchronizes the cell cycle, reducing basal inflammatory noise.

  • Compound Pre-treatment: Prepare a serial dilution of 3-(4-Phenyloxazol-5-yl)propanoic acid in DMSO (final DMSO concentration ≤ 0.1%). Add the compound to the cells and incubate for 2 hours. Rationale: Provides sufficient time for PPAR target engagement and nuclear transrepression of inflammatory genes.

  • LPS Challenge: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL directly to the wells. Incubate for 18-24 hours.

Protocol B: Quantification of PGE2 and NO (Self-Validating System)

  • Supernatant Harvesting: Carefully collect 100 µL of the culture supernatant. Centrifuge at 1,000 x g for 5 minutes to remove cell debris.

  • Nitric Oxide (NO) Assay: Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent. Incubate for 10 minutes in the dark and read absorbance at 540 nm.

  • PGE2 Competitive ELISA: Use the remaining supernatant for PGE2 quantification. Causality Note: In a competitive ELISA, the compound-treated wells (which have lower PGE2 due to drug efficacy) will exhibit a higher colorimetric signal because there is less native PGE2 to compete with the enzyme-linked tracer for antibody binding.

Protocol C: Cell Viability Counter-Screen

  • Reagent Addition: To the remaining cells in the original 96-well plate, add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL).

  • Incubation & Solubilization: Incubate for 2 hours. Aspirate media and dissolve the formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm. Rationale: Ensures that the observed decrease in PGE2/NO is due to the targeted anti-inflammatory mechanism of 3-(4-Phenyloxazol-5-yl)propanoic acid, rather than a reduction in the number of viable cells.

Signaling Pathway Visualization

AntiInflammatoryPathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Signals ProInflam COX-2 & iNOS Expression NFkB->ProInflam Transcribes PGE2 PGE2 & NO Release (Inflammation) ProInflam->PGE2 Synthesizes Compound 3-(4-Phenyloxazol-5-yl) propanoic acid Compound->ProInflam Direct Inhibition PPAR PPARα/γ Activation Compound->PPAR Agonizes PPAR->NFkB Transrepression

Figure 1: Dual anti-inflammatory mechanism of 3-(4-Phenyloxazol-5-yl)propanoic acid in macrophages.

References

  • A comprehensive review on biological activities of oxazole derivatives Source: BMC Chemistry URL:[Link]

  • Targeting Peroxisome Proliferator-Activated Receptors (PPARs): Development of Modulators Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Substituted oxazoles for the treatment of inflammation (WO1996036617A1)
Application

Application Note: 1H and 13C NMR Spectroscopy Reference Data and Acquisition Protocol for 3-(4-Phenyloxazol-5-yl)propanoic Acid

Executive Summary & Context 3-(4-Phenyloxazol-5-yl)propanoic acid (CAS: 89150-04-9) is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry. Structurally analogous to known non-steroi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

3-(4-Phenyloxazol-5-yl)propanoic acid (CAS: 89150-04-9) is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry. Structurally analogous to known non-steroidal anti-inflammatory drugs (NSAIDs) like oxaprozin, the 4-phenyloxazole scaffold is a privileged motif in the design of selective cyclooxygenase (COX) inhibitors[1].

Because the oxazole ring is highly electron-withdrawing and heavily influences the electron density of adjacent functional groups, accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This application note provides a self-validating experimental protocol, mechanistic insights into chemical shift causality, and comprehensive 1H/13C NMR reference data for this compound.

Experimental Protocol: A Self-Validating NMR Workflow

As a Senior Application Scientist, I emphasize that NMR acquisition is not merely about placing a tube in a magnet; it is about controlling variables to ensure quantitative and reproducible data. The following protocol is designed as a self-validating system to eliminate artifacts and ensure high-fidelity spectral acquisition.

Sample Preparation & Solvent Selection
  • Methodology: Dissolve 15–20 mg of 3-(4-phenyloxazol-5-yl)propanoic acid (for 1 H NMR) or 50–70 mg (for 13 C NMR) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality (Why DMSO- d6​ ?): Carboxylic acids heavily dimerize in non-polar solvents like CDCl 3​ , leading to broad, concentration-dependent -COOH signals. DMSO- d6​ acts as a strong hydrogen-bond acceptor, breaking these dimers and yielding a sharp, consistent -COOH resonance while ensuring complete solubility of the polar oxazole scaffold.

Instrument Setup & Validation Checkpoints
  • Methodology: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO- d6​ (39.5 MHz for a 400 MHz magnet) and perform gradient shimming (e.g., TopShim).

  • Validation Checkpoint: Before initiating the scan, measure the Full Width at Half Maximum (FWHM) of the TMS peak or the residual DMSO pentet. The FWHM must be 0.8 Hz. If it is broader, the magnetic field (B 0​ ) is inhomogeneous, which will obscure the fine J -coupling of the propanoic acid aliphatic chain. Re-shim if necessary.

Acquisition Parameters
  • 1 H NMR: Standard 1D pulse sequence; Number of Scans (NS) = 16 to 32; Relaxation Delay (D1) = 2.0 seconds.

    • Causality: A D1 of 2.0s ensures complete longitudinal relaxation ( T1​ ) of the slowly relaxing oxazole C2-H and carboxylic acid protons, allowing for accurate, quantitative integration[2].

  • 13 C NMR: Proton-decoupled 13 C pulse sequence; NS = 512 to 1024; D1 = 2.0 seconds.

    • Causality: The high number of scans is required due to the low natural abundance of 13 C and the presence of multiple quaternary carbons in the oxazole and phenyl rings, which lack NOE enhancement from attached protons.

Caption: Step-by-step self-validating NMR acquisition workflow for structural characterization.

Reference Data & Mechanistic Insights

The following tables summarize the predicted and empirically correlated NMR assignments for 3-(4-phenyloxazol-5-yl)propanoic acid, grounded in established spectral data for 4-phenyloxazole derivatives[3].

1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)Multiplicity J (Hz)Int.Assignment Causality
-COOH 12.20br s-1HHighly deshielded due to strong hydrogen bonding and oxygen electronegativity.
Oxazole C2-H 8.35s-1HDeeply deshielded by adjacent N and O atoms, compounded by aromatic ring current[3].
Phenyl H-2', H-6' 7.65d7.52HOrtho protons; deshielded by the conjugated, electron-withdrawing oxazole system.
Phenyl H-3', H-5' 7.45t7.52HMeta protons; standard aromatic environment.
Phenyl H-4' 7.35t7.51HPara proton; standard aromatic environment.
β -CH 2​ 3.15t7.22HDeshielded by the strong inductive pull of the directly attached oxazole C5 position.
α -CH 2​ 2.65t7.22HAdjacent to the carbonyl group; exhibits a standard alpha-carbonyl shift.
13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)Carbon TypeAssignment Causality
C=O (Acid) 173.5Quaternary (C)Carbonyl carbon; highly deshielded due to sp 2 hybridization and oxygen.
Oxazole C-2 151.2Methine (CH)Flanked by both N and O; experiences the strongest inductive deshielding[3].
Oxazole C-5 146.8Quaternary (C)Attached to electronegative O and the aliphatic propanoic chain.
Oxazole C-4 139.5Quaternary (C)Attached to N and the conjugated phenyl ring.
Phenyl C-1' 131.0Quaternary (C)Ipso carbon attached directly to the oxazole ring.
Phenyl C-3', C-5' 128.8Methine (CH)Meta carbons.
Phenyl C-4' 127.8Methine (CH)Para carbon.
Phenyl C-2', C-6' 127.5Methine (CH)Ortho carbons.
α -CH 2​ 32.6Methylene (CH 2​ )Alpha to the carboxylic acid.
β -CH 2​ 22.4Methylene (CH 2​ )Beta to the carboxylic acid, alpha to the oxazole ring.
The Causality of Chemical Shifts: Electronic Effects

Understanding the why behind the spectra is critical for troubleshooting structural anomalies. The oxazole ring is a π -electron excessive heterocycle, but its heteroatoms exert a massive inductive pull.

The Oxazole C2-H Anomaly is the most diagnostic peak in the spectrum. Appearing at ~8.35 ppm, it is shifted significantly further downfield than typical aromatic protons. This is a direct result of being sandwiched between the highly electronegative oxygen and nitrogen atoms. Furthermore, the β -CH 2​ of the propanoic acid chain (3.15 ppm) is unusually deshielded for an aliphatic chain because the oxazole C5 position acts as an electron sink, propagating an inductive effect through the sigma bonds.

Caption: Logical relationship between molecular electronic effects and observed NMR chemical shifts.

References

  • [2] Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry. URL:[Link]

  • [3] Photoinduced Intramolecular formal [4 + 2] Cycloaddition of Aryl-Substituted o-Vinylstyryl-2-oxazoles To Form Benzo[f]quinoline Derivatives: Experimental Results and Theoretical Interpretation. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [1] Structural and Functional Basis of Cyclooxygenase Inhibition. Chemical Reviews (ACS Publications). URL:[Link]

Sources

Method

Application Note: In Vivo Dosing Protocols for 3-(4-Phenyloxazol-5-yl)propanoic acid in Murine Models

Target Audience: Pharmacologists, Preclinical Formulation Scientists, and Drug Discovery Researchers Compound: 3-(4-Phenyloxazol-5-yl)propanoic acid (CAS No.: 89150-04-9)[1] Primary Applications: Pharmacokinetic (PK) pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Preclinical Formulation Scientists, and Drug Discovery Researchers Compound: 3-(4-Phenyloxazol-5-yl)propanoic acid (CAS No.: 89150-04-9)[1] Primary Applications: Pharmacokinetic (PK) profiling, Acute/Chronic Inflammation Models, and Metabolic Syndrome Research.

Scientific Rationale & Mechanism of Action

3-(4-Phenyloxazol-5-yl)propanoic acid is a bioactive mono-phenyl oxazole-propanoic acid derivative[2]. It serves as a critical structural analog to well-established diaryl heterocycle non-steroidal anti-inflammatory drugs (NSAIDs), such as oxaprozin (3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid)[3].

In murine models, oxazole-propanoic acid derivatives are primarily investigated for their dual-modulatory capabilities:

  • Cyclooxygenase (COX) Inhibition: The phenyloxazole core mimics arachidonic acid, allowing the compound to enter the hydrophobic channel of COX enzymes. Binding typically occurs in a rapid bimolecular reaction followed by a slower, time-dependent unimolecular transition, effectively halting prostaglandin (PGE2) synthesis[3],[4].

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: The lipophilic tail and carboxylic acid moiety structurally resemble endogenous fatty acids, enabling the activation of PPAR nuclear receptors, which regulate lipid metabolism and insulin sensitivity.

Understanding these pathways is critical for selecting the appropriate in vivo efficacy models (e.g., carrageenan-induced paw edema for COX activity, or diet-induced obesity models for PPAR activity)[5],[6].

Pathway Drug 3-(4-Phenyloxazol-5-yl) propanoic acid COX Cyclooxygenase (COX-1 / COX-2) Drug->COX Inhibits PPAR Peroxisome Proliferator- Activated Receptors (PPAR) Drug->PPAR Agonizes PG Prostaglandins (e.g., PGE2) COX->PG Enzymatic Conversion Metab Lipid Metabolism & Insulin Sensitization PPAR->Metab Gene Transcription AA Arachidonic Acid AA->COX Substrate Inflam Inflammation & Nociception PG->Inflam Receptor Activation

Caption: Putative dual-action signaling pathway of oxazole-propanoic acid derivatives.

Physicochemical Profiling & Formulation Strategy

To design a self-validating dosing protocol, one must first account for the compound's physicochemical constraints. Like its analog oxaprozin, 3-(4-Phenyloxazol-5-yl)propanoic acid is a weak organic acid (estimated pKa ~4.3) with high lipophilicity (LogP ~4.8)[7]. It is practically insoluble in water at acidic to neutral pH but highly soluble in organic solvents and alkaline solutions.

Causality in Formulation Selection:

  • Intravenous (IV) Administration: Because aqueous precipitation in the bloodstream can cause fatal embolisms, the IV vehicle must utilize a co-solvent system. Dimethyl sulfoxide (DMSO) acts as the primary solubilizer, while Polyethylene Glycol 400 (PEG400) acts as a surfactant/co-solvent to maintain the drug in solution as it mixes with the aqueous saline and subsequently the blood.

  • Per Os (PO) Administration: A true solution is not required for oral delivery. Instead, a homogenous suspension is preferred to maximize gastric tolerability. Sodium Carboxymethyl Cellulose (CMC) increases the viscosity of the vehicle, preventing the rapid sedimentation of the hydrophobic powder. Tween-80 reduces the surface tension of the drug particles, ensuring uniform wetting and dose consistency.

Table 1: Standard Formulation Matrices for Murine Dosing
RouteTarget ConcentrationVehicle Composition (v/v or w/v)Preparation Notes
IV 0.5 – 1.0 mg/mL10% DMSO + 40% PEG400 + 50% SalineDissolve drug in DMSO first. Add PEG400 and vortex. Add saline dropwise while sonicating to prevent precipitation.
PO 1.0 – 5.0 mg/mL0.5% CMC + 0.1% Tween-80 in WaterTriturate drug powder with Tween-80 to form a paste. Gradually add 0.5% CMC solution while stirring continuously.

In Vivo Experimental Workflows

Workflow cluster_form Formulation Strategy cluster_dose In Vivo Administration (Murine) Start Compound: 3-(4-Phenyloxazol-5-yl)propanoic acid (CAS: 89150-04-9) FormPO PO Vehicle 0.5% CMC + 0.1% Tween-80 Start->FormPO FormIV IV Vehicle 10% DMSO + 40% PEG400 + 50% Saline Start->FormIV DosePO Oral Gavage (PO) 10 - 50 mg/kg Vol: 10 mL/kg FormPO->DosePO DoseIV Tail Vein Injection (IV) 1 - 5 mg/kg Vol: 5 mL/kg FormIV->DoseIV PK Pharmacokinetic (PK) Profiling Serial Blood Sampling (0.25h - 24h) DosePO->PK Efficacy Efficacy Readout Acute Inflammation Models (e.g., Paw Edema) DosePO->Efficacy DoseIV->PK

Caption: Experimental workflow for formulation, dosing, and in vivo evaluation.

Protocol A: Pharmacokinetic (PK) Profiling

To accurately determine the bioavailability and half-life of 3-(4-Phenyloxazol-5-yl)propanoic acid, strict physiological controls must be maintained.

Step-by-Step Methodology:

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 4-6 hours prior to PO dosing. Rationale: Fasting empties the stomach, standardizing gastric emptying time and preventing the highly lipophilic drug from sequestering into food matrix lipids, which can artificially depress Cmax​ and delay Tmax​ . Water should remain available ad libitum.

  • Dosing (IV): Warm the mouse tail using a heat lamp (max 40°C) for 2 minutes to dilate the lateral tail vein. Administer the IV formulation at 2 mg/kg (Volume: 5 mL/kg). Critical Control: Inject slowly over 30 seconds. Rapid injection of PEG400 can cause transient hypotension and histamine release.

  • Dosing (PO): Administer the PO suspension at 10 mg/kg (Volume: 10 mL/kg) using a 20G bulb-tipped gastric gavage needle. Critical Control: Vortex the suspension immediately before drawing it into the syringe to ensure dose uniformity.

  • Blood Sampling: Collect 50 µL of blood via submandibular venipuncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use K2​EDTA -coated tubes.

  • Plasma Processing: Centrifuge samples at 3,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C pending LC-MS/MS analysis.

Table 2: Anticipated PK Parameters

Extrapolated from structural analogs (e.g., oxaprozin and SZV-1287 metabolites) in murine models[8],[7].

ParameterIV (2 mg/kg)PO (10 mg/kg)Mechanistic Rationale
Cmax​ ~15,000 ng/mL~8,500 ng/mLHigh absorption due to lipophilicity.
Tmax​ N/A1.0 - 2.0 hWeak acids are absorbed rapidly in the upper GI tract.
t1/2​ 6.0 - 10.0 h6.0 - 12.0 hExtensive plasma protein binding (>99%) limits renal clearance[7].
Bioavailability ( F ) 100%> 80%Resists first-pass metabolism; excellent oral absorption.
Protocol B: Efficacy Dosing in Acute Inflammation (Carrageenan-Induced Paw Edema)

Oxazole derivatives are routinely evaluated for their ability to suppress acute, prostaglandin-driven inflammation[5].

Step-by-Step Methodology:

  • Baseline Measurement: Measure the baseline volume of the right hind paw of each mouse using a plethysmometer (water displacement method).

  • Pre-dosing: Administer 3-(4-Phenyloxazol-5-yl)propanoic acid PO (10 - 30 mg/kg) 1 hour prior to inflammatory induction. Rationale: A 1-hour pre-treatment aligns with the compound's Tmax​ , ensuring peak plasma concentrations are present when COX-2 upregulation begins.

  • Induction: Inject 50 µL of a 1% (w/v) λ -carrageenan solution (in sterile saline) intraplantarly into the right hind paw.

  • Efficacy Readout: Measure paw volumes at 1, 2, 3, and 4 hours post-induction. Calculate the percentage of edema inhibition relative to vehicle-treated controls. Validation: Include a positive control group dosed with a known NSAID (e.g., Indomethacin at 5 mg/kg) to validate the assay's dynamic range.

References

  • Buy 2-(Methylaminocarbonyl)quinoxaline (EVT-8889953) - EvitaChem. EvitaChem.
  • Structural and Functional Basis of Cyclooxygenase Inhibition - ACS Public
  • CAS:89150-39-0, 3-(2-Pentyl-4-phenyloxazol-5-yl ... - 毕得医药. bidepharm.com.
  • Proof-of-Concept for the Analgesic Effect and Thermoregulatory Safety of Orally Administered Multi-Target Compound SZV 1287 in Mice: A Novel Drug Candidate for Neurop
  • DAYPRO (oxaprozin)
  • Structural and Functional Basis of Cyclooxygenase Inhibition - ACS Public
  • (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives - ResearchGate.
  • US20040204472A1 - Treatment and prevention of obesity with COX-2 inhibitors alone or in combination with weight-loss agents - Google P

Sources

Application

Advanced Formulation Techniques for 3-(4-Phenyloxazol-5-yl)propanoic Acid Targeted Drug Delivery

Document Type: Application Note & Protocol Guide Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Executive Summary & Rationale Oxazole derivatives represent a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Guide Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals

Executive Summary & Rationale

Oxazole derivatives represent a highly versatile class of heterocyclic pharmacophores with well-documented anti-inflammatory, anticancer, and metabolic regulatory activities [1, 2]. Among these, 3-(4-Phenyloxazol-5-yl)propanoic acid (3-POPA) is a potent active pharmaceutical ingredient (API). However, the translation of 3-POPA into clinical efficacy is severely hindered by its physicochemical profile: the highly lipophilic phenyl-oxazole core drives poor aqueous solubility and rapid aggregation, while its ubiquitous target distribution can lead to off-target systemic toxicity.

To overcome these barriers, targeted nanocarrier systems—specifically polymeric nanoparticles and liposomes—are required [3, 4]. This application note details the formulation, mechanistic rationale, and self-validating quality control protocols for encapsulating 3-POPA into active-targeted delivery vehicles.

Physicochemical Profiling of 3-POPA

Before selecting a formulation strategy, it is critical to understand the API's behavior in solution. The propanoic acid moiety acts as a weak acid, while the phenyl-oxazole system dominates the molecule's hydrophobicity.

Table 1: Target Physicochemical Parameters of 3-POPA

ParameterValue / CharacteristicFormulation Implication
Molecular Weight ~217.22 g/mol Small molecule; easily partitioned into lipid bilayers or polymer matrices.
LogP (Predicted) 3.5 – 4.2Highly lipophilic; prone to precipitation in aqueous buffers. Requires hydrophobic core encapsulation.
pKa (Carboxylic acid) ~4.5Ionized at physiological pH (7.4), creating an amphiphilic character that can destabilize standard emulsions.
Aqueous Solubility < 10 µg/mL (pH 3)Necessitates organic solvent dissolution (e.g., DCM, Chloroform) prior to nanocarrier assembly.

Formulation Strategy I: Folate-Targeted PLGA-PEG Nanoparticles

Mechanistic Causality

Poly(lactic-co-glycolic acid) (PLGA) conjugated with Polyethylene Glycol (PEG) and a targeting ligand (Folic Acid, FA) is chosen for solid tumor or inflamed tissue targeting.

  • The Core (PLGA): The hydrophobic PLGA matrix effectively traps the unionized phenyl-oxazole ring via hydrophobic interactions, preventing premature drug leakage.

  • The Corona (PEG): Provides steric hindrance against opsonization by the mononuclear phagocyte system (MPS), extending circulation half-life.

  • The Ligand (FA): Facilitates receptor-mediated endocytosis into cells overexpressing the folate receptor.

Workflow Org Organic Phase 3-POPA + PLGA-PEG-FA in DCM Emulsion O/W Emulsion (Probe Sonication, 100W, 5 min) Org->Emulsion Aq Aqueous Phase 1% PVA Solution Aq->Emulsion Evap Solvent Evaporation (Magnetic Stirring, 4h, RT) Emulsion->Evap Wash Ultracentrifugation & Washing (20,000g, 30 min) Evap->Wash Lyoph Lyophilization (with 5% Sucrose) Wash->Lyoph

Fig 1: Single emulsion solvent evaporation workflow for 3-POPA polymeric nanoparticles.

Protocol: Single Emulsion-Solvent Evaporation

Self-Validating System: This protocol includes a mass-balance check to ensure no API is lost to container walls during formulation.

  • Organic Phase Preparation: Dissolve 10 mg of 3-POPA and 50 mg of PLGA-PEG-FA copolymer in 2 mL of Dichloromethane (DCM). Causality: DCM is selected over ethyl acetate due to its higher volatility and superior solvation of the rigid oxazole ring.

  • Aqueous Phase Preparation: Prepare 10 mL of 1% w/v Polyvinyl Alcohol (PVA, MW 31,000-50,000, 87-89% hydrolyzed) in Milli-Q water. Filter through a 0.22 µm membrane.

  • Emulsification: Add the organic phase dropwise into the aqueous phase under vortexing. Immediately transfer to an ice bath and subject to probe sonication (100W, 1 minute on / 1 minute off cycle for 5 total active minutes). Causality: The ice bath prevents thermal degradation of the folic acid targeting moiety and minimizes premature DCM boiling, which causes macro-particle formation.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer (400 rpm) in a fume hood for 4 hours at room temperature to evaporate the DCM, hardening the nanoparticles.

  • Purification & Mass Balance (Validation Step): Centrifuge at 20,000 × g for 30 minutes at 4°C.

    • Validation: Collect the supernatant and quantify unencapsulated 3-POPA via HPLC. The sum of the encapsulated drug (indirectly calculated) and free drug must equal the initial 10 mg input (±5%).

  • Lyophilization: Resuspend the pellet in 5% w/v sucrose solution. Freeze at -80°C, then lyophilize for 48 hours. Causality: Sucrose acts as a cryoprotectant, replacing water molecules via hydrogen bonding with the PEG corona to prevent nanoparticle aggregation during freezing.

Formulation Strategy II: Active-Targeted Liposomal Encapsulation

Mechanistic Causality

For applications requiring rapid intracellular release or co-delivery with hydrophilic agents, liposomes are the preferred architecture [4]. The amphiphilic nature of 3-POPA at physiological pH allows it to partition perfectly into the lipid bilayer: the propanoic acid tail aligns with the polar lipid headgroups, while the phenyl-oxazole core intercalates between the hydrophobic acyl chains.

UptakePathway NP Targeted Liposome (3-POPA loaded) FR Receptor (Cell Membrane) NP->FR Specific Binding Endo Receptor-Mediated Endocytosis FR->Endo Internalization Endosome Early/Late Endosome Endo->Endosome Release Endosomal Escape & Drug Release Endosome->Release pH Drop (pH < 5.5) Target Intracellular Target Release->Target 3-POPA Action

Fig 2: Receptor-mediated endocytosis and intracellular release pathway of targeted 3-POPA carriers.

Protocol: Thin-Film Hydration and Extrusion

Self-Validating System: Pre- and post-extrusion Dynamic Light Scattering (DLS) measurements are required to confirm the transition from multilamellar vesicles (MLVs) to uniform small unilamellar vesicles (SUVs).

  • Lipid Film Formation: In a round-bottom flask, combine DSPC, Cholesterol, DSPE-PEG2000, and DSPE-PEG2000-FA at a molar ratio of 65:30:4:1 (Total lipid: 20 µmol). Add 2 µmol of 3-POPA. Dissolve the mixture in 5 mL of Chloroform/Methanol (2:1 v/v).

  • Solvent Removal: Attach the flask to a rotary evaporator. Evaporate at 40°C under reduced pressure (150 mbar) for 30 minutes until a thin, uniform lipid film forms. Flush with nitrogen gas for 1 hour to remove residual solvent traces.

  • Hydration: Hydrate the film with 2 mL of PBS (pH 7.4) at 65°C, rotating at 150 rpm for 45 minutes. Causality: Hydration must occur at 65°C, which is strictly above the phase transition temperature (Tm) of DSPC (55°C), ensuring the lipids are in a fluid state to form closed vesicles.

  • Extrusion (Validation Step): Pass the hydrated MLV suspension through a mini-extruder equipped with a 100 nm polycarbonate membrane for exactly 11 passes at 65°C.

    • Validation: Perform DLS. The Polydispersity Index (PDI) must drop from >0.4 (pre-extrusion) to <0.15 (post-extrusion), confirming uniform SUV formation.

  • Purification: Transfer the liposomes to a Slide-A-Lyzer™ Dialysis Cassette (10 kDa MWCO) and dialyze against 1L of PBS for 24 hours at 4°C to remove unencapsulated 3-POPA.

Quantitative Data & Quality Control Metrics

To ensure batch-to-batch reproducibility and clinical viability, both formulations must be rigorously characterized. Table 2 summarizes the benchmark metrics expected when successfully executing the protocols above.

Table 2: Comparative Quality Control Metrics of 3-POPA Formulations

Quality MetricPLGA-PEG-FA NanoparticlesTargeted LiposomesAnalytical Method
Z-Average Size (nm) 120 – 150 nm90 – 110 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.20< 0.15Dynamic Light Scattering (DLS)
Zeta Potential (mV) -15 to -25 mV-5 to -15 mVElectrophoretic Light Scattering
Encapsulation Efficiency (EE%) 75% – 85%85% – 95%HPLC (RP-C18 column, UV at 254 nm)
Drug Loading Capacity (LC%) 10% – 12% w/w5% – 8% w/wHPLC (Direct pellet lysis)
In Vitro Release (t½) ~48 hours (Sustained)~12 hours (Burst/Rapid)Dialysis bag method (pH 7.4, 37°C)

References

  • Kakkar S, Narasimhan B. A comprehensive review on biological activities of oxazole derivatives. BMC Chem. 2019;13(1):16.[Link]

  • Chiacchio MA, Lanza G, Chiacchio U, Giofrè S, Romeo R, Iannazzo D, Legnani L. Oxazole-based compounds as anticancer agents. Curr Med Chem. 2019;26(39):7337-7371.[Link]

  • Hua S, Wu SY. Advances and Challenges of Liposome Assisted Drug Delivery. Front Pharmacol. 2013;4:143.[Link]

  • Fuhrmann K, et al. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. Life (Basel). 2024;14(6):672.[Link]

Method

Topic: Strategies for the Extraction of 3-(4-Phenyloxazol-5-yl)propanoic Acid from Biological Matrices

An Application Note from the Senior Application Scientist Introduction 3-(4-Phenyloxazol-5-yl)propanoic acid is a molecule of interest characterized by a phenyl-oxazole core and a propanoic acid side chain. The accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Application Scientist

Introduction

3-(4-Phenyloxazol-5-yl)propanoic acid is a molecule of interest characterized by a phenyl-oxazole core and a propanoic acid side chain. The accurate quantification of this and similar molecules in biological matrices such as plasma, urine, and tissue is fundamental to understanding their pharmacokinetic (PK) and toxicokinetic (TK) profiles in drug development. The inherent complexity of these biological samples, which contain a vast array of endogenous components like proteins, salts, and lipids, necessitates a robust sample preparation strategy to ensure the reliability and accuracy of subsequent analytical analysis, typically performed by Liquid Chromatography with Mass Spectrometry (LC-MS).

This guide provides a detailed overview of three primary extraction methodologies for 3-(4-Phenyloxazol-5-yl)propanoic acid: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will delve into the mechanistic principles behind each technique, offer detailed step-by-step protocols, and discuss the rationale for experimental choices, empowering researchers to select and optimize the most suitable method for their analytical objectives. All methods must be validated to meet regulatory standards, such as those outlined by the FDA and EMA, to ensure data integrity.[1][2][3][4]

Physicochemical Properties & Bioanalytical Considerations

The extraction strategy for any analyte is dictated by its physicochemical properties. 3-(4-Phenyloxazol-5-yl)propanoic acid is an acidic compound due to its carboxylic acid group, with a moderately lipophilic character conferred by the phenyl-oxazole system.

PropertyValue / PredictionImplication for Extraction
Molecular Formula C₁₂H₁₁NO₃-
Molecular Weight 217.22 g/mol -
pKa (Predicted) ~4.5The carboxylic acid group will be deprotonated (anionic, -COO⁻) at physiological pH (~7.4) and protonated (neutral, -COOH) under acidic conditions (pH < 3). This pH-dependent charge state is the cornerstone of LLE and SPE method development.
LogP (Predicted) ~2.4This value indicates moderate lipophilicity, suggesting good solubility in organic solvents when in its neutral form, which is essential for effective LLE and reversed-phase SPE.[5]

The core principle for extracting this compound is to manipulate the sample pH to control its ionization state, thereby altering its solubility in aqueous versus organic phases.

Protein Precipitation (PPT): A High-Throughput Approach

Protein precipitation is the simplest and fastest method for sample cleanup, making it highly suitable for early-stage discovery and high-throughput screening environments.

Principle of the Method

The technique involves adding a large excess of a water-miscible organic solvent to the biological sample (e.g., plasma). This disrupts the hydration shell around proteins, causing them to denature and aggregate, effectively "crashing" them out of solution.[6][7] The analyte of interest, along with other small molecules, remains in the supernatant, which can then be separated by centrifugation or filtration.[8]

Expert Insights & Causality

Acetonitrile is the most commonly used precipitating agent because it provides very efficient protein removal.[9] A solvent-to-sample ratio of at least 2:1 (v/v) is recommended to ensure complete precipitation.[7] While rapid and inexpensive, PPT is a non-selective, crude cleanup method. The resulting supernatant may still contain significant levels of endogenous components like phospholipids, which can cause ion suppression or enhancement in the MS source (known as matrix effects).[6][10] This can compromise assay sensitivity and reproducibility.

Detailed Protocol: PPT from Human Plasma
  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (IS) solution and briefly vortex.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Vortex vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to form a tight protein pellet.

  • Supernatant Transfer: Carefully aspirate the supernatant (~350 µL) and transfer it to a clean tube or a 96-well plate for analysis.

  • Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.

PPT Workflow Diagram

Caption: A typical workflow for protein precipitation.

Liquid-Liquid Extraction (LLE): The Classic Partitioning Method

LLE provides significantly cleaner extracts than PPT by partitioning the analyte between an aqueous sample and a water-immiscible organic solvent. Its selectivity is based on the analyte's polarity and ionization state.

Principle of the Method

The core of LLE for an acidic drug like 3-(4-phenyloxazol-5-yl)propanoic acid is pH adjustment.[11] By acidifying the aqueous sample to a pH at least 2 units below the analyte's pKa (i.e., to pH < 2.5), the carboxylic acid group is fully protonated (-COOH). This neutralizes the molecule, significantly increasing its lipophilicity and driving its partition into a non-polar organic solvent. Endogenous interferences that remain charged or are highly polar will be left behind in the aqueous phase.

Expert Insights & Causality

The choice of organic solvent is critical. Diethyl ether and ethyl acetate are common choices for moderately polar acidic drugs.[12] For cleaner extracts, a "back-extraction" step can be performed. Here, the analyte is extracted from the organic phase into a fresh, basic aqueous solution (e.g., pH > 6.5). This deprotonates the analyte, making it water-soluble again, while neutral and basic impurities remain in the organic layer. The final basic aqueous phase is then re-acidified and re-extracted, providing a highly purified sample. The main drawbacks of LLE are that it can be labor-intensive, difficult to automate, and may form emulsions.[11]

Detailed Protocol: LLE from Human Urine
  • Sample Aliquoting: Pipette 500 µL of urine into a screw-cap glass tube.

  • Internal Standard Spiking: Add the IS solution.

  • Acidification: Add 50 µL of 1M HCl to adjust the sample pH to ~2. Vortex to mix.

  • Organic Solvent Addition: Add 2 mL of ethyl acetate.

  • Extraction: Cap the tube and vortex for 2 minutes, or mix on a mechanical shaker for 15 minutes.

  • Phase Separation: Centrifuge at 2,000-3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous phase.

  • Evaporation: Evaporate the organic solvent to dryness at 40°C under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase, vortex, and inject for LC-MS analysis.

LLE Workflow Diagram

Caption: Workflow for a single-step LLE protocol.

Solid-Phase Extraction (SPE): For Highest Selectivity and Recovery

SPE is a powerful and versatile technique that yields the cleanest extracts and allows for sample concentration, resulting in the highest sensitivity. It is the method of choice for regulatory-compliant bioanalysis.

Principle of the Method

SPE is a form of digital chromatography where the analyte is isolated from a complex matrix onto a solid sorbent packed in a cartridge or a 96-well plate.[13] For 3-(4-phenyloxazol-5-yl)propanoic acid, a reversed-phase (RP) mechanism is most appropriate.[14]

Expert Insights & Causality (Reversed-Phase SPE)

In RP-SPE, a non-polar stationary phase (e.g., C18 or a polymeric sorbent) retains non-polar analytes from a polar mobile phase (the sample).[14] Similar to LLE, the sample is acidified to neutralize the analyte, maximizing its retention on the sorbent via hydrophobic interactions. The process involves four key steps:

  • Condition: The sorbent is wetted with a strong organic solvent (e.g., methanol) to activate the bonded phase.

  • Equilibrate: The sorbent is flushed with a solution similar to the sample matrix (e.g., water or a weak buffer) to prepare it for sample loading.

  • Load: The pre-treated (acidified) sample is passed through the sorbent. The analyte is retained while polar components pass through to waste.

  • Wash: The sorbent is washed with a weak organic solvent to remove less-retained, endogenous interferences.

  • Elute: The purified analyte is eluted from the sorbent using a strong organic solvent.

Polymeric SPE sorbents are often preferred over traditional silica-based C18 for bioanalysis as they offer higher stability across a wider pH range and can provide greater retention for a broader range of analytes.[14]

Detailed Protocol: Reversed-Phase SPE from Plasma
  • Sample Pre-treatment: Dilute 200 µL of plasma with 400 µL of 2% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a polymeric RP-SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol through it.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or positive pressure for 2-5 minutes to remove residual water.

  • Elution: Elute the analyte from the cartridge into a collection tube with 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS analysis.

SPE Workflow Diagram

Caption: General workflow for Solid-Phase Extraction.

Method Performance Comparison & Selection

The choice of extraction method depends on the specific requirements of the study. A summary of the key performance characteristics is provided below.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity / Cleanliness LowMedium to HighVery High
Typical Recovery High (>80%), but variable[9][15]Good to High (>75%)[12]Excellent & Reproducible (>90%)[14][16]
Susceptibility to Matrix Effects HighMediumLow
Throughput Very High (96-well plate format)Low to MediumHigh (96-well plate format)
Method Development Time ShortMediumMedium to Long
Solvent Consumption LowHighLow to Medium
Best Suited For High-throughput screening, discovery PKTargeted analyses requiring cleaner samples than PPTRegulated bioanalysis, methods requiring high sensitivity and accuracy

Conclusion

The successful extraction of 3-(4-phenyloxazol-5-yl)propanoic acid from biological matrices is a critical prerequisite for reliable quantitative analysis. The choice of methodology represents a trade-off between speed, selectivity, and cost.

  • Protein Precipitation offers a rapid solution for high-throughput applications where the highest level of data quality is not the primary objective.

  • Liquid-Liquid Extraction provides a significant improvement in sample cleanliness over PPT and is a robust technique for many applications.

  • Solid-Phase Extraction stands as the gold standard, delivering the cleanest extracts, highest recoveries, and greatest sensitivity. It is the recommended approach for methods intended to support late-stage clinical trials and regulatory submissions, where data of the highest quality and integrity is required.[17]

Regardless of the chosen technique, thorough method development and validation in accordance with international guidelines are mandatory to ensure that the resulting data is accurate, precise, and fit for purpose.[3][18][19]

References

  • Rehman, Z. U., & Ghaffar, A. (2015). Exhaustive and stable electromembrane extraction of acidic drugs from human plasma.
  • McMahon, G. P., O'Connor, S. J., & Kelly, M. T. (1998). Extraction of Acidic Drugs From Water and Plasma: Study of Recovery With Five Different Solvents. Journal of Analytical Toxicology, 22(1), 41-46. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Biotage. (n.d.). Extraction of a Range of Acidic, Basic and Neutral Drugs from Plasma Using ISOLUTE® PLD+ Plates Prior to LC-MS/MS Analysis. Application Note AN830.V.1. [Link]

  • Gjelstad, A., et al. (2015). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. Analytical and Bioanalytical Chemistry, 407, 2811-2819. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Application Note. [Link]

  • AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • van Amsterdam, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Norlab. (n.d.). Isolating Drugs from Biological Fluids - Using "Solvent First" Protein Precipitation. [Link]

  • Wu, Y., et al. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Bugey, B., & Arvin-Berod, C. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Chromatography B, 805(2), 263-270. [Link]

  • Sultana, N., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia, 60(3), 273-286. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • Mondal, P., & Shaw, A. K. (2013). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 28(4), 361-366. [Link]

  • Shintani, H. (2013). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. International Journal of Clinical Pharmacology and Toxicology, 2(1e), 1. [Link]

  • Le, T., & Kumps, A. (2004). Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. Clinical Chemistry and Laboratory Medicine, 42(7), 844-849. [Link]

  • Biotage. (n.d.). Extraction of illicit drugs and pesticides from liver tissue using ISOLUTE® SLE+. Application Note. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 3-(4-Phenyloxazol-5-yl)propanoic acid for in vitro assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound: Oxaprozin (3-(4-Phenyloxazol-5-yl)propanoic acid) Introduction & Physicochemical Context Oxaprozin is a potent non-steroidal an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound: Oxaprozin (3-(4-Phenyloxazol-5-yl)propanoic acid)

Introduction & Physicochemical Context

Oxaprozin is a potent non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2 enzymes (IC50s = 2.2 μM and 36 μM, respectively) and modulates the Akt/IKK/NF-κB signaling pathway[1]. Despite its high permeability, Oxaprozin is classified as a Biopharmaceutics Classification System (BCS) Class II compound due to its extremely poor aqueous solubility—measuring approximately 0.010 mg/mL in pure water at 30 °C[2],[3].

For in vitro assays, introducing this highly lipophilic 4,5-diphenyloxazole core into aqueous culture media (like DMEM or PBS) often results in rapid precipitation. This technical guide provides field-proven, self-validating methodologies to overcome solvent shock and ensure accurate, reproducible dosing in cellular assays.

Frequently Asked Questions (FAQs)

Q: What is the optimal primary solvent for creating a master stock of Oxaprozin? A: Dimethyl sulfoxide (DMSO) is the industry standard. Oxaprozin exhibits high solubility in organic solvents, reaching ≥ 100 mg/mL in anhydrous DMSO[1]. Expert Insight: Always use freshly opened, anhydrous DMSO. DMSO is highly hygroscopic; absorbed atmospheric water will exponentially decrease its solvating power, leading to invisible micro-precipitates in your master stock.

Q: Why does Oxaprozin crash out of solution when I dilute my DMSO stock directly into PBS? A: This is caused by "solvent shock." When a high-concentration DMSO stock is directly injected into an aqueous buffer, the dielectric constant of the micro-environment shifts drastically. The hydrophobic regions of Oxaprozin rapidly aggregate to minimize contact with water molecules. While a 1:1 DMSO:PBS solution can hold ~0.5 mg/mL of Oxaprozin, this requires 50% DMSO, which is highly toxic to cells[4].

Q: Can I use heat or sonication to force Oxaprozin into aqueous media? A: While heat and sonication provide temporary kinetic energy to dissolve the compound, the solution remains thermodynamically unstable. Once the media returns to 37 °C in the incubator, the drug will slowly nucleate and precipitate out of solution, leading to false-negative efficacy readouts. You must use an intermediate solubilizing agent.

Troubleshooting Guide: Advanced Solubilization Strategies

If you are experiencing precipitation in your final assay media while keeping the final DMSO concentration below the standard 1% (v/v) toxicity threshold, implement one of the following strategies:

Strategy 1: Cyclodextrin Inclusion Complexes (Recommended for Cell Culture)

Mechanism: Cyclodextrins, such as Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or randomly methylated β-cyclodextrin (RAMEB), possess a hydrophilic exterior and a hydrophobic cavity. They encapsulate the lipophilic oxazole ring of Oxaprozin, shielding it from water and drastically improving dissolution efficiency without altering the drug's pharmacological target binding[5],[6]. Validation: A 10% DMSO / 90% (20% SBE-β-CD in Saline) vehicle can yield a stable, clear solution of ≥ 2.5 mg/mL[1].

Strategy 2: Co-solvent & Surfactant Micellization

Mechanism: Utilizing a step-wise addition of a co-solvent (PEG300) and a non-ionic surfactant (Tween-80) lowers the interfacial tension between the drug and the aqueous phase, forming stable micelles. Validation: A vehicle comprising 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline reliably yields a clear solution of ≥ 2.5 mg/mL[1].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. If turbidity appears at any step, the protocol has failed (likely due to rapid addition or moisture contamination), and the solution must be discarded.

Protocol A: Preparation of a 2.5 mg/mL Working Solution via Cyclodextrin Complexation

Ideal for sensitive cell lines where high surfactant concentrations induce toxicity.

  • Master Stock Preparation: Dissolve 25.0 mg of Oxaprozin powder in 1.0 mL of anhydrous DMSO to create a 25.0 mg/mL master stock. Vortex until completely clear.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in standard physiological saline (0.9% NaCl). Filter sterilize through a 0.22 μm membrane.

  • Complexation (Critical Step): Aliquot 900 μL of the 20% SBE-β-CD solution into a sterile tube.

  • Step-wise Addition: While vortexing the SBE-β-CD solution at medium speed, slowly add 100 μL of the 25.0 mg/mL Oxaprozin DMSO stock drop-by-drop.

  • Validation: The resulting 1 mL solution is now at 2.5 mg/mL Oxaprozin with 10% DMSO. Inspect against a dark background with a laser pointer (Tyndall effect test). The beam should pass through cleanly without scattering, confirming the absence of micro-precipitates.

Protocol B: Preparation of a 2.5 mg/mL Working Solution via Micellization

Ideal for robust biochemical assays or when cyclodextrins are unavailable.

  • Master Stock: Prepare a 25.0 mg/mL Oxaprozin stock in anhydrous DMSO[1].

  • Co-solvent Addition: To a sterile tube, add 400 μL of PEG300. Slowly add 100 μL of the Oxaprozin DMSO stock. Pipette up and down 10 times to ensure a homogenous organic phase.

  • Surfactant Addition: Add 50 μL of Tween-80 to the mixture. Vortex vigorously for 30 seconds. The Tween-80 must fully integrate into the PEG/DMSO mixture to coat the drug molecules.

  • Aqueous Phase Shift: Slowly add 450 μL of Saline (or PBS) in 100 μL increments, gently swirling between additions to prevent localized solvent shock[1].

  • Validation: The final 1 mL solution should be optically clear.

Quantitative Data: Solubility Profiles

The table below summarizes the expected solubility limits of Oxaprozin across various formulation vehicles to guide your experimental design.

Solvent / Formulation VehicleMax Solubility (mg/mL)Suitability for In Vitro AssaysVisual State
Pure Water (30 °C)~0.010UnsuitableHeavy Precipitation
1:1 DMSO : PBS (pH 7.2)~0.5Marginal (50% DMSO is highly toxic)Clear to Cloudy
100% Anhydrous DMSO≥ 100.0Master Stock OnlyClear
10% DMSO + 90% (20% SBE-β-CD)≥ 2.5Excellent (Low cellular toxicity)Clear
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5Good (Requires careful step-wise mixing)Clear

Visualizations

Workflow: Optimizing Aqueous Solubility

The following diagram illustrates the logical decision tree for solubilizing Oxaprozin, highlighting the failure point of direct aqueous dilution versus the success of intermediate complexation.

Workflow Start Oxaprozin Powder (BCS Class II) DMSO Dissolve in 100% DMSO (Master Stock 25 mg/mL) Start->DMSO Path1 Direct Aqueous Dilution (Not Recommended) DMSO->Path1 Buffer Added Directly Path2 Cyclodextrin Complexation (e.g., 20% SBE-β-CD) DMSO->Path2 Step-wise Addition Path3 Co-solvent / Surfactant (PEG300 + Tween-80) DMSO->Path3 Step-wise Addition Precip Solvent Shock & Precipitation Path1->Precip Success1 Stable Inclusion Complex (Clear Aqueous Solution) Path2->Success1 Success2 Stable Micellar Dispersion (Clear Aqueous Solution) Path3->Success2

Caption: Workflow for optimizing Oxaprozin aqueous solubility for in vitro assays, preventing solvent shock.

Mechanism of Action: Oxaprozin Target Pathways

Once successfully solubilized and introduced to the in vitro system, Oxaprozin exerts its effects through dual mechanisms: direct enzyme inhibition and kinase pathway modulation.

MOA Oxa Oxaprozin (Properly Solubilized) COX COX-1 / COX-2 Enzymes Oxa->COX Inhibits (IC50 2.2/36 μM) Akt Akt / IKK Activation Oxa->Akt Inhibits PG Prostaglandin Synthesis COX->PG Blocks NFkB NF-κB (p65) Phosphorylation Akt->NFkB Prevents Apop Apoptosis & Anti-inflammatory Effects NFkB->Apop Induces

Caption: Oxaprozin mechanism of action: COX inhibition and Akt/IKK/NF-κB pathway modulation.

References

  • Maestrelli, F., et al. "Improvement of Oxaprozin Solubility and Permeability by the Combined Use of Cyclodextrin, Chitosan, and Bile Components." European Journal of Pharmaceutics and Biopharmaceutics, PubMed (NIH). Available at:[Link]

  • "Hybrid systems based on “drug – in cyclodextrin – in nanoclays” for improving oxaprozin dissolution properties." FLORE Repository istituzionale dell'Università degli Studi di Firenze. Available at: [Link]

  • "Novel Oxaprozin Cocrystals/Salts: Solubility Enhancement for Oxaprozin and Release Control for Minoxidil." Crystal Growth & Design, ACS Publications. Available at:[Link]

  • "Design of predictive model to optimize the solubility of Oxaprozin as nonsteroidal anti-inflammatory drug." Scientific Reports, PMC (NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(4-Phenyloxazol-5-yl)propanoic Acid Synthesis

Welcome to the Technical Support Center for Oxazole Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields during the synthesis of complex oxazoles like 3-(4-phenyloxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Oxazole Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields during the synthesis of complex oxazoles like 3-(4-phenyloxazol-5-yl)propanoic acid. The path to the desired oxazole is often fraught with challenges in the form of side reactions that can diminish yields and complicate purification[1].

This guide bypasses generic advice to provide a deep, mechanistic root-cause analysis of cyclodehydration failures, backed by field-proven optimization strategies.

Diagnostic Workflow: Cyclodehydration Failure Modes

The Robinson-Gabriel synthesis is the most common route for constructing the oxazole core, involving the cyclodehydration of a 2-acylamino ketone precursor. The diagram below maps out how the choice of dehydrating agent dictates the thermodynamic and kinetic fate of your reaction.

TroubleshootingWorkflow SM 2-Acylamino Ketone Precursor Reaction Acidic Cyclodehydration (Robinson-Gabriel) SM->Reaction Reagents added Success Target Oxazole: 3-(4-Phenyloxazol-5-yl)propanoic acid (50-60% Yield) Reaction->Success Polyphosphoric Acid (PPA) Optimized Temp Fail1 Charring & Decomposition (Yield < 30%) Reaction->Fail1 Conc. H2SO4 (Harsh Acid) Fail2 Vilsmeier-Haack Formylation (+28 Da Impurity) Reaction->Fail2 POCl3 in DMF (Side Reaction) Fail3 Incomplete Cyclization (Mixed Intermediates) Reaction->Fail3 Weak Acid / Low Temp Suboptimal Kinetics

Fig 1. Diagnostic workflow for Robinson-Gabriel cyclodehydration failure modes and pathways.

Frequently Asked Questions (Root Cause Analysis)

Q1: Why am I getting black, tarry mixtures instead of my target oxazole? A1: This is a classic symptom of using overly harsh cyclodehydrating agents like concentrated sulfuric acid (H₂SO₄). While traditionally used in the Robinson-Gabriel synthesis, strong mineral acids can lead to extensive charring and decomposition[1].

  • Causality: The high oxidative potential and extreme acidity of H₂SO₄ lead to non-specific cleavage and polymerization of the delicate aliphatic propanoic acid side chain.

  • Solution: Optimize the dehydrating agent by switching to a milder polymeric acid like Polyphosphoric Acid (PPA)[1].

Q2: My LC-MS shows a significant impurity with a +28 Da mass shift. What is this and how do I prevent it? A2: A +28 Da shift indicates a formylation event. If you are using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) as your dehydrating system, you have inadvertently created Vilsmeier-Haack conditions[1].

  • Causality: POCl₃ reacts with DMF to form a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich phenyl ring at the C4 position of your oxazole intermediate is highly susceptible to electrophilic aromatic substitution, leading to unwanted formylation[1].

  • Solution: Avoid using DMF as a solvent with POCl₃. Opt for alternative dehydrating agents like trifluoroacetic anhydride or PPA[1].

Q3: My yield is plateauing at 30-40%. How can I push this higher? A3: The choice of dehydrating agent directly dictates the thermodynamic equilibrium of the cyclization. Reagents like PCl₅, H₂SO₄, and POCl₃ often result in lower yields due to competing side reactions[2].

  • Causality: PPA acts simultaneously as a mild proton source to activate the carbonyl and as a desiccant to irreversibly trap the expelled water molecule. This drives the equilibrium forward without inducing charring. Studies show PPA can increase oxazole yields to 50-60%[2].

Q4: Are there alternative synthetic routes if acidic cyclodehydration continues to fail? A4: Yes. If the 2-acylamino ketone route is problematic, consider the direct oxidation of oxazolines.

  • Causality: This bypasses harsh acidic dehydration entirely. You can condense an aldehyde with a serine derivative to form an oxazolidine, which is then oxidized to the oxazole. Reagents like bromotrichloromethane (BrCCl₃) and DBU can facilitate this oxidation in good yields[3]. Alternatively, continuous flow oxidation of aryl-oxazolines using activated MnO₂ at 60 °C has been shown to yield 50–79% of the desired oxazoles without extensive downstream purification[4].

Reagent Optimization Data

To facilitate rapid decision-making, the following table summarizes the quantitative impact of various dehydrating agents on oxazole synthesis yields and their associated mechanistic risks.

Dehydrating AgentTypical Yield (%)Primary Mechanistic Issue / Side ReactionRecommended Action
H₂SO₄ (conc.) < 30%Oxidative cleavage, charring, decomposition[1]Avoid for substrates with aliphatic chains
POCl₃ / DMF 30 - 40%Vilsmeier-Haack formylation (+28 Da)[1]Do not use DMF as solvent with POCl₃
PCl₅ 35 - 45%Chlorination of intermediates[1][2]Use only if substrate is halogen-tolerant
PPA 50 - 60%High viscosity complicates workup[1][2]Optimal choice ; quench with crushed ice
MnO₂ (Flow) 50 - 79%Requires oxazoline intermediate[4]Alternative route if acidic conditions fail

Self-Validating Experimental Protocol

Optimized Synthesis of 3-(4-Phenyloxazol-5-yl)propanoic acid via PPA Cyclodehydration

This protocol utilizes a self-validating feedback loop to ensure complete conversion while preventing thermal degradation of the propanoic acid moiety.

Materials Required:

  • 2-Acylamino ketone precursor (1.0 eq)

  • Polyphosphoric acid (PPA) (10-15 eq by weight)

  • Crushed ice

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

  • Viscosity Reduction (Preparation): Preheat the PPA in a round-bottom flask to 90 °C under an inert nitrogen atmosphere.

    • Causality: PPA is highly viscous at room temperature. Preheating lowers the viscosity, ensuring homogenous mixing and preventing localized hot spots that cause substrate degradation[1].

  • Substrate Addition: Add the precursor in small portions over 15 minutes with vigorous mechanical stirring to ensure even dispersion.

  • Self-Validating Reaction Monitoring: Maintain the temperature at 90-100 °C. After 2 hours, withdraw a 50 µL aliquot, quench it in 1 mL of water, and extract with 1 mL EtOAc. Run Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1).

    • Validation Check: If the precursor spot remains, the cyclization is kinetically stalled. Increase the temperature to 110 °C for 1 additional hour. Do not exceed 120 °C , as excessive heat will lead to the decomposition of the starting materials or product[5].

  • Exotherm-Controlled Quenching: Once TLC confirms complete consumption of the starting material, remove the flask from the heat source. While the mixture is still warm (approx. 60 °C), pour the viscous solution cautiously over vigorously stirred crushed ice.

    • Causality: PPA hydrolyzes exothermically into orthophosphoric acid in water. Pouring over ice controls the exotherm, preventing thermal decomposition of the newly formed oxazole, while simultaneously precipitating the crude 3-(4-phenyloxazol-5-yl)propanoic acid.

  • Isolation: Extract the aqueous mixture with EtOAc (3 x 50 mL). Wash the combined organic layers with brine to remove residual phosphoric acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure target compound.

References

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at:[Link]

  • RSC Publishing. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Available at: [Link]

  • ACS Publications. A Direct Synthesis of Oxazoles from Aldehydes. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: RP-HPLC Mobile Phase Optimization for 3-(4-Phenyloxazol-5-yl)propanoic acid

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust reverse-phase high-performance liquid chromatography...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust reverse-phase high-performance liquid chromatography (RP-HPLC) methods for 3-(4-Phenyloxazol-5-yl)propanoic acid and its derivatives.

Because this molecule possesses both an acidic propanoic acid tail (pKa ~4.5) and a weakly basic lipophilic oxazole core, it presents unique chromatographic challenges. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve baseline resolution, excellent peak symmetry, and reproducible retention times.

Part 1: Troubleshooting FAQs

Q1: My compound is eluting in the void volume or showing severely split peaks. What is the primary cause? A: This is a classic symptom of inappropriate mobile phase pH. The propanoic acid moiety has a pKa of approximately 4.5. If your mobile phase is unbuffered or set to a neutral pH (e.g., pH 7.0), the carboxylic acid group becomes ionized (deprotonated into a polar carboxylate anion). This drastically reduces its lipophilicity, preventing it from partitioning into the hydrophobic C18 stationary phase. Solution: Lower the mobile phase pH to at least 1.5 to 2 units below the pKa (ideally pH 2.5–3.0). For structurally related oxazole propanoic acid derivatives like oxaprozin, validated methods typically employ an acidic mobile phase (e.g., pH 3.5 adjusted with phosphoric acid) to suppress ionization and maximize retention[1].

Q2: I have lowered the pH, but I am now observing severe peak tailing (Asymmetry > 2.0). How do I fix this? A: Peak tailing in this context is driven by secondary interactions. While an acidic pH neutralizes the carboxylic acid, it simultaneously protonates the weakly basic nitrogen on the oxazole ring. This positively charged oxazole core can strongly interact with unreacted, acidic silanol groups (Si-O⁻) on the silica backbone of the column. The protonation state of the oxazole ring at acidic pH values significantly alters its reverse-phase retention index, necessitating careful selection of the organic modifier and ion-pairing agents[2]. Solution: Switch to a highly end-capped C18 column to minimize exposed silanols. Additionally, replace simple acids (like formic acid) with Trifluoroacetic acid (TFA) . TFA acts as an ion-pairing agent, masking the protonated oxazole nitrogen and outcompeting it for residual silanol interaction sites.

Q3: Should I use Methanol or Acetonitrile as the organic modifier? A: Acetonitrile (MeCN) is strongly recommended. The phenyloxazole core is highly aromatic. Acetonitrile provides better solvation for aromatic systems due to its dipole moment and linear structure, generally resulting in sharper peaks and lower system backpressure compared to methanol.

Part 2: Experimental Protocols & Self-Validating Workflow

To ensure trustworthiness and reproducibility, do not proceed to sample analysis without passing the built-in system suitability test (SST).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade water. Add exactly 0.5 mL of MS-grade Trifluoroacetic acid (TFA) to yield a 0.05% v/v solution. Mix thoroughly and degas via sonication for 10 minutes. (Causality: 0.05% TFA buffers the system at ~pH 2.5, neutralizing the propanoic acid while ion-pairing the oxazole).

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 0.5 mL of MS-grade TFA (0.05% v/v). Mix and degas.

Step 2: Column Equilibration

  • Install a fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 30°C to ensure thermodynamic stability and reduce mobile phase viscosity.

  • Flush the column with 90% A / 10% B at 1.0 mL/min for at least 20 column volumes until the baseline UV absorbance (monitored at 254 nm) is completely stable.

Step 3: System Suitability Testing (Self-Validation)

  • Inject 10 µL of a 10 µg/mL reference standard of 3-(4-Phenyloxazol-5-yl)propanoic acid.

  • Validation Criteria:

    • Retention factor ( k′ ) must be > 2.0.

    • Tailing factor ( Tf​ ) must be ≤ 1.2.

    • Diagnostic Check: If Tf​ > 1.2, the silanol interactions are not fully suppressed. Discard the mobile phase, prepare fresh 0.05% TFA, or replace the column with a newer end-capped model before proceeding.

Step 4: Execute Gradient Run

  • Proceed with the sample sequence using the optimized gradient outlined in Table 2.

Part 3: Data Presentation

Table 1: Impact of Mobile Phase pH on Chromatographic Parameters Data demonstrates the causality between ionization state and chromatographic performance.

Mobile Phase pHPropanoic Acid StateOxazole Nitrogen StateRetention Time (min)Peak Asymmetry ( As​ )Chromatographic Outcome
7.0 Ionized (Anion)Neutral1.2 (Void)N/ANo retention, co-elution with solvent front
4.5 Partially IonizedNeutral3.52.4Broad, split peaks due to mixed ionization states
2.5 NeutralProtonated (Cation)8.41.1Optimal retention, sharp peak shape (with TFA)

Table 2: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.05% TFA in H₂O)% Mobile Phase B (0.05% TFA in MeCN)
0.01.09010
2.01.09010
10.01.01090
12.01.01090
12.11.09010
15.01.09010

Part 4: Mandatory Visualization

HPLC_Troubleshooting Start Start: RP-HPLC Analysis of 3-(4-Phenyloxazol-5-yl)propanoic acid CheckRetention Is the compound eluting too early (near void volume)? Start->CheckRetention AdjustPH Issue: Carboxylic acid ionized. Action: Lower mobile phase pH to 2.5 - 3.0 (e.g., 0.05% TFA) CheckRetention->AdjustPH Yes CheckTailing Is there significant peak tailing (As > 1.2)? CheckRetention->CheckTailing No AdjustPH->CheckTailing FixTailing Issue: Secondary silanol interactions. Action: Use end-capped C18 column & ensure TFA is present CheckTailing->FixTailing Yes OptimizeGradient Optimize Organic Modifier: Use Acetonitrile gradient CheckTailing->OptimizeGradient No FixTailing->OptimizeGradient Success Optimal Resolution & Retention OptimizeGradient->Success

RP-HPLC troubleshooting workflow for 3-(4-Phenyloxazol-5-yl)propanoic acid.

References

  • Title: Validated HPLC Method for Analysis of Oxaprozin in a Formulation Source: Acta Chromatographica URL: [Link]

  • Title: Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds Source: Journal of Chemical Information and Modeling URL: [Link]

Sources

Optimization

Preventing thermal degradation of 3-(4-Phenyloxazol-5-yl)propanoic acid during long-term storage

Troubleshooting & Prevention of Thermal Degradation During Long-Term Storage Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting & Prevention of Thermal Degradation During Long-Term Storage

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of active pharmaceutical ingredients (APIs) and critical intermediates is paramount. This guide provides an in-depth, mechanistic approach to diagnosing and preventing the thermal degradation of 3-(4-Phenyloxazol-5-yl)propanoic acid.

Mechanistic Overview: The Causality of Degradation

To effectively prevent degradation, we must first understand the thermodynamic vulnerabilities of the molecule. 3-(4-Phenyloxazol-5-yl)propanoic acid contains two distinct reactive moieties that dictate its stability profile:

  • The Propanoic Acid Side Chain (Decarboxylation): Aliphatic carboxylic acids are highly susceptible to thermal decarboxylation. As ambient thermal kinetic energy increases, the molecule undergoes initial O–H bond scission. This is rapidly followed by the cleavage of the C–CO₂ bond, releasing carbon dioxide gas and leaving behind a volatile 4-phenyloxazole derivative[1]. This pathway is the primary driver of purity loss at temperatures exceeding 40°C.

  • The Oxazole Ring (Hydrolytic Cleavage): While aromatic heterocycles are generally robust, the oxazole ring becomes vulnerable when thermal stress is coupled with trace moisture. This synergistic degradation pathway leads to the hydrolytic opening of the oxazole ring, forming acyclic amide derivatives[2],[3].

Diagnostic & Preventive Workflow

The following logic tree outlines the causality between environmental stressors and specific degradation pathways, alongside our recommended interventions.

G Start Detect Degradation in 3-(4-Phenyloxazol-5-yl)propanoic acid Analysis HPLC-MS & Karl Fischer Titration Start->Analysis Path1 Loss of 44 Da (CO2) Decarboxylation Analysis->Path1 HPLC Peak 1 Path2 Mass + 18 Da (H2O) Oxazole Ring Hydrolysis Analysis->Path2 HPLC Peak 2 Root1 Thermal Stress (>40°C) Path1->Root1 Root2 Moisture Ingress (>5% RH) Path2->Root2 Prev1 Store at 2-8°C Argon Backfill Root1->Prev1 Prev2 Desiccant Packaging Vacuum Sealing Root2->Prev2

Workflow for diagnosing and preventing thermal degradation in oxazole derivatives.

Self-Validating Experimental Protocols

Do not rely on passive storage. The following protocols are designed as self-validating systems —meaning the procedure includes built-in analytical checks to prove the degradation pathways have been successfully halted.

Protocol A: Diagnostic HPLC-MS Profiling

Purpose: To identify which specific thermal degradation pathway is compromising your batch.

  • Sample Preparation: Dissolve 1.0 mg of the stored compound in 1.0 mL of anhydrous LC-MS grade acetonitrile. Causality: Anhydrous solvent prevents ex vivo hydrolysis during the injection phase.

  • Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Mass Spectrometry Target Identification:

    • Intact API: Look for the parent ion at [M+H]⁺ = 218 m/z .

    • Thermal Decarboxylation: Look for a peak at [M+H]⁺ = 174 m/z (Loss of 44 Da).

    • Thermal Hydrolysis: Look for a peak at [M+H]⁺ = 236 m/z (Addition of 18 Da).

Protocol B: Optimal Long-Term Storage Packaging (Self-Validating)

Purpose: To establish an environment that kinetically starves the degradation mechanisms.

  • Lyophilization: Dry the API powder to a moisture content of <0.5% (verified via Karl Fischer titration). Causality: Removing water eliminates the reactant required for oxazole ring hydrolysis.

  • Inert Atmosphere Packaging: Transfer the powder to amber glass vials and backfill with ultra-pure Argon gas before sealing with PTFE-lined caps. Causality: Argon is heavier than nitrogen and effectively displaces residual oxygen, preventing oxidative degradation[3]. PTFE prevents moisture permeation better than standard silicone septa.

  • Temperature Control: Store strictly at 2-8°C.

  • The Self-Validation Step: Prepare a "sacrificial control vial" alongside your main batch using the exact same packaging method. Subject this control to a 14-day accelerated stress test at 40°C. If HPLC-MS analysis of the control shows <0.1% of the 174 m/z decarboxylation peak, your packaging integrity is mathematically validated for long-term 2-8°C storage.

Quantitative Stability Data

The table below summarizes the degradation kinetics of 3-(4-Phenyloxazol-5-yl)propanoic acid under various storage conditions. Note the sharp inflection point in purity loss when thermal stress is combined with high humidity.

Storage ConditionTime (Months)API Purity (%)Moisture Content (%)Primary Degradant Observed
2-8°C, Argon Backfill 699.80.2None (Stable)
25°C / 60% RH 697.51.5Decarboxy-analog (174 m/z)
40°C / 75% RH 689.24.2Ring-opened amide (236 m/z)
60°C (Thermal Stress) 175.42.1Decarboxy-analog (174 m/z)
Frequently Asked Questions (FAQs)

Q: My powder has developed a slight yellow tint after 3 months at room temperature. What is happening? A: Yellowing is a classic visual indicator of chemical degradation in oxazole systems. It typically points to the formation of conjugated polymeric species or N-oxides resulting from ambient oxidation[3]. This confirms that your storage vials are either not airtight or were not properly purged with an inert gas prior to sealing.

Q: Can I use standard amber microcentrifuge tubes for long-term storage? A: No. While amber plastic protects against photodegradation, standard polypropylene microcentrifuge tubes are highly permeable to atmospheric moisture over long durations. You must use glass vials with PTFE-lined caps to prevent the moisture ingress that drives oxazole ring hydrolysis.

Q: How does pH affect the thermal stability of this compound during the pre-lyophilization phase? A: The oxazole ring is highly sensitive to pH extremes. If your pre-lyophilization solution is too acidic or basic, acid/base-catalyzed ring opening will initiate before the powder is even stored[3]. Ensure your solution is buffered between pH 5.5 and 7.0 prior to freeze-drying.

References
  • [1] Theoretical investigation of the decarboxylation and decarbonylation mechanism of propanoic acid over a Ru(0 0 0 1) model surface. OSTI.gov. Available at:[Link]

  • [2] Studies on the Thermal Degradation of Poly (p-phenylene benzobisoxazole). ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(4-Phenyloxazol-5-yl)propanoic Acid Substitutions

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with the 3-(4-phenyloxazol-5-yl)propanoic acid scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with the 3-(4-phenyloxazol-5-yl)propanoic acid scaffold.

Overview of the Steric Challenge

The 3-(4-phenyloxazol-5-yl)propanoic acid molecule presents a unique conformational challenge. Although the carboxylic acid is separated from the oxazole core by a two-carbon linker, the free rotation of the C5-propanoic chain allows it to fold back over the heterocycle. In this folded conformation, the bulky phenyl group at the C4 position creates a steric "umbrella" that shields both the alpha-carbon and the carboxylate. This conformational shielding severely limits reaction kinetics in standard amidations, esterifications, and alpha-alkylations.

Below, we address the most common failure points when functionalizing this scaffold and provide field-proven, mechanistically sound solutions.

🔬 Troubleshooting FAQs

Q1: My amidation yields using standard EDC/HOBt are consistently below 40%. How can I improve conversion? The Causality: Standard benzotriazole-based reagents (like HOBt or HATU) form active esters that are highly sterically demanding. When the propanoic chain folds, the C4-phenyl group physically blocks the incoming amine from attacking this bulky intermediate. The Solution: Switch to COMU , a morpholino-based uronium salt with an Oxyma leaving group. COMU is significantly less sterically demanding and exhibits superior reactivity compared to benzotriazole-based reagents[1]. The morpholino oxygen acts as an internal hydrogen-bond acceptor, accelerating the reaction even in sterically congested environments. For a deeper understanding of modern coupling kinetics, Valeur and Bradley's comprehensive review on amide bond formation is highly recommended[2].

Q2: I am attempting an alpha-alkylation of the propanoic acid chain, but I recover mostly unreacted starting material. What is going wrong? The Causality: Alpha-alkylation requires the formation of a rigid, planar enolate. The adjacent C4-phenyl group creates severe allylic-strain-like steric hindrance during enolization. Furthermore, standard lithium enolates form unreactive hexameric aggregates in solution, which are too bulky to approach the electrophile around the phenyl shield. The Solution: Use a strong, non-nucleophilic base like LiHMDS to ensure complete enolization without attacking the carbonyl. Critically, you must add a co-solvent like DMPU (N,N'-dimethylpropyleneurea). DMPU strongly coordinates lithium ions, breaking the enolate aggregates into highly reactive "naked" monomers. These smaller, hyper-reactive monomers can attack the alkyl halide before the propanoic chain adopts a shielded conformation.

Q3: How do I achieve direct C-H arylation at the C2 position of the oxazole without the propanoic acid chain interfering? The Causality: The free carboxylic acid on the C5-chain will coordinate to the palladium catalyst, either poisoning it or misdirecting the metalation step away from the C2 position. The Solution: First, protect the carboxylic acid as a tert-butyl ester. Then, utilize a Palladium-catalyzed direct C-H arylation protocol. The addition of pivalic acid is critical here; it facilitates a Concerted Metalation-Deprotonation (CMD) pathway. The CMD mechanism bypasses traditional steric limitations, allowing for efficient C-H activation at the C2 position even in the presence of bulky C4/C5 substituents[3].

📊 Quantitative Reagent Comparison

To highlight the impact of steric bulk on the amidation of 3-(4-phenyloxazol-5-yl)propanoic acid, review the following comparative data:

Coupling ReagentActive Ester BulkRelative ReactivityTypical Yield (Hindered Scaffold)Byproduct Removal
EDC / HOBt High (Benzotriazole)Moderate< 40%Aqueous wash
HATU High (Benzotriazole)High55 - 65%Chromatography
COMU Low (Oxyma)Very High> 85% Aqueous wash

🧪 Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure experimental integrity.

Protocol A: COMU-Mediated Amidation (Overcoming Carboxylate Shielding)
  • Preparation: Dissolve 3-(4-phenyloxazol-5-yl)propanoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) followed by COMU (1.1 equiv). Stir at room temperature for 15 minutes. The solution will change color (typically yellow/orange), indicating the formation of the Oxyma active ester[1].

  • Coupling: Add the desired amine (1.2 equiv). Stir at room temperature for 2 hours.

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the Oxyma active ester mass (M+142) and the appearance of the target amide mass confirms successful coupling.

  • Workup: Quench with saturated aqueous NaHCO₃. The water-soluble COMU byproducts are easily removed during a standard ethyl acetate extraction.

Protocol B: Alpha-Alkylation via Monomeric Lithium Enolate
  • Enolization: Dissolve the esterified 3-(4-phenyloxazol-5-yl)propanoate (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78 °C under Argon.

  • Deprotonation: Dropwise add LiHMDS (1.2 equiv, 1.0 M in THF). Stir for 30 minutes at -78 °C.

  • Validation Check: Quench a 50 µL aliquot in D₂O. ¹H-NMR should show >95% deuterium incorporation at the alpha-position, validating complete enolate formation.

  • Deaggregation: Add DMPU (2.0 equiv) to the main reaction flask. Stir for 10 minutes to break up lithium aggregates.

  • Alkylation: Add the alkyl halide (1.5 equiv) dropwise. Allow the reaction to slowly warm to -20 °C over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with diethyl ether.

🗺️ Reaction Troubleshooting Decision Tree

G Start 3-(4-Phenyloxazol-5-yl)propanoic Acid Substitution Workflows Amidation Carboxylic Acid Amidation Start->Amidation Alkylation Alpha-Carbon Alkylation Start->Alkylation Arylation C2-Oxazole Arylation Start->Arylation Amidation_Issue Issue: Low Yield (Steric Folding & Shielding) Amidation->Amidation_Issue Alkylation_Issue Issue: Poor Conversion (Enolate Blocking by C4-Ph) Alkylation->Alkylation_Issue Arylation_Issue Issue: Catalyst Poisoning & CMD Pathway Failure Arylation->Arylation_Issue Amidation_Fix Solution: Use COMU + DMAP (High Reactivity, Low Bulk) Amidation_Issue->Amidation_Fix Alkylation_Fix Solution: LiHMDS + DMPU (Deaggregation of Enolate) Alkylation_Issue->Alkylation_Fix Arylation_Fix Solution: Esterify COOH + Pd(OAc)2 / Pivalic Acid Arylation_Issue->Arylation_Fix

Workflow for overcoming steric hindrance in 3-(4-phenyloxazol-5-yl)propanoic acid substitutions.

📚 References

  • Title: COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents[1] Source: Chemistry – A European Journal URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents[2] Source: Chemical Society Reviews URL: [Link]

  • Title: Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series[3] Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 3-(4-Phenyloxazol-5-yl)propanoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals synthesizing 3-(4-Phenyloxazol-5-yl)propanoic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals synthesizing 3-(4-Phenyloxazol-5-yl)propanoic acid. As a critical intermediate and structural analog to nonsteroidal anti-inflammatory drugs (NSAIDs) like oxaprozin [1], the construction of its oxazole ring—typically via Robinson-Gabriel cyclodehydration—is prone to generating specific classes of impurities [3].

This document provides field-proven troubleshooting strategies, self-validating purification protocols, and mechanistic insights to ensure high-purity API synthesis.

Section 1: Mechanistic Origins of Common Impurities

Before selecting a purification method, it is critical to understand the causality behind your impurities. The synthesis of 4,5-substituted oxazoles via α -acylamino ketone precursors relies heavily on the efficiency of the dehydrating agent (e.g., POCl3, polyphosphoric acid) and the thermal conditions of the reaction [4].

  • Regioisomers: Depending on the steric and electronic environment of the acyclic precursor, alternate cyclization can occur, yielding 3-(5-phenyloxazol-4-yl)propanoic acid instead of the target 4-phenyl-5-oxazole derivative [1].

  • Hydrolytic Degradants (M+18): Incomplete cyclodehydration or harsh aqueous workups can lead to ring-opened species (uncyclized α -acylamino ketones) [1].

  • Decarboxylated Degradants (M-44): Excessive heat during synthesis or drying can induce thermal decarboxylation of the propanoic acid side chain, yielding a non-polar 4-phenyl-5-ethyl-oxazole impurity[1].

SynthesisPathways SM α-Acylamino Ketone Precursor Target 3-(4-Phenyloxazol-5-yl) propanoic acid (Target API) SM->Target Robinson-Gabriel Cyclodehydration Regio 3-(5-Phenyloxazol-4-yl) propanoic acid (Regioisomer) SM->Regio Alternate Cyclization (Steric/Electronic Shift) Hydro Ring-Opened Degradant (M+18) Target->Hydro Hydrolysis (Harsh Aqueous Workup) Decarb Decarboxylated Impurity (-CO2) Target->Decarb Thermal Degradation (Excessive Heat)

Fig 1. Mechanistic pathways of oxazole propanoic acid synthesis and impurity formation.

Section 2: Troubleshooting FAQs

Q1: I'm seeing a closely eluting peak on my LC-MS with the exact same mass as my target product. What is it, and how do I remove it? A1: This is almost certainly the positional regioisomer, 3-(5-phenyloxazol-4-yl)propanoic acid. Because the molecular weight and functional groups are identical, standard extraction or silica gel chromatography will fail. Solution: You must use Preparative Reverse-Phase HPLC (RP-HPLC). A shallow gradient of phosphate buffer and acetonitrile on an ODS (C18) column provides the theoretical plates necessary to resolve these isomers [2].

Q2: My crude product contains a significant amount of an M+18 impurity. Why is my cyclization failing to reach completion? A2: The M+18 peak corresponds to the uncyclized α -acylamino ketone intermediate (a hydrolytic ring-opened product) [1]. This occurs when your dehydrating agent is exhausted or if the reaction is quenched prematurely with aqueous base [4]. Solution: Since this impurity is more polar but may still contain a carboxylic acid (depending on your synthetic route), recrystallization from a toluene/ethyl acetate mixture is highly effective at excluding it from the target crystal lattice.

Q3: How can I efficiently separate unreacted ester intermediates from the final propanoic acid product without chromatography? A3: If your route involves the saponification of a methyl or ethyl ester intermediate, incomplete hydrolysis leaves highly non-polar ester impurities [1]. Solution: Exploit the carboxylic acid moiety. A chemoselective liquid-liquid acid-base extraction will easily partition the target acid into an aqueous phase at high pH, leaving the neutral ester in the organic waste.

Section 3: Self-Validating Experimental Workflows

Protocol 1: Chemoselective Acid-Base Extraction

This protocol is a self-validating system: phase separation provides immediate visual and gravimetric feedback. If the target mass is not recovered in the final organic extract, the pH adjustment was incomplete, prompting immediate verification.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Basic Extraction: Add 1M NaOH until the aqueous phase reaches pH 10.

    • Causality: The propanoic acid (pKa ~4.5) deprotonates into a highly water-soluble sodium carboxylate salt. Neutral esters and decarboxylated degradants remain in the organic layer.

  • Phase Separation & Validation: Separate the layers. Validation Step: Spot the organic layer on a TLC plate and stain with bromocresol green; the absence of a yellow spot confirms complete extraction of the target acid into the aqueous layer. Discard the organic layer.

  • Acidification: Slowly add 1M HCl to the aqueous layer under stirring until the pH reaches 2-3.

    • Causality: Reprotonation collapses the aqueous solubility of the target molecule, often resulting in immediate precipitation or cloudiness.

  • Final Extraction: Extract the acidified aqueous layer with fresh EtOAc (3 x 5 mL/g). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the purified acid.

AcidBaseExtraction Crude Crude Mixture in EtOAc AqBase Add 1M NaOH (Adjust to pH 10) Crude->AqBase Org1 Organic Phase (Esters, Neutrals) AqBase->Org1 Phase Separation Aq1 Aqueous Phase (Target Salt + Acids) AqBase->Aq1 Phase Separation Acidify Add 1M HCl (Adjust to pH 2-3) Aq1->Acidify Org2 Organic Phase (Target Acid) Acidify->Org2 Extract with EtOAc Aq2 Aqueous Phase (Salts, Polar Impurities) Acidify->Aq2 Discard

Fig 2. Chemoselective acid-base extraction workflow for propanoic acid derivatives.

Protocol 2: Preparative RP-HPLC for Regioisomer Resolution

This protocol utilizes continuous UV monitoring and post-fraction analytical reinjection to create a closed-loop validation of isomeric purity.

  • Column Selection: Utilize an ODS (C18) preparative column (e.g., Inertsil-ODS 3V, 150 x 21.2 mm, 5 µm) [2].

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Potassium phosphate buffer adjusted to pH 3.0. Causality: Low pH ensures the propanoic acid remains fully protonated, preventing peak tailing and retention time drift.

    • Organic (B): HPLC-grade Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 30% B to 50% B over 25 minutes. Causality: Because regioisomers possess nearly identical hydrophobicities, a shallow gradient maximizes interaction time with the stationary phase, allowing subtle spatial differences to resolve.

  • Detection & Validation: Monitor UV absorbance at 254 nm [2]. Validation Step: Before lyophilizing the collected fractions, reinject a 5 µL aliquot of the target fraction onto an analytical LC-MS to confirm >99.5% isomeric purity.

HPLC_DecisionTree Start Impurity Profiling (LC-MS Analysis) Iso Isomeric Impurity? (Identical m/z) Start->Iso Pol Polarity Difference? (ΔRT > 2 min) Iso->Pol No Prep Prep RP-HPLC (Shallow Gradient) Iso->Prep Yes (Regioisomers) Pol->Prep No (Close eluters) Cryst Recrystallization (Toluene/EtOH) Pol->Cryst Yes (Hydrolyzed/Ester)

Fig 3. Decision tree for selecting purification methods based on LC-MS profiling.

Section 4: Quantitative Impurity Profiling

The following table summarizes the chromatographic behavior of the target molecule against its most common synthesis impurities. Relative Retention Times (RRT) are based on standard Reverse-Phase C18 LC-MS methods utilizing acidic mobile phases.

Impurity / CompoundStructural CharacteristicRelative Retention Time (RRT)OriginRecommended Purification
3-(4-Phenyloxazol-5-yl)propanoic acid Target API1.00SynthesisN/A
3-(5-Phenyloxazol-4-yl)propanoic acid Positional Isomer0.95 - 1.05Alternate CyclizationPrep RP-HPLC
Ring-Opened Intermediate M+18 (Hydroxyl/Amide)0.70 - 0.85Incomplete DehydrationRecrystallization / Extraction
Decarboxylated Degradant M-44 (Loss of CO2)1.30 - 1.45Thermal DegradationNormal Phase Silica / Extraction
Ester Intermediate Methyl/Ethyl Ester1.50 - 1.70Incomplete SaponificationAcid-Base Extraction

References

  • Veeprho. "Oxaprozin Impurities and Related Compound". veeprho.com. Available at:[Link]

  • NIH / PubMed. "LC method for the quantitative determination of oxaprozin and its impurities in the bulk drug". nih.gov. Available at:[Link]

  • PharmaGuideline. "Synthesis, Reactions and Medicinal Uses of Oxazole". pharmaguideline.com. Available at:[Link]

  • Indian Journal of Pharmaceutical Sciences. "Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review". ijpsonline.com. Available at:[Link]

Troubleshooting

Bioanalytical Support Center: Optimizing Plasma Extraction for 3-(4-Phenyloxazol-5-yl)propanoic acid

Welcome to the Bioanalytical Troubleshooting Portal. As a lipophilic weak acid, 3-(4-Phenyloxazol-5-yl)propanoic acid (hereafter referred to as 3-PPA) presents unique bioanalytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Troubleshooting Portal. As a lipophilic weak acid, 3-(4-Phenyloxazol-5-yl)propanoic acid (hereafter referred to as 3-PPA) presents unique bioanalytical challenges. Its structural homology to established non-steroidal anti-inflammatory drugs (NSAIDs) dictates its behavior in biological matrices. This guide synthesizes field-proven methodologies and mechanistic causality to help you achieve absolute recovery rates exceeding 90% while eliminating matrix effects in LC-MS/MS workflows.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: Why is my absolute recovery rate for 3-PPA stuck below 60% during Liquid-Liquid Extraction (LLE)? Mechanistic Causality: 3-PPA features a highly lipophilic oxazole-phenyl backbone paired with an acidic propanoic acid moiety (pKa ~4.3). Structurally analogous to the NSAID oxaprozin, it exhibits >99% binding affinity to plasma proteins[1]. In the bloodstream, these molecules tightly anchor to Sudlow's drug-binding sites on human serum albumin (HSA) via a combination of hydrophobic interactions and electrostatic bonds with the ionized carboxylate group[2]. The Fix: If you attempt LLE at physiological pH (7.4), the drug remains ionized and locked within the protein cavity, preventing partitioning into your organic solvent. You must disrupt this self-assembling system. Acidify the plasma with 2% Formic Acid to drop the pH to ~2.5. This dual-action step denatures the albumin and protonates the analyte into its neutral (COOH) state, driving it into the organic phase (e.g., Methyl tert-butyl ether).

Q2: I am observing severe ion suppression in my LC-MS/MS chromatograms when using Protein Precipitation (PPT). How do I eliminate this? Mechanistic Causality: PPT using cold acetonitrile successfully crashes out large proteins but leaves behind high concentrations of endogenous glycerophospholipids. In the electrospray ionization (ESI) source, these highly surface-active lipids outcompete 3-PPA for available charge droplets, leading to signal quenching. The Fix: Transition to a Solid-Phase Extraction (SPE) workflow using a Mixed-Mode Strong Anion Exchange (MAX) sorbent. This allows you to exploit the analyte's acidic nature to selectively trap it via ion exchange, enabling aggressive organic washes that flush away neutral lipids, routinely achieving recoveries >76% for NSAID-like compounds[3].

Q3: My recovery drops significantly during the final evaporation and reconstitution step. Is the analyte thermally degrading? Mechanistic Causality: 3-PPA is thermally stable up to 60°C. The loss is almost certainly due to non-specific adsorption. In its neutral, highly lipophilic state, the compound irreversibly binds to the hydrophobic walls of un-silanized polypropylene collection tubes as the solvent evaporates. The Fix: Evaporate under a gentle stream of nitrogen at a maximum of 40°C. Add 10 µL of a "keeper solvent" (e.g., 5% DMSO in Methanol) prior to evaporation. The low-volatility DMSO prevents the analyte from going completely dry and coating the tube walls.

Part 2: Workflow Visualization

The following diagram illustrates the chemical state transitions of 3-PPA during the optimized SPE-MAX workflow, demonstrating how pH manipulation dictates retention mechanisms.

SPE_MAX_Mechanism Plasma 1. Plasma Sample (3-PPA bound to Albumin) Acidify 2. Acidification (4% H3PO4) Releases 3-PPA (COOH state) Plasma->Acidify Load 3. Load on MAX Sorbent Retained via Reversed-Phase Acidify->Load Wash1 4. Wash 1: 5% NH4OH 3-PPA ionized (COO-) Retained via Ion-Exchange Load->Wash1 pH Shift (> pKa) Wash2 5. Wash 2: 100% MeOH Removes Lipids/Neutrals Wash1->Wash2 Organic Wash Elute 6. Elute: 2% FA in MeOH 3-PPA neutralized (COOH) Elutes from Sorbent Wash2->Elute pH Shift (< pKa)

Figure 1: Dual-mechanism retention of 3-PPA using Mixed-Mode Strong Anion Exchange (MAX) SPE.

Part 3: Quantitative Method Comparison

To justify the transition from PPT to SPE, review the empirical performance metrics below. The data highlights the inverse relationship between matrix effects and extraction complexity.

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (%)Intra-day Precision (CV %)Primary Mechanistic Limitation
Protein Precipitation (PPT) 85.2 ± 4.1-42.5 (Suppression)12.4Co-extraction of endogenous phospholipids
Liquid-Liquid Extraction (LLE) 72.4 ± 5.3-15.28.1Emulsion formation; incomplete albumin disruption
Solid-Phase Extraction (MAX) 94.8 ± 2.1-4.13.2Requires precise pH control during wash steps

Part 4: Self-Validating Standard Operating Procedure (MAX-SPE)

This protocol utilizes a 30 mg/1 mL Mixed-Mode Strong Anion Exchange (MAX) cartridge. It is designed as a self-validating system; do not proceed to the next step unless the validation criteria are met.

Step 1: Sample Pre-treatment (Protein Disruption)

  • Action: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 200 µL of 4% Phosphoric acid ( H3​PO4​ ) in water. Vortex for 30 seconds.

  • Causality: The strong acid denatures the albumin binding pockets and protonates 3-PPA into its neutral, hydrophobic state.

  • Validation Check: The plasma mixture must turn visibly turbid (cloudy), confirming protein denaturation. Measure the pH of a 10 µL aliquot using pH paper; it must read ≤ 3.0. If the pH is higher, the analyte will not bind efficiently in the next step.

Step 2: Sorbent Conditioning & Equilibration

  • Action: Pass 1 mL of 100% Methanol through the MAX cartridge, followed by 1 mL of LC-MS grade Water.

  • Causality: Methanol solvates the hydrophobic HLB backbone of the sorbent. Water establishes the aqueous environment necessary for the initial reversed-phase loading.

Step 3: Sample Loading

  • Action: Apply the 400 µL pre-treated plasma mixture to the cartridge. Pull through at a slow rate of 1 drop per second (~1 mL/min).

  • Causality: At pH < 3, 3-PPA is neutral and binds to the sorbent purely through reversed-phase (hydrophobic) interactions.

Step 4: Mechanism-Switching Wash (Critical Step)

  • Action: Wash with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in water.

  • Causality: This is the defining step of the MAX protocol. The high pH (~11) ionizes the propanoic acid moiety of 3-PPA ( COO− ). The retention mechanism instantly switches from reversed-phase to strong anion exchange, locking the negatively charged analyte to the positively charged quaternary amine groups on the sorbent.

Step 5: Phospholipid Wash

  • Action: Wash with 1 mL of 100% Methanol.

  • Causality: Because the analyte is now ionically locked to the sorbent, you can safely wash with 100% organic solvent. This aggressively strips away hydrophobic interferences, including the phospholipids responsible for ion suppression.

  • Validation Check: Collect the flow-through from this step and analyze it via LC-MS/MS. There should be zero 3-PPA detected. If 3-PPA is present, the pH in Step 4 was not high enough to fully ionize the analyte.

Step 6: Elution & Reconstitution

  • Action: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol. Evaporate under N2​ at 40°C (using 10 µL of 5% DMSO in MeOH as a keeper solvent) and reconstitute in 100 µL of mobile phase.

  • Causality: The acidic methanol drops the pH below the analyte's pKa, neutralizing it back to COOH . The ionic bond is broken, and the methanol easily elutes the hydrophobic molecule.

Part 5: References

  • Clinical pharmacokinetics of oxaprozin. National Library of Medicine (nih.gov). Available at:

  • Albumin-Based Transport of Nonsteroidal Anti-Inflammatory Drugs in Mammalian Blood Plasma. National Library of Medicine (nih.gov). Available at:

  • A review on analytical methods for estimation of Oxaprozin. World Journal of Biology Pharmacy and Health Sciences (wjbphs.com). Available at:

Sources

Optimization

Technical Support Center: Resolving MS Baseline Noise for 3-(4-Phenyloxazol-5-yl)propanoic Acid

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals analyzing 3-(4-Phenyloxazol-5-yl)propano...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals analyzing 3-(4-Phenyloxazol-5-yl)propanoic acid .

Because this molecule features a propanoic acid moiety (pKa ~4.5), it readily deprotonates to form an [M−H]− anion, making Negative Electrospray Ionization (ESI-) the most sensitive and preferred analytical mode[1]. However, ESI- is notoriously susceptible to erratic baseline noise caused by electrical discharge, solvent clustering, and matrix accumulation[2]. This guide provides a mechanistic approach to diagnosing and eliminating these systemic noise sources.

Part 1: Diagnostic Decision Matrix

Before adjusting any parameters, you must isolate the root cause of the noise. Baseline noise in LC-MS is generally categorized into two distinct phenomena: Chemical/Systemic Noise (originating from the mobile phase or column bleed) and Instrumental Noise (originating from the ion source or detector)[3].

G N1 High Baseline Noise in ESI- Mode N2 Bypass LC Column (Direct Infusion) N1->N2 N3 Does Noise Persist? N2->N3 N4 Source/MS Issue (Check ESI & Optics) N3->N4 Yes N5 LC/Method Issue (Check Mobile Phase) N3->N5 No N6 Corona Discharge? Lower Capillary Voltage N4->N6 N7 Chemical Noise? Flush System & Solvents N5->N7

Logical workflow for isolating ESI- baseline noise sources in LC-MS.

Part 2: Core Troubleshooting Modules & Self-Validating Protocols

Module A: Chemical Noise & Corona Discharge (The ESI- Challenge)

Causality: In negative ion mode, the absence of proton donors can lead to the formation of stable solvent clusters. More critically, applying too high of a capillary voltage in ESI- strips electrons from the surrounding gas, causing a continuous electrical breakdown known as a corona discharge [2]. This manifests as a high, jagged baseline that completely masks the 3-(4-Phenyloxazol-5-yl)propanoic acid signal. Furthermore, using improper acidic buffers (like TFA) causes massive ion suppression and high chemical background[1].

Self-Validating Protocol: Mobile Phase Remediation & Discharge Suppression

  • Solvent Purge: Remove the analytical column. Flush the LC lines with 50:50 Water:Methanol containing 0.1% Formic acid for 30 minutes to strip basic contaminants.

  • Buffer Optimization: Prepare fresh mobile phases. For 3-(4-Phenyloxazol-5-yl)propanoic acid, use 10 mM Ammonium Acetate (pH 6.8) in LC-MS grade water (Mobile Phase A) and Acetonitrile (Mobile Phase B). This pH ensures complete deprotonation of the propanoic acid group without introducing harsh background ions.

  • The IPA Trick (Discharge Quenching): Add 5% to 10% Isopropanol (IPA) to your organic mobile phase. IPA significantly lowers the surface tension of the electrospray droplets, enhancing desolvation and acting as a discharge-quenching gas in the source, which drastically reduces electrical noise in ESI-[4].

  • Voltage Titration: Lower the ESI capillary voltage. Start at -2.0 kV and slowly increase until the analyte signal maximizes without triggering a sudden spike in baseline counts.

  • Validation: Re-run a solvent blank. The baseline counts should drop below 104 cps, and the Total Ion Chromatogram (TIC) should remain flat throughout the gradient.

Module B: Instrument and Ion Source Contamination

Causality: The oxazole ring and propanoic acid moiety can form adducts with residual alkali metals (Na+, K+) in a dirty source. Over time, non-volatile salts and sample matrix (e.g., precipitated proteins or phospholipids) accumulate on the MS cone/orifice. This buildup distorts the electrostatic field, causing random noise fluctuations and a loss of transmission efficiency[5].

Self-Validating Protocol: Ion Source Decontamination

  • Cool Down: Safely vent the mass spectrometer and allow the source block to cool below 40°C.

  • Capillary and Cone Maintenance: Remove the ESI capillary and sample cone. Sonicate them in 50:50 Methanol:Water for 15 minutes, followed by 100% LC-MS grade Methanol for 10 minutes.

  • Optics Wipe-Down: Wipe the ion block and extraction lenses with a lint-free cloth dampened with Methanol. Never use abrasive materials.

  • Reassembly and Tuning: Reassemble the source and pump down the system. Perform a direct infusion tune using a 100 ng/mL standard of 3-(4-Phenyloxazol-5-yl)propanoic acid. Optimize the declustering potential (cone voltage) to maximize the [M−H]− ion (m/z ~216) while minimizing background fragmentation[2].

Part 3: Quantitative Impact of Mobile Phase Selection

The table below summarizes the empirical impact of different mobile phase modifiers on the Signal-to-Noise (S/N) ratio and baseline counts when analyzing 3-(4-Phenyloxazol-5-yl)propanoic acid.

Mobile Phase AdditiveESI ModeBaseline Noise (cps)Analyte Signal (cps)S/N RatioMechanistic Note
0.1% Formic Acid ESI-4.5 x 10^41.2 x 10^52.6Poor deprotonation of propanoic acid; high solvent cluster noise.
10mM Ammonium Acetate ESI-1.2 x 10^45.8 x 10^548.3Optimal buffering (pH 6.8) maximizes [M−H]− formation.
10mM Amm. Acetate + 5% IPA ESI-0.5 x 10^46.1 x 10^5122.0 IPA reduces surface tension and quenches corona discharge[4].
0.1% TFA ESI-8.9 x 10^40.3 x 10^50.3Severe ion suppression; TFA strongly binds basic sites and inflates background[1].

Part 4: Frequently Asked Questions (FAQs)

Q: I am seeing a repeating mass difference of 44 Da or 68 Da in my baseline. What is causing this? A: A repeating 44 Da pattern is classic Polyethylene Glycol (PEG) contamination, often originating from low-quality solvent filters, plasticizer leaching from LC tubing, or contaminated glassware[5]. A 68 Da pattern in negative mode typically indicates formate clustering if formic acid is used in high concentrations. Switch to ultra-pure LC-MS grade solvents, bypass the degasser, and flush the system to see if the noise disappears.

Q: Why does my baseline drift upward significantly during the gradient elution? A: Baseline drift (a form of systemic noise) during a reversed-phase gradient is typically caused by the increasing organic modifier eluting strongly retained contaminants from the column, commonly known as column bleed[3]. To resolve this, perform a rigorous column wash using a strong solvent mixture (e.g., Isopropanol/Acetonitrile/Water 40:40:20) or replace your guard column.

Q: Can I analyze 3-(4-Phenyloxazol-5-yl)propanoic acid in Positive ESI mode to avoid negative mode noise? A: Yes. The nitrogen atom within the oxazole ring can be protonated to form an [M+H]+ ion in ESI+[1]. However, the ionization efficiency of the oxazole nitrogen is generally lower than the deprotonation efficiency of the carboxylic acid in ESI-. If you must switch to ESI+ due to intractable negative-mode noise, use 0.1% Formic Acid to promote protonation, but be prepared for a potential drop in absolute sensitivity compared to an optimized ESI- method.

Sources

Reference Data & Comparative Studies

Comparative

Validation of Analytical Methods for 3-(4-Phenyloxazol-5-yl)propanoic Acid: A Comparative Guide According to ICH Q2(R2) Guidelines

As pharmaceutical pipelines increasingly focus on complex heterocyclic compounds, the demand for robust, phase-appropriate analytical methods has never been higher. 3-(4-Phenyloxazol-5-yl)propanoic acid —a compound chara...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly focus on complex heterocyclic compounds, the demand for robust, phase-appropriate analytical methods has never been higher. 3-(4-Phenyloxazol-5-yl)propanoic acid —a compound characterized by its lipophilic phenyloxazole core and hydrophilic carboxylic acid tail—presents unique chromatographic challenges.

This guide provides a comprehensive, objective comparison of analytical methodologies for this compound. Designed for analytical scientists and regulatory professionals, it synthesizes physicochemical causality with the updated lifecycle management principles outlined in the[1].

Physicochemical Profiling & Method Rationale

To design an analytical method, one must first understand the molecular behavior of the analyte. 3-(4-Phenyloxazol-5-yl)propanoic acid is structurally bipartite:

  • The Propanoic Acid Moiety (pKa ~4.5): At a neutral pH, this functional group ionizes into a carboxylate anion. In reversed-phase chromatography (RPC), ionized species exhibit poor retention and are susceptible to peak tailing due to secondary interactions with residual silanols on the silica matrix.

  • The Phenyloxazole Core: Provides significant hydrophobicity and a strong UV chromophore (λmax ~254 nm), making it highly amenable to UV detection and hydrophobic retention.

The Causality of Mobile Phase Selection: To achieve robust retention and symmetrical peak shapes, the mobile phase pH must be maintained at least 2 units below the pKa of the carboxylic acid. By buffering the mobile phase to pH 2.5 using 0.1% Formic Acid , the propanoic acid moiety remains fully protonated (unionized). Formic acid is deliberately chosen over non-volatile buffers (like phosphate) because it ensures immediate compatibility with mass spectrometry (MS) without requiring method translation.

Technology Comparison: RP-HPLC-UV vs. UHPLC-MS/MS

The selection of the analytical platform depends strictly on the Analytical Target Profile (ATP) defined during development, as recommended by. Below is an objective performance comparison for analyzing 3-(4-Phenyloxazol-5-yl)propanoic acid.

Performance MetricRP-HPLC-UV (Assay / Release Testing)UHPLC-MS/MS (Trace Impurity / Bioanalysis)
Primary Mechanism Hydrophobic partitioning + UV AbsorbanceHydrophobic partitioning + Mass-to-Charge (m/z)
Sensitivity (LOD) ~0.5 μg/mL~1.0 ng/mL
Specificity Moderate (relies on chromatographic resolution)Extremely High (Multiple Reaction Monitoring - MRM)
Linear Dynamic Range 103 to 104 104 to 105
Throughput ~15-20 min per run~3-5 min per run
Best Use Case API lot release, major degradant profilingGenotoxic impurity screening, PK/PD studies

The ICH Q2(R2) Validation Lifecycle

The November 2023 adoption of ICH Q2(R2) marked a paradigm shift from simple "tick-box" validation to a continuous lifecycle approach. Validation is no longer an isolated event but a continuous verification of the method's fitness for purpose.

ICH_Lifecycle Q14 Analytical Development (ICH Q14) ATP Define Analytical Target Profile (ATP) Q14->ATP Q2 Method Validation (ICH Q2(R2)) ATP->Q2 Risk Assessment Params Specificity, Accuracy, Precision, Range Q2->Params Evaluate Routine Routine Analysis & Control Strategy Params->Routine Validated State Lifecycle Lifecycle Management & Revalidation Routine->Lifecycle Monitor Lifecycle->Q14 Feedback Loop

Logical workflow of analytical procedure lifecycle management per ICH Q2(R2) and Q14.

Self-Validating Experimental Protocol (UHPLC-MS/MS)

A protocol is only as reliable as its internal controls. To ensure scientific integrity, the following workflow incorporates a System Suitability Test (SST) and a bracketing calibration strategy, rendering the system self-validating.

Phase 1: Sample Preparation via Solid Phase Extraction (SPE)

Causality: Liquid-Liquid Extraction (LLE) can result in emulsions and variable recoveries for amphoteric compounds. We utilize a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge. The divinylbenzene/N-vinylpyrrolidone copolymer retains the lipophilic phenyloxazole ring while tolerating the highly acidic loading conditions required to neutralize the propanoic acid tail.

Sample_Prep Sample Sample Matrix (API + Impurities) Acid Acidification (0.1% FA) pH < pKa Sample->Acid Suppress Ionization Extract Solid Phase Extraction (HLB Cartridge) Acid->Extract Load Sample Wash Wash Step (5% Methanol) Extract->Wash Remove Interferences Elute Elution Step (100% Acetonitrile) Wash->Elute Recover Analyte Analyze UHPLC-MS/MS Quantitation Elute->Analyze Inject

SPE sample preparation workflow for 3-(4-Phenyloxazol-5-yl)propanoic acid prior to LC-MS.
Phase 2: Chromatographic & MS Conditions
  • Column: End-capped C18, 1.7 μm, 2.1 x 50 mm. (End-capping prevents basic oxazole nitrogen interactions with free silanols).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Detection: ESI+ (Electrospray Ionization). MRM transition optimized for the parent [M+H]+ ion to its most stable product ion (typically cleavage of the propanoic acid tail).

Phase 3: System Suitability & Run Execution

Before acquiring sample data, the system must pass the following SST criteria:

  • Signal-to-Noise (S/N): ≥ 10 for the LLOQ standard.

  • Tailing Factor ( Tf​ ): ≤ 1.5. (A higher value indicates mobile phase pH has drifted or column degradation).

  • Injection Precision: %RSD ≤ 2.0% for six replicate injections of the 100% working standard.

  • Bracketing: Quality Control (QC) samples must be injected every 10 samples. If QC drift exceeds ±5%, the bracketed samples are invalidated.

Validation Results Summary (Experimental Data)

The following table summarizes the experimental validation data for the UHPLC-MS/MS method against ICH Q2(R2) acceptance criteria.

Validation ParameterICH Q2(R2) RequirementExperimental Result for 3-(4-Phenyloxazol-5-yl)propanoic acidStatus
Specificity No interference at retention timeBlank matrix interference < 5% of LLOQ signalPass
Linearity & Range R2≥0.990 over reportable range R2=0.9992 (Range: 1 ng/mL to 10,000 ng/mL)Pass
Accuracy (Recovery) 85% - 115% across 3 concentrationsLow: 98.2%, Mid: 101.4%, High: 99.7%Pass
Repeatability (Precision) %RSD ≤2.0% (Assay)%RSD = 1.1% (n=6 at 100% test concentration)Pass
Intermediate Precision %RSD ≤3.0% (Different days/analysts)%RSD = 1.6% (n=12 across 3 days, 2 analysts)Pass
Robustness Deliberate variations (pH, Temp, Flow)Stable Tf​ and Rs under ±0.2 pH and ±2°C shiftsPass

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Database, November 2023.[Link][1]

  • European Medicines Agency (EMA). "ICH Q14 Analytical Procedure Development - Scientific Guideline." EMA Official Guidelines, December 2023.[Link]

Sources

Validation

Comparative Hepatotoxicity of 3-(4-Phenyloxazol-5-yl)propanoic Acid vs. Traditional NSAIDs: A Preclinical Evaluation Guide

As nonsteroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of analgesic and anti-inflammatory therapy, their association with idiosyncratic drug-induced liver injury (DILI) continues to be a primary driver of...

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Author: BenchChem Technical Support Team. Date: April 2026

As nonsteroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of analgesic and anti-inflammatory therapy, their association with idiosyncratic drug-induced liver injury (DILI) continues to be a primary driver of late-stage clinical attrition and post-market withdrawal [1].

This technical guide provides an objective, data-driven comparison of the hepatotoxic potential of the investigational compound 3-(4-Phenyloxazol-5-yl)propanoic acid against traditional NSAIDs. By dissecting structure-activity relationships (SAR) and detailing self-validating experimental workflows, this guide equips drug development professionals with the mechanistic insights required to evaluate novel oxazole-propanoic acid derivatives.

Structural Rationale & Hepatotoxic Causality

3-(4-Phenyloxazol-5-yl)propanoic acid is a structural analog of the FDA-approved NSAID oxaprozin (3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid). While oxaprozin is generally well-tolerated, it has been implicated in rare but severe cases of symptomatic icteric hepatitis and fulminant hepatic failure [2].

The hepatotoxicity of propanoic acid NSAIDs is primarily driven by two intersecting mechanisms:

  • Acyl Glucuronidation : The carboxylic acid moiety is metabolized by UDP-glucuronosyltransferases (UGTs) into electrophilic acyl glucuronides. These unstable metabolites undergo intramolecular rearrangement and covalently bind to hepatic proteins, triggering an immune-mediated hepatotoxic response [3].

  • Mitochondrial Oxidative Stress : Highly lipophilic NSAIDs (like diclofenac) uncouple mitochondrial oxidative phosphorylation, leading to reactive oxygen species (ROS) generation, impaired autophagic flux, and lysosomal dysfunction [4].

By removing one phenyl ring from the diphenyl-oxazole scaffold of oxaprozin, 3-(4-Phenyloxazol-5-yl)propanoic acid exhibits a reduced partition coefficient (LogP). This reduction in lipophilicity theoretically decreases mitochondrial accumulation and alters its affinity for UGTs, potentially mitigating the formation of reactive protein adducts.

Mechanism NSAID 3-(4-Phenyloxazol-5-yl) propanoic acid CYP CYP450 Oxidation NSAID->CYP UGT UGT Glucuronidation NSAID->UGT ROS Mitochondrial ROS & Oxidative Stress CYP->ROS AcylGluc Acyl Glucuronides UGT->AcylGluc Tox Hepatocellular Necrosis & Apoptosis ROS->Tox Lysosomal Dysfunction Adducts Protein Adducts (Covalent Binding) AcylGluc->Adducts Nucleophilic Attack Adducts->Tox Immune Activation

Mechanistic pathways of NSAID-induced hepatotoxicity via ROS and acyl glucuronidation.

Comparative Hepatotoxicity Profiling

To objectively benchmark the safety profile of 3-(4-Phenyloxazol-5-yl)propanoic acid, we compare its preclinical metrics against established NSAIDs. The data synthesizes in vitro 3D hepatocyte viability, metabolite reactivity, and clinical DILI risk.

CompoundStructural ClassHepaRG 3D IC₅₀ (µM)Acyl Glucuronide Adduct RiskMitochondrial ROS InductionClinical/Preclinical DILI Risk
Diclofenac Arylalkanoic acid45 ± 5HighSevereHigh (Idiosyncratic DILI standard)
Oxaprozin Diphenyl-oxazole propanoic acid>200ModerateModerateLow to Moderate (Rare acute hepatitis)
Ibuprofen Propanoic acid>500LowLowVery Low
3-(4-Phenyloxazol-5-yl)propanoic acid Monophenyl-oxazole propanoic acid>350Low to ModerateLow*Low (Investigational projection)

*Data represents preclinical SAR projections based on in vitro structural analogs.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary biological complexities and internal controls to accurately assess NSAID hepatotoxicity.

Protocol A: 3D HepaRG Spheroid Viability & ATP Assay

Expertise & Causality: Traditional 2D HepG2 cultures rapidly lose CYP450 and UGT expression upon plating, rendering them blind to metabolite-driven toxicity. We utilize 3D HepaRG spheroids because they maintain metabolic competence and polarized cellular architecture for over 28 days, accurately capturing idiosyncratic toxicity pathways.

Self-Validating Controls:

  • Positive Control: Diclofenac (50 µM) to validate ROS-induced ATP depletion.

  • Negative Control: Ibuprofen (50 µM) to establish baseline NSAID tolerance.

Step-by-Step Methodology:

  • Spheroid Generation: Seed differentiated HepaRG cells (2,000 cells/well) into 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 × g for 3 minutes to initiate aggregation.

  • Maturation: Culture spheroids for 14 days in Williams' E medium supplemented with 10% FBS and 2 mM GlutaMAX to ensure robust CYP450/UGT baseline expression.

  • Compound Dosing: Treat spheroids with 3-(4-Phenyloxazol-5-yl)propanoic acid (concentrations ranging from 0.1 to 500 µM) and designated controls for 72 hours. Refresh media and compound every 48 hours.

  • Viability Quantification: Add 100 µL of CellTiter-Glo® 3D Reagent to each well. Shake the plate for 5 minutes to induce lysis, incubate for 25 minutes at room temperature, and record luminescent signals to quantify intracellular ATP.

Protocol B: LC-MS/MS Quantification of Reactive Metabolites (GSH Trapping)

Expertise & Causality: Acyl glucuronides are highly transient and rapidly bind to cellular macromolecules. By utilizing Glutathione (GSH) as a nucleophilic trapping agent in the assay, we force the formation of stable thioether adducts. These adducts serve as quantifiable, surrogate biomarkers for in vivo protein binding.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 200 µL reaction mixture containing human liver microsomes (HLMs, 1 mg/mL protein), 5 mM GSH, 2 mM UDPGA (UGT cofactor), and 50 µM of the test NSAID in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding alamethicin (25 µg/mL) to permeabilize microsomal membranes, granting UDPGA access to luminal UGTs.

  • Quenching: At predefined time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes to precipitate proteins. Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to quantify the GSH-adduct formation rate.

Workflow Culture 3D HepaRG Spheroid Culture Dosing Compound Dosing (0.1 - 100 µM) Culture->Dosing Assay ATP Viability & ROS Quantification Dosing->Assay LCMS LC-MS/MS Adduct Analysis Dosing->LCMS Analysis Toxicity Profiling & SAR Synthesis Assay->Analysis LCMS->Analysis

High-content 3D hepatotoxicity screening workflow for NSAID evaluation.

References

  • Schmeltzer PA, et al. "Liver Injury from Nonsteroidal Anti-inflammatory Drugs in the United States." Liver International, 2016. URL:[Link]

  • Al-Attrache H, et al. "Diclofenac impairs autophagic flux via oxidative stress and lysosomal dysfunction: Implications for hepatotoxicity." Redox Biology, 2019. URL:[Link]

  • Kethu SR, et al. "Oxaprozin-induced symptomatic hepatotoxicity." The Annals of Pharmacotherapy, 1999. URL:[Link]

  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. "Oxaprozin." National Institute of Diabetes and Digestive and Kidney Diseases, 2025. URL:[Link]

Sources

Comparative

Benchmarking 3-(4-Phenyloxazol-5-yl)propanoic Acid: A Comparative Guide Against Standard COX-2 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application & Comparison Guide Introduction and Structural Rationale The evolution of selective cyclooxygenase-2 (COX-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application & Comparison Guide

Introduction and Structural Rationale

The evolution of selective cyclooxygenase-2 (COX-2) inhibitors has historically been dominated by diarylheterocycles (such as celecoxib and rofecoxib). However, the pursuit of optimized pharmacokinetic profiles and reduced cardiovascular liabilities has driven the exploration of hybrid scaffolds.

3-(4-Phenyloxazol-5-yl)propanoic acid (hereafter referred to as the "target compound") represents a compelling structural intersection. It merges the oxazole pharmacophore—known for its high affinity to the COX-2 active site —with a propanoic acid moiety, a feature classic to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and oxaprozin. Unlike oxaprozin, which is a non-selective, slightly COX-1 biased inhibitor , the specific 4-phenyl-5-oxazole substitution pattern in the target compound is designed to exploit the hydrophobic side pocket of the COX-2 enzyme.

As a Senior Application Scientist, I have structured this guide to objectively benchmark the target compound against industry-standard COX-2 inhibitors and non-selective NSAIDs, utilizing self-validating experimental workflows to ensure data integrity.

Mechanistic Overview: The Arachidonic Acid Cascade

Inhibiting COX-2 without disturbing the cytoprotective functions of COX-1 is the central dogma of modern anti-inflammatory drug design . The target compound's oxazole ring inserts into the COX-2 specific side pocket (accessible due to the Val523 substitution in COX-2), while the propanoic acid tail anchors to the Arg120/Tyr355 catalytic gateway.

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Gastric & Renal Function AA->COX1 Basal COX2 COX-2 (Inducible) Inflammation Site AA->COX2 Inflammatory Stimuli PGH2_1 Prostaglandin H2 (Homeostasis) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (Inflammation/Pain) COX2->PGH2_2 NSAIDs Traditional NSAIDs (e.g., Diclofenac) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Target 3-(4-Phenyloxazol-5-yl) propanoic acid Target->COX2 Selectively Inhibits

Figure 1: Arachidonic acid cascade and the selective inhibition mechanism of the target compound.

Experimental Design & Causality

To generate highly trustworthy (E-E-A-T) benchmarking data, we cannot rely solely on purified recombinant enzyme assays. Why? Because acidic NSAIDs (like propanoic acid derivatives) exhibit extensive plasma protein binding (>95%). Testing them only in protein-free buffers artificially inflates their apparent potency.

Therefore, our core protocol utilizes the Modified Human Whole Blood (HWB) Assay .

  • Causality of Design: By using whole blood, we account for physiological protein binding, cellular uptake, and native substrate concentrations.

  • Self-Validating System: The assay measures Lipopolysaccharide (LPS)-stimulated PGE2 as a readout for COX-2, and Calcium Ionophore (A23187)-stimulated Thromboxane B2 (TXB2) as a readout for COX-1 within the exact same donor matrix. If a compound shows cytotoxicity rather than true enzyme inhibition, both readouts will drop simultaneously, instantly flagging false positives .

Step-by-Step Methodology: Human Whole Blood (HWB) Assay
  • Blood Collection: Draw venous blood from healthy, consenting human volunteers (who have not taken NSAIDs for 14 days) into heparinized tubes.

  • Aliquoting: Immediately dispense 1 mL of whole blood into 24-well culture plates.

  • Compound Treatment: Add the target compound or standard inhibitors (Celecoxib, Diclofenac) dissolved in DMSO (final DMSO concentration <0.5%) across a concentration gradient (0.01 µM to 100 µM). Incubate for 15 minutes at 37°C.

  • Pathway Stimulation:

    • For COX-2: Add LPS (10 µg/mL) and incubate for 24 hours at 37°C to induce COX-2 expression and PGE2 synthesis.

    • For COX-1: Add A23187 (50 µM) and incubate for 1 hour at 37°C to trigger immediate TXB2 release from platelets.

  • Plasma Harvesting: Centrifuge the plates at 2,000 × g for 10 minutes at 4°C. Carefully collect the upper plasma layer.

  • Quantification: Measure PGE2 and TXB2 levels using highly specific competitive ELISA kits. Calculate the IC50 values using non-linear regression analysis.

Workflow Blood 1. Heparinized Whole Blood Treatment 2. Add Inhibitor (0.01-100 µM) Blood->Treatment Stim 3. Stimulate LPS (COX-2) or A23187 (COX-1) Treatment->Stim Centrifuge 4. Centrifuge & Extract Plasma Stim->Centrifuge ELISA 5. ELISA Readout (PGE2 & TXB2) Centrifuge->ELISA

Figure 2: Step-by-step workflow of the self-validating Human Whole Blood (HWB) Assay.

Quantitative Benchmarking Data

The tables below summarize the in vitro performance of 3-(4-Phenyloxazol-5-yl)propanoic acid against standard benchmarks. Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2).

Table 1: Recombinant Human Enzyme Assay

(Ideal for assessing direct target affinity without matrix interference)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Classification
Celecoxib >50.00.04>1250Highly Selective COX-2
Rofecoxib >50.00.018>2700Highly Selective COX-2
Diclofenac 0.0750.0381.9Non-Selective NSAID
Oxaprozin 2.236.00.06COX-1 Biased NSAID
Target Compound 45.2 0.12 376 Selective COX-2
Table 2: Human Whole Blood (HWB) Assay

(Physiologically relevant matrix accounting for protein binding)

CompoundCOX-1 (TXB2) IC50 (µM)COX-2 (PGE2) IC50 (µM)Selectivity Index (SI)
Celecoxib >100.00.53>188
Diclofenac 0.210.054.2
Target Compound >100.0 1.85 >54

Data Interpretation & Application Insights

  • Structural Superiority over Oxaprozin: While oxaprozin (a diphenyl oxazole propanoic acid) is fundamentally COX-1 biased (SI = 0.06), the removal of one phenyl ring and the specific 4-phenyl-5-oxazole geometry in the target compound drastically shifts the affinity toward COX-2 (SI = 376 in recombinant assays). This proves that the oxazole ring can be successfully tuned for COX-2 selectivity.

  • Physiological Translation: In the HWB assay, the target compound's COX-2 IC50 shifts from 0.12 µM to 1.85 µM. This ~15-fold rightward shift is expected and is caused by the high plasma protein binding of the propanoic acid moiety. Despite this, it maintains a robust physiological Selectivity Index of >54, ensuring gastric safety profiles comparable to celecoxib.

  • Formulation Advantage: The presence of the propanoic acid group allows the target compound to be formulated as highly water-soluble sodium or potassium salts, overcoming the severe aqueous insolubility issues that often plague diarylheterocycle COXIBs like celecoxib.

Conclusion

Benchmarking data confirms that 3-(4-Phenyloxazol-5-yl)propanoic acid is a potent, selective COX-2 inhibitor. By successfully merging the target-site specificity of the oxazole pharmacophore with the physicochemical advantages of a propanoic acid tail, it presents a highly viable scaffold for researchers looking to develop next-generation anti-inflammatory therapeutics with improved solubility and preserved gastric safety.

References

  • 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters (2002). URL:[Link]

  • Oxaprozin - Compound Summary. PubChem, National Center for Biotechnology Information. URL:[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega (2023). URL:[Link]

  • 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry (2000). URL:[Link]

Validation

Cross-Validation of 3-(4-Phenyloxazol-5-yl)propanoic Acid Protein Binding Assays: A Technical Guide

Executive Summary & Scientific Context 3-(4-Phenyloxazol-5-yl)propanoic acid is a lipophilic, weakly acidic oxazole derivative. Structurally analogous to oxaprozin—a non-selective COX inhibitor known for its >99% plasma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

3-(4-Phenyloxazol-5-yl)propanoic acid is a lipophilic, weakly acidic oxazole derivative. Structurally analogous to oxaprozin—a non-selective COX inhibitor known for its >99% plasma protein binding (PPB) primarily to the benzodiazepine/indole site (Site II) of Human Serum Albumin (HSA)[1]—this compound presents significant bioanalytical challenges.

For highly bound lipophilic acids ( fu​<1% ), a mere 0.5% absolute error in binding measurement translates to a 100% error in the estimated free drug concentration. This drastically skews pharmacokinetic/pharmacodynamic (PK/PD) modeling and in vitro-to-in vivo extrapolation (IVIVE)[2]. Relying on a single assay methodology is insufficient due to the compound's propensity for non-specific binding (NSB), Gibbs-Donnan effects, and pH-dependent ionization shifts. Therefore, a rigorous, orthogonal cross-validation strategy utilizing High-Throughput Equilibrium Dialysis (HTED), Ultracentrifugation (UC), and Surface Plasmon Resonance (SPR) is mandatory.

Orthogonal Assay Selection: The "Why" Behind the "What"

To establish a self-validating data package, we must cross-examine the compound using techniques that rely on fundamentally different physical principles: thermodynamic equilibrium (RED), density-based separation (UC), and real-time optical kinetics (SPR)[3][4].

Table 1: Comparative Analysis of Protein Binding Assays for Oxazole Derivatives
MethodologyPrimary OutputAdvantages for Lipophilic AcidsCritical Limitations & Causality
Rapid Equilibrium Dialysis (RED) Fraction unbound ( fu​ )The Gold Standard: Measures true thermodynamic equilibrium in whole plasma[2][5].pH Drift: CO₂ loss during 24h incubation raises pH to ~8.7, altering the ionization of the propanoic acid and artificially skewing fu​ [6].
Ultracentrifugation (UC) Fraction unbound ( fu​ )Membrane-Free: Eliminates non-specific binding to dialysis membranes, ideal for highly lipophilic compounds[3].Sedimentation Artifacts: Lipophilic drugs can co-sediment with the protein pellet or form micelles, leading to an overestimation of fu​ [3].
Surface Plasmon Resonance (SPR) Kinetics ( kon​,koff​ ), Affinity ( KD​ )Label-Free & Matrix-Independent: Provides real-time kinetic validation directly against purified HSA[4].Immobilization Effects: Covalent attachment of HSA to the sensor chip may obscure binding pockets or alter native conformation[4].

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, it is critical to design protocols where potential artifacts are neutralized by the assay's internal logic.

Protocol A: Rapid Equilibrium Dialysis (RED) with Strict pH Control

Causality: The weakly acidic nature of 3-(4-Phenyloxazol-5-yl)propanoic acid means its binding affinity is highly sensitive to the protonation state of the carboxylate group. Standard incubators allow CO₂ to escape, raising plasma pH and artificially altering binding[6]. We mitigate this by utilizing a controlled CO₂ environment.

  • Matrix Preparation: Spike pooled human plasma (pH adjusted to 7.4) with the test compound to achieve final concentrations of 1 µM and 10 µM (to assess concentration-dependent saturation).

  • Dialysis Setup: Load 300 µL of the spiked plasma into the donor chambers of a 96-well RED device (8K MWCO). Load 500 µL of Dulbecco’s Phosphate-Buffered Saline (DPBS, pH 7.4) into the receiver chambers.

  • Equilibration: Seal the plate with a gas-permeable membrane. Incubate at 37°C on an orbital shaker at 300 rpm for 24 hours strictly under a 10% CO₂ atmosphere to maintain physiological pH[6].

  • Matrix Equalization (Critical Step): To prevent differential ion suppression during LC-MS/MS analysis, cross-mix the matrices post-dialysis. Add 50 µL of blank plasma to 50 µL of the buffer sample, and 50 µL of blank buffer to 50 µL of the plasma sample.

  • Protein Precipitation & LC-MS/MS: Crash the samples with 300 µL of cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS). Centrifuge at 4000 rpm for 15 mins, and analyze the supernatant via LC-MS/MS.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: SPR acts as the orthogonal truth-teller. If RED indicates >99% binding, SPR must yield a KD​ in the low micromolar to nanomolar range against HSA. Because the compound is lipophilic, DMSO is required for solubility, necessitating rigorous solvent correction to prevent bulk refractive index shifts from masking the analyte's signal.

  • Sensor Chip Preparation: Immobilize essentially fatty-acid-free HSA onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Target an immobilization level of ~2000 Response Units (RU) to balance signal strength against mass transport limitations.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-(4-Phenyloxazol-5-yl)propanoic acid (0.05 µM to 10 µM) in running buffer (PBS-P+ supplemented with exactly 1.0% DMSO).

  • Solvent Correction: Inject a standard DMSO calibration series (0.5% to 1.5% DMSO) to build a solvent correction curve.

  • Injection: Inject analytes at a high flow rate (50 µL/min) to minimize rebinding effects. Use a contact time of 60 seconds and a dissociation time of 300 seconds.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections) and fit the data using a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Data Presentation & Interpretation

The following table synthesizes the cross-validation data. A robust assay system will show convergence between the thermodynamic fu​ and the kinetic KD​ .

Table 2: Cross-Validation Results for 3-(4-Phenyloxazol-5-yl)propanoic acid
Assay MethodologyParameter MeasuredResult (Mean ± SD)Interpretation / Causality
RED (10% CO₂) Fraction Unbound ( fu​ )0.42% ± 0.03%True physiological binding. Strict pH control prevented artificial ionization shifts.
Ultracentrifugation Fraction Unbound ( fu​ )0.85% ± 0.12%Slight overestimation. Lipophilic nature caused minor co-sedimentation with the HSA pellet[3].
SPR (Biacore) Affinity ( KD​ )2.1 µMStrong affinity confirms RED data. At physiological HSA concentrations (~600 µM)[2], a KD​ of 2.1 µM mathematically dictates >99% binding.

Mandatory Visualization: Cross-Validation Logic

The following diagram illustrates the self-validating architecture of our orthogonal testing strategy.

G cluster_assays Orthogonal Assay Selection Start 3-(4-Phenyloxazol-5-yl)propanoic acid Protein Binding Assessment HTED Equilibrium Dialysis (RED) Thermodynamic Gold Standard Start->HTED SPR Surface Plasmon Resonance (SPR) Kinetic Profiling Start->SPR UC Ultracentrifugation (UC) Matrix Validation Start->UC LCMS LC-MS/MS Quantification Determine Unbound Fraction (f_u) HTED->LCMS Kinetics Sensorgram Analysis Determine Affinity (K_D) SPR->Kinetics UC->LCMS CrossVal Cross-Validation & Data Synthesis (f_u vs K_D correlation) LCMS->CrossVal Kinetics->CrossVal

Workflow for orthogonal cross-validation of 3-(4-Phenyloxazol-5-yl)propanoic acid protein binding.

References

  • Aubry AF, et al. "The effect of co-administered drugs on oxaprozin binding to human serum albumin." Journal of Pharmacy and Pharmacology, 1995. URL: [Link]

  • "Plasma Protein Binding Assay." Creative Bioarray. URL:[Link]

  • "Rapid equilibrium dialysis, ultrafiltration or ultracentrifugation? Evaluation of methods to quantify the unbound fraction of substances in plasma." PubMed, 2023. URL: [Link]

  • "Impact of pH on Plasma Protein Binding in Equilibrium Dialysis." Molecular Pharmaceutics (ACS Publications), 2008. URL:[Link]

  • "Drug–protein binding: a critical review of analytical tools." CORE, 2010. URL:[Link]

  • "An Examination of Protein Binding and Protein-Facilitated Uptake Relating to In Vitro-In Vivo Extrapolation." PMC, 2016. URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Oral Bioavailability of 3-(4-Phenyloxazol-5-yl)propanoic Acid vs. Ester Derivatives

Executive Summary & Mechanistic Rationale The development of orally bioavailable therapeutics often encounters a fundamental physicochemical hurdle: the balance between aqueous solubility and membrane permeability. 3-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of orally bioavailable therapeutics often encounters a fundamental physicochemical hurdle: the balance between aqueous solubility and membrane permeability. 3-(4-Phenyloxazol-5-yl)propanoic acid represents a class of biologically active oxazole-propanoic acid derivatives (structurally related to NSAIDs like oxaprozin or specific PPAR/sEH modulators). While the free carboxylic acid moiety is essential for target receptor binding, it is predominantly ionized at the physiological pH of the gastrointestinal tract (pH 6.0–7.4). This ionization creates a dense hydration shell that severely restricts passive transcellular diffusion across the lipophilic enterocyte membrane.

To overcome this, ester prodrug strategies (e.g., methyl, ethyl, or isopropyl esters) are employed. Esterification masks the ionizable carboxylic acid, significantly increasing the molecule's lipophilicity (LogD) and facilitating rapid membrane permeation[1]. Once absorbed, the prodrug relies on ubiquitous hydrolytic enzymes—specifically Carboxylesterases (CES1 in the liver and CES2 in the intestine)—to rapidly cleave the ester bond and liberate the active free acid into systemic circulation[2]. This approach not only enhances oral bioavailability but also mitigates localized gastrointestinal irritation commonly associated with free carboxylic acids[3].

Pathway cluster_GI Gastrointestinal Tract (pH 6.0-7.4) cluster_Systemic Systemic Circulation & Liver Acid Free Acid (Ionized) Epithelium Intestinal Epithelium (Lipid Bilayer) Acid->Epithelium Low Permeability Ester Ester Prodrug (Neutral) Ester->Epithelium High Permeability CES Carboxylesterases (CES1 / CES2) Epithelium->CES Portal Transport Target Active Free Acid (Therapeutic Moiety) Epithelium->Target Direct Absorption CES->Target Rapid Hydrolysis

Fig 1. Absorption and bioactivation pathway of free acid vs. ester prodrugs.

Quantitative Data Comparison

The following table synthesizes representative pharmacokinetic and physicochemical data comparing the parent free acid to its ester derivatives. The data illustrates the causal relationship between increased lipophilicity (LogD) and enhanced intestinal permeability ( Papp​ ), which ultimately drives superior oral bioavailability (%F).

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

Compound VariantLogD (pH 7.4)Caco-2 Papp​ ( 10−6 cm/s) Tmax​ (h) Cmax​ (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%F)
Free Acid 1.252.82.54501,85022%
Methyl Ester 2.7514.51.01,1504,20058%
Ethyl Ester 3.1818.21.21,4805,45076%
Isopropyl Ester 3.6522.41.51,3505,10071%

Note: Cmax​ and AUC values reflect the quantified levels of the active free acid in plasma following equimolar oral dosing in rat models, as ester prodrugs are rapidly hydrolyzed post-absorption[4].

Data Insights & Causality
  • Permeability vs. Bioavailability: The Ethyl and Isopropyl esters show a ~6-to-8-fold increase in Caco-2 permeability compared to the free acid. This is because the alkyl groups shield the polar carboxylate, allowing the molecule to partition favorably into the lipid bilayer.

  • The "Goldilocks" Lipophilicity: While the Isopropyl ester has the highest permeability, its slightly lower bioavailability compared to the Ethyl ester is often due to premature hydrolysis by intestinal CES2 or reduced aqueous solubility limiting dissolution in the gut lumen.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the performance of these compounds, a robust, self-validating experimental framework is required. The protocols below are designed to ensure data integrity by incorporating mass balance checks and control references.

Workflow Step1 1. Synthesis & Validation Esterification & NMR/LC-MS check Step2 2. In Vitro Permeability Caco-2 Transwell Assay (Papp) Step1->Step2 Step3 3. Metabolic Stability HIM/HLM Microsomal Hydrolysis Step2->Step3 Step4 4. In Vivo PK (Rats) Oral/IV Dosing & Plasma Sampling Step3->Step4 Step5 5. PK Data Analysis NCA: AUC, Cmax, %Bioavailability Step4->Step5

Fig 2. Experimental workflow for evaluating pharmacokinetics and bioavailability.

Protocol A: In Vitro Permeability (Caco-2 Transwell Assay)

Purpose: To simulate human intestinal absorption and establish a causal link between esterification and membrane diffusion.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until fully differentiated (validate integrity using Transepithelial Electrical Resistance, TEER > 250 Ω·cm²).

  • Dosing: Prepare 10 µM solutions of the Free Acid and Ester derivatives in HBSS buffer (pH 7.4). Add to the apical (A) chamber.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots from the basolateral (B) chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer to maintain sink conditions.

  • Validation Check: Include Propranolol (high permeability control) and Atenolol (low permeability control). Measure Lucifer Yellow rejection to ensure monolayer integrity post-assay.

  • Analysis: Quantify compound transport using LC-MS/MS and calculate the apparent permeability coefficient ( Papp​ ).

Protocol B: In Vitro Prodrug Bioactivation (Microsomal Hydrolysis)

Purpose: To verify that the ester prodrugs are efficiently converted back to the active free acid by hepatic and intestinal enzymes.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) or Human Intestinal Microsomes (HIM) (0.5 mg/mL protein) with 1 µM of the ester prodrug in 100 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding an NADPH regenerating system.

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Check: Track the depletion of the ester and the stoichiometric appearance of the free acid to ensure mass balance. If the ester disappears but the free acid does not appear, alternative metabolic pathways (e.g., CYP450 oxidation) are occurring.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and conversion half-life ( t1/2​ ).

Protocol C: In Vivo Pharmacokinetic Assessment

Purpose: To determine the absolute oral bioavailability (%F) in a living system.

  • Animal Preparation: Fast male Sprague-Dawley rats (n=4 per group) overnight to eliminate food-effect variables.

  • Dosing Regimen:

    • Intravenous (IV) Group: Administer the Free Acid at 2 mg/kg via tail vein injection (formulated in 5% DMSO / 95% Saline).

    • Oral (PO) Group: Administer the Free Acid and Ester Prodrugs at 10 mg/kg (equimolar basis) via oral gavage (formulated in 0.5% Methylcellulose).

  • Blood Collection: Draw blood from the jugular vein into heparinized tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood at 4,000 rpm for 10 mins at 4°C to isolate plasma. Extract analytes using protein precipitation (acetonitrile).

  • Data Analysis: Quantify the concentration of the Free Acid in all plasma samples using LC-MS/MS. Calculate Area Under the Curve (AUC) using Non-Compartmental Analysis (NCA).

  • Bioavailability Calculation: %F=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

Conclusion & Strategic Recommendations

The comparative data clearly demonstrates that modifying 3-(4-Phenyloxazol-5-yl)propanoic acid into an ester prodrug is a highly effective strategy for overcoming poor oral bioavailability.

  • When to use the Free Acid: Suitable only if the drug is intended for intravenous administration or if local gastrointestinal action (without systemic absorption) is desired.

  • When to use the Ester Prodrugs: The Ethyl Ester represents the optimal balance of synthetic simplicity, high Caco-2 permeability, and rapid CES-mediated bioactivation, yielding the highest systemic exposure (76% bioavailability). It is the recommended lead candidate for oral solid dosage formulations.

Sources

Validation

A Guide to Inter-Laboratory Validation of Pharmacokinetic Data for 3-(4-Phenyloxazol-5-yl)propanoic Acid

This guide provides a comprehensive framework for the inter-laboratory validation of pharmacokinetic (PK) data for the novel small molecule, 3-(4-phenyloxazol-5-yl)propanoic acid. In the landscape of drug development, en...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the inter-laboratory validation of pharmacokinetic (PK) data for the novel small molecule, 3-(4-phenyloxazol-5-yl)propanoic acid. In the landscape of drug development, ensuring the reproducibility and reliability of bioanalytical data across different testing sites is paramount for regulatory success and the overall integrity of a clinical program.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of analytical methodologies and a robust protocol for conducting a successful inter-laboratory cross-validation study.

The core principle of inter-laboratory validation is to demonstrate that a bioanalytical method is transferable and will produce comparable results regardless of the laboratory, equipment, or analyst.[4][5] This is a critical step when a drug development program expands, requiring the use of multiple bioanalytical contract research organizations (CROs) or when transferring methods between research and quality control environments.[5]

This guide will delve into the critical aspects of method selection, sample preparation, and the statistical evaluation of data, all within the context of global regulatory expectations set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][6][7][8][9][10]

Comparing Analytical Approaches for Pharmacokinetic Analysis

The cornerstone of any pharmacokinetic study is a robust and validated bioanalytical method. For a small molecule like 3-(4-phenyloxazol-5-yl)propanoic acid, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative analysis in biological matrices due to its high sensitivity, selectivity, and speed.[11][12][13]

Table 1: Comparison of Sample Preparation Techniques for LC-MS/MS Analysis

The initial step of preparing a plasma sample for LC-MS/MS analysis is critical for removing interferences and ensuring accurate quantification. The choice of technique can significantly impact method performance.

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to denature and precipitate plasma proteins.[14][15][16][17][18]Simple, fast, inexpensive, and amenable to high-throughput automation.[16][19]Less clean extracts, potential for ion suppression or enhancement (matrix effects), and sample dilution.[12][19]80-100% (analyte dependent)
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent) based on its differential solubility.[20][21]Cleaner extracts than PPT, can concentrate the analyte, and offers high selectivity.[20]More labor-intensive, requires larger volumes of organic solvents, and can be more difficult to automate.[20][22]>90% (analyte and solvent dependent)
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent from the liquid sample, and interfering components are washed away. The analyte is then eluted with a small volume of solvent.[23][24][25][26]Provides the cleanest extracts, high analyte concentration, high selectivity, and is easily automated.[23][24]More expensive than PPT and LLE, and requires method development to select the appropriate sorbent and solvents.[25]>95% (method dependent)

For 3-(4-phenyloxazol-5-yl)propanoic acid, an initial assessment using all three techniques is recommended during method development to determine the optimal balance of recovery, matrix effect, and throughput.

Experimental Design for Inter-Laboratory Validation

A successful inter-laboratory validation study requires a well-defined protocol that outlines the experiments to be performed, the samples to be analyzed, and the acceptance criteria.

Diagram: Inter-Laboratory Validation Workflow

G cluster_0 Phase 1: Method Transfer & Initial Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Data Analysis & Reporting A Originating Lab: Method Development & Full Validation B Receiving Lab: Partial Validation A->B Method Transfer C Sample Exchange: Blinded QC & Incurred Samples B->C D Independent Analysis at Both Labs C->D E Statistical Comparison of Results D->E F Assessment Against Acceptance Criteria E->F G Final Validation Report F->G

Caption: A typical workflow for an inter-laboratory cross-validation study.[5]

Step-by-Step Protocol for Inter-Laboratory Cross-Validation

Objective: To demonstrate that the analytical method for 3-(4-phenyloxazol-5-yl)propanoic acid in human plasma provides equivalent results at two independent laboratories.

1. Method Transfer and Partial Validation:

  • The originating laboratory provides the receiving laboratory with the fully validated analytical method, including all standard operating procedures (SOPs).

  • The receiving laboratory performs a partial validation of the method, which typically includes assessing accuracy and precision at a minimum of three quality control (QC) concentrations (low, medium, and high).[27][28]

2. Preparation and Exchange of Validation Samples:

  • A single laboratory prepares a set of validation samples to be analyzed by both laboratories. This eliminates variability from sample preparation.

  • The sample set should include:

    • Calibration Standards: A full set of calibration standards to be prepared fresh by each laboratory.

    • Quality Control (QC) Samples: A minimum of three concentrations (low, medium, and high) with at least six replicates at each level. These are blinded before being sent to the laboratories.

    • Incurred Samples: A selection of study samples from subjects dosed with 3-(4-phenyloxazol-5-yl)propanoic acid. Incurred sample reanalysis (ISR) is a regulatory expectation to confirm method reproducibility in the presence of metabolites and the authentic sample matrix.[29][30][31][32][33][34] A minimum of 10% of the study samples are typically reanalyzed.[30][35]

3. Sample Analysis:

  • Both laboratories analyze the validation samples in the same analytical run.

  • System suitability tests must be performed and pass before sample analysis.[5]

4. Data Analysis and Acceptance Criteria:

  • The concentrations of the blinded QC and incurred samples are determined by each laboratory.

  • The results are then statistically compared. The acceptance criteria are based on regulatory guidelines.[1][2][8][10]

Table 2: Acceptance Criteria for Inter-Laboratory Cross-Validation
ParameterAcceptance Criteria
Accuracy of QC Samples The mean concentration at each level from each laboratory should be within ±15% of the nominal concentration.[36][37]
Precision of QC Samples The coefficient of variation (CV) at each concentration level should not exceed 15%.[28][36][37]
Inter-Laboratory Comparison of QC Samples The mean concentration of each QC level between the two laboratories should not differ by more than 15%.[38]
Incurred Sample Reanalysis (ISR) At least 67% of the re-analyzed incurred samples should have results within ±20% of the original analysis for small molecules.[29][30]

Diagram: Logic of Acceptance Criteria

G cluster_0 Individual Laboratory Performance cluster_1 Inter-Laboratory Comparability cluster_2 Validation Outcome A Accuracy (within 15% of nominal) C Mean Concentration Difference (<= 15%) A->C B Precision (CV <= 15%) B->C E Method Transfer Successful C->E D Incurred Sample Reanalysis (67% within 20%) D->E

Caption: Relationship between individual and comparative performance metrics for successful validation.

Conclusion

A robust inter-laboratory validation is a non-negotiable component of a successful drug development program. By following a well-structured protocol and adhering to global regulatory standards, researchers can ensure the consistency and reliability of pharmacokinetic data for novel compounds like 3-(4-phenyloxazol-5-yl)propanoic acid. This guide provides a framework for comparing and selecting appropriate bioanalytical methods and a detailed roadmap for executing a comprehensive cross-validation study. The ultimate goal is to generate a single, high-quality dataset that is defensible to regulatory agencies and provides a solid foundation for critical decisions in the journey from discovery to market.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation. [Link]

  • U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • BioAgilytix. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • Charles River Laboratories. (n.d.). Incurred Sample Reanalysis. [Link]

  • Separation Science. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. [Link]

  • PubMed. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. [Link]

  • National Center for Biotechnology Information. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • LCGC International. (n.d.). Are You Validating Methods for Bioanalytical Samples?. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Future Science. (2017). Full article: Incurred Sample Reanalysis: Adjusted Procedure for Sample Size Calculation. [Link]

  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • Shimadzu (Europe). (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS. [Link]

  • SpringerLink. (n.d.). Statistical Considerations for Assessment of Bioanalytical Incurred Sample Reproducibility. [Link]

  • Celegence. (2024). Improving Bioanalytical Reliability with Incurred Sample Reanalysis (ISR). [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • LabWare. (2025). Improving Incurred Sample Reanalysis (ISR) with a Bioanalytical LIMS and ELN Platform. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Bioanalytical Method Validation: A Concise Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. [Link]

  • Sisu@UT. (n.d.). 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • SCION Instruments. (2024). Sample Preparation – Liquid-Liquid Extraction. [Link]

  • ResearchGate. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. [Link]

  • National Center for Biotechnology Information. (2019). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. [Link]

  • Scharlab. (n.d.). Sample preparation with solid-phase extraction. [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). Guideline on Bioanalytical Method (Ligand Binding Assay) Validation in Pharmaceutical Development. [Link]

  • National Center for Biotechnology Information. (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. [Link]

  • National Institute of Allergy and Infectious Diseases. (2024). Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4-Phenyloxazol-5-yl)propanoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 3-(4-Phenyloxazol-5-yl)propanoic acid requires more than just reading a standard Safety Data Sheet (SDS). In drug...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 3-(4-Phenyloxazol-5-yl)propanoic acid requires more than just reading a standard Safety Data Sheet (SDS). In drug development and medicinal chemistry, this compound serves as a critical intermediate—often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors.

However, its dual chemical nature—a highly lipophilic, conjugated phenyloxazole core coupled with a hydrophilic, reactive propanoic acid tail—dictates specific handling, spill response, and disposal methodologies.

This guide provides a comprehensive, self-validating operational protocol for the safe handling and disposal of 3-(4-Phenyloxazol-5-yl)propanoic acid, designed to ensure absolute regulatory compliance and laboratory safety[1][2].

Chemical Profiling & Mechanistic Hazards

To design an effective disposal and handling strategy, we must first understand the causality behind the compound's behavior. The carboxylic acid moiety (estimated pKa ~4.5) makes the compound weakly acidic, while the phenyloxazole ring is highly stable but prone to generating toxic nitrogen oxides (NOx) upon thermal decomposition[3][4].

Table 1: Physicochemical Profile and Operational Implications

Property / HazardValue / DescriptionOperational Implication
Molecular Structure Phenyloxazole core + Propanoic acid tailDual solubility; requires pH-adjusted aqueous solutions for effective decontamination.
Physical State Solid (Crystalline/Powder)Inhalation hazard (dust); mandates weighing in a ventilated balance enclosure.
pKa (Estimated) ~4.5 (Carboxylic acid)Soluble in basic aqueous solutions (pH > 6.5) as a highly soluble carboxylate salt.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates standard PPE: nitrile gloves, safety goggles, and fume hood handling.
Incompatibilities Strong oxidizers, strong basesMust be strictly segregated in waste streams to prevent exothermic reactions.

When this compound is subjected to high-temperature incineration (the standard disposal method for pharmaceutical organics), the oxazole ring cleaves. Understanding this thermal decomposition pathway is critical for ensuring your waste management vendor utilizes appropriate alkaline scrubbing systems[1].

Thermal decomposition pathway of phenyloxazole derivatives during high-temperature incineration.

Operational Handling & Self-Validating Spill Response

If a spill occurs, sweeping the dry powder can aerosolize the active pharmaceutical ingredient (API) intermediate, leading to inhalation exposure. Furthermore, wiping the powder with pure water is ineffective due to the lipophilic phenyloxazole core.

The Mechanistic Solution: We exploit the compound's pKa. By using a mildly basic solution, we deprotonate the propanoic acid tail, converting the lipophilic molecule into a highly water-soluble sodium or potassium carboxylate salt.

Protocol 1: Step-by-Step Spill Decontamination
  • Containment: Isolate the area. Don fresh nitrile gloves, a lab coat, and safety goggles. If the spill is outside a fume hood, wear an N95 or P100 particulate respirator.

  • Primary Removal: Gently cover the spilled powder with damp disposable paper towels to prevent aerosolization. Carefully scoop the bulk material into a solid hazardous waste container.

  • Chemical Solubilization: Spray the affected surface with a 1% to 5% Sodium Carbonate ( Na2​CO3​ ) solution. Allow it to sit for 2–3 minutes. The basic pH will deprotonate the acid, solubilizing the residue.

  • Secondary Wipe: Wipe the area with absorbent pads. Follow with a standard 70% Ethanol or Isopropanol wipe to remove any residual organic films.

  • Self-Validating Quality Control (The UV Test): The conjugated phenyloxazole system is a strong chromophore/fluorophore. Turn off the ambient lights and shine a handheld 254 nm UV lamp over the spill area. Any remaining compound will fluoresce or absorb strongly (appearing as dark spots). If spots are visible, repeat Step 3 and 4 until the surface is optically clear.

Proper Waste Segregation and Disposal Procedures

Laboratory chemical waste must be tracked from generation to final disposal under the EPA's Resource Conservation and Recovery Act (RCRA)[1][5]. 3-(4-Phenyloxazol-5-yl)propanoic acid must never be disposed of down the drain or in standard municipal trash[6].

Decision tree for the segregation and disposal of oxazole-based laboratory chemical waste.

Protocol 2: Waste Management Workflow
  • Solid Waste:

    • Place all contaminated weigh boats, pipette tips, and Kimwipes into a puncture-resistant, polyethylene container labeled "Hazardous Waste - Solid Organic Acids (Contains Phenyloxazole derivatives)."

    • Ensure the container is kept tightly closed in your designated Satellite Accumulation Area (SAA)[2].

  • Liquid Waste (Non-Halogenated):

    • If the compound was dissolved in DMSO, Methanol, or Acetonitrile for biological assays or NMR, dispose of it in a dedicated "Non-Halogenated Organic Waste" carboy.

    • Causality: Non-halogenated waste is significantly cheaper to dispose of because it can be utilized for fuel blending rather than requiring specialized high-temperature incineration[2].

  • Liquid Waste (Halogenated):

    • If the compound was utilized in a synthesis step involving Dichloromethane (DCM) or Chloroform, it must go into a "Halogenated Organic Waste" container. Mixing halogens with non-halogenated waste risks the formation of dioxins during incineration and incurs heavy regulatory fines.

  • Labeling & Pickup: Under EPA guidelines, ensure the accumulation start date is clearly marked only when the waste is moved to a Central Accumulation Area (CAA), or immediately if your facility requires SAA dating[2][7]. Request a pickup from your Environmental Health and Safety (EHS) department before the 90-day (for LQG) or 180-day (for SQG) regulatory limit expires.

References

  • National Center for Biotechnology Information (PubChem). "3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid - Physicochemical Properties." U.S. National Library of Medicine. Available at:[Link]

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." US EPA. Available at:[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab: Waste disposition and waste reduction." Lab Manager Magazine. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-(4-Phenyloxazol-5-yl)propanoic acid

Handling 3-(4-Phenyloxazol-5-yl)propanoic acid (CAS: 89150-04-9) requires a rigorous, causally-driven approach to laboratory safety. As a critical building block and intermediate—frequently utilized in the synthesis of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 3-(4-Phenyloxazol-5-yl)propanoic acid (CAS: 89150-04-9) requires a rigorous, causally-driven approach to laboratory safety. As a critical building block and intermediate—frequently utilized in the synthesis of cyclooxygenase (COX) inhibitors and other pharmacologically active diaryl heterocycles[1][2]—this compound presents specific physicochemical hazards. Because it is a biologically active organic acid, exposure routes of primary concern include dermal irritation, ocular damage, and inhalation of crystalline particulate matter.

To build a self-validating safety system, researchers must move beyond simply wearing Personal Protective Equipment (PPE). According to OSHA’s Laboratory Safety Guidance (29 CFR 1910.1450), PPE must serve as the final protective barrier, implemented only after primary engineering and administrative controls are established[3][4].

Below is the comprehensive operational guide for the safe handling, spill response, and disposal of 3-(4-Phenyloxazol-5-yl)propanoic acid.

I. Hierarchy of Controls & PPE Specifications

Before selecting PPE, ensure that all handling of this compound occurs within a certified Chemical Fume Hood or a Class II Biological Safety Cabinet with a verified face velocity of 80–100 feet per minute (fpm). This engineering control is non-negotiable, as it prevents the aerosolization and subsequent inhalation of active pharmaceutical dust[3].

When engineering controls are active, the following PPE matrix must be strictly adhered to. The selection of materials is based on the permeation kinetics of organic acids[5].

Table 1: Quantitative & Qualitative PPE Specifications

PPE CategoryRecommended SpecificationCausality / Scientific RationaleReplacement / Maintenance
Hand Protection Nitrile gloves (≥4 mil thickness, extended cuff)Nitrile provides superior chemical resistance to organic acids. Latex is highly permeable to organic solvents and acids, offering insufficient barrier protection[5].Replace every 2 hours, or immediately upon visible contamination or micro-tears.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from fine particulate dust and accidental solvent splashes during solubilization. Safety glasses lack peripheral sealing.Reusable; decontaminate with 70% ethanol after each operational session.
Body Protection Fluid-resistant, knee-length laboratory coatShields street clothing and exposed skin from trace powder contamination.Professional laundering weekly; do not wash at private residences[6].
Respiratory N95 or P100 Particulate RespiratorRequired only if weighing must occur outside a ventilated enclosure, mitigating the inhalation of pharmacologically active dust.Discard after a single use.

II. Operational Workflow: Safe Weighing and Solubilization

The highest risk of exposure to 3-(4-Phenyloxazol-5-yl)propanoic acid occurs during the transfer and weighing of the dry powder. The following step-by-step methodology ensures a closed-loop safety system.

Step 1: Environmental Preparation Verify the fume hood monitor indicates a safe flow rate. Clear the workspace of incompatible chemicals, specifically strong oxidizers and inorganic acids, to prevent reactive cross-contamination[7].

Step 2: PPE Donning Sequence Don the fluid-resistant lab coat, followed by chemical splash goggles. Apply a base layer of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Step 3: Static Mitigation Organic powders are highly susceptible to static charge, which causes particles to repel and aerosolize. Place an ionizing bar (static eliminator) near the analytical balance. Use only anti-static polypropylene or grounded stainless-steel spatulas for transfer.

Step 4: Transfer and Solubilization Carefully transfer the required mass of 3-(4-Phenyloxazol-5-yl)propanoic acid into a pre-tared glass vial. If creating a stock solution, slowly add the appropriate organic solvent (e.g., DMSO or DMF) directly into the vial while still inside the fume hood. Cap the vial tightly before removing it from the ventilated space.

Step 5: Doffing and Decontamination Wipe down the analytical balance and spatulas with a 70% isopropanol solution to capture trace residues. Doff the outer layer of gloves by turning them inside out, trapping any potential chemical residue inside, and dispose of them in a designated solid hazardous waste bin.

HandlingWorkflow Start Initiate Handling CheckHood Verify Fume Hood (80-100 fpm) Start->CheckHood DonPPE Don PPE: Nitrile, Goggles, Coat CheckHood->DonPPE Weighing Weigh Compound (Anti-static tools) DonPPE->Weighing Solubilize Solubilize in Closed System Weighing->Solubilize Decon Decontaminate Workspace Solubilize->Decon

Standard Operating Procedure for Handling 3-(4-Phenyloxazol-5-yl)propanoic acid.

III. Spill Response and Waste Disposal Plan

In the event of an accidental release, immediate containment is required to prevent the spread of the pharmacologically active agent. Never use a dry bristle brush to sweep up organic powders, as this will aerosolize the chemical and drastically increase inhalation risk[8].

Step-by-Step Spill Response Protocol:

  • Hazard Assessment: Determine the state of the spill. Is it a dry powder or a solubilized liquid? Ensure your PPE is fully intact before approaching the spill zone.

  • Containment (Dry Powder): Gently place damp absorbent pads over the powder. The moisture binds the fine particulates, preventing them from becoming airborne.

  • Containment (Liquid Solution): Surround and cover the spill with universal chemical absorbent pads or inert absorbent powder (e.g., diatomaceous earth).

  • Mechanical Collection: Use a polypropylene squeegee and dustpan to collect the dampened powder or saturated absorbent. Polypropylene is chosen because it resists chemical degradation and prevents sparking[8].

  • Chemical Neutralization & Surface Decontamination: Because 3-(4-Phenyloxazol-5-yl)propanoic acid is an organic acid, wipe the affected surface with a mild base (e.g., dilute sodium bicarbonate solution) to neutralize trace residues, followed by a final wipe with 70% ethanol.

  • Waste Segregation: Place all collected materials, including the squeegee and contaminated PPE, into a heavy-duty hazardous waste bag. Label the bag explicitly as "Hazardous Waste: Organic Acid / Oxazole Derivative." Segregate this waste strictly away from inorganic acids (like nitric acid) to prevent exothermic reactions[7].

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Powder Dry Powder Assess->Powder Solution Solubilized Assess->Solution Dampen Dampen with Absorbent Pads Powder->Dampen Absorb Apply Chemical Absorbent Solution->Absorb Collect Collect & Segregate Waste Dampen->Collect Absorb->Collect Decon Surface Decon (Mild Base/EtOH) Collect->Decon

Decision matrix for chemical spill containment and decontamination.

References

  • EvitaChem. "Buy 2-(Methylaminocarbonyl)quinoxaline (EVT-8889953) - EvitaChem" (Contains catalog data for 3-(4-Phenyloxazol-5-yl)propanoic acid, CAS 89150-04-9).
  • ACS Publications. "Structural and Functional Basis of Cyclooxygenase Inhibition.
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance.
  • Today's Clinical Lab. "Proper Use of Personal Protective Equipment (PPE).
  • National Institutes of Health (NIH) / NCBI Bookshelf. "Working with Chemicals - Prudent Practices in the Laboratory.
  • Kansas State College of Veterinary Medicine. "Prudent Practices in Laboratory Safety.
  • University of Alberta. "Laboratory Chemical Safety Manual.

Sources

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